N-(2,3-dichlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQALMDQINOOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879328 | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-36-2 | |
| Record name | 23068-36-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-DICHLOROACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,3-dichlorophenyl)acetamide physical and chemical properties
Title: Technical Profile: N-(2,3-Dichlorophenyl)acetamide – Physicochemical Characterization and Structural Significance
Executive Summary
N-(2,3-Dichlorophenyl)acetamide (CAS 23068-36-2), also known as 2',3'-dichloroacetanilide, is a chlorinated amide derivative primarily utilized as a structural probe in toxicological structure-activity relationship (SAR) studies and as a synthetic intermediate in the production of heterocyclic pharmaceutical compounds. Unlike its regioisomer N-(3,5-dichlorophenyl)succinimide (NDPS)—a potent nephrotoxicant—the 2,3-dichloro analog serves as a critical negative or comparative control in defining the steric and electronic requirements for renal toxicity. This guide provides a comprehensive technical analysis of its physical properties, synthesis, spectroscopic signature, and applications in drug development.
Molecular Identity & Structural Analysis[1]
The compound features an acetamide moiety attached to a benzene ring substituted with chlorine atoms at the ortho (2) and meta (3) positions. This substitution pattern induces specific steric constraints and electronic effects that distinguish it from other dichloroacetanilide isomers.[1]
Table 1: Chemical Identity
| Parameter | Detail |
| IUPAC Name | N-(2,3-Dichlorophenyl)acetamide |
| Common Synonyms | 2',3'-Dichloroacetanilide; Acetamide, N-(2,3-dichlorophenyl)- |
| CAS Registry Number | 23068-36-2 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| SMILES | CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
| InChI Key | URQALMDQINOOPO-UHFFFAOYSA-N |
Structural Conformation
Crystallographic data indicates that N-(2,3-dichlorophenyl)acetamide adopts a conformation where the amide proton forms an intramolecular hydrogen bond with the ortho-chlorine atom. This "syn" conformation locks the planarity of the amide bond relative to the phenyl ring, significantly influencing its solubility and metabolic stability compared to isomers lacking ortho-substitution.
Physicochemical Profile
The physical properties of N-(2,3-dichlorophenyl)acetamide are dominated by the lipophilicity of the dichlorophenyl ring and the hydrogen-bonding capability of the amide group.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Source/Context |
| Physical State | Solid (Crystalline needles) | Recrystallized from ethanol/acetic acid |
| Melting Point | 157 – 164 °C | Range varies by purity/polymorph [1][2] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic nature dominates |
| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol | Standard for organic synthesis |
| LogP (Predicted) | ~2.1 – 2.5 | Moderate lipophilicity |
| pKa (Amide NH) | ~15 (Predicted) | Very weak acid; neutral at physiological pH |
Synthesis & Manufacturing Protocol
The synthesis of N-(2,3-dichlorophenyl)acetamide is a classic nucleophilic acyl substitution. The following protocol describes the acetylation of 2,3-dichloroaniline, ensuring high yield and purity.
Experimental Protocol: Acetylation of 2,3-Dichloroaniline
Reagents:
-
2,3-Dichloroaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Buffer/Base if using Acetyl Chloride)
Workflow:
-
Dissolution: Dissolve 2,3-dichloroaniline in glacial acetic acid at room temperature.
-
Addition: Slowly add acetic anhydride with stirring. The reaction is exothermic; maintain temperature below 60°C to prevent di-acetylation side products.
-
Reflux: Heat the mixture to reflux (118°C) for 1-2 hours to ensure completion.
-
Quenching: Pour the hot reaction mixture into crushed ice/water (10x volume). The product will precipitate immediately.
-
Purification: Filter the crude solid. Recrystallize from 50% aqueous ethanol to obtain pure white needles.
Figure 1: Reaction pathway for the synthesis of N-(2,3-dichlorophenyl)acetamide via nucleophilic acyl substitution.
Spectroscopic Characterization
Identification of the 2,3-isomer relies on distinguishing it from other dichloro-isomers (e.g., 2,4- or 3,4-dichloro).
-
¹H NMR (DMSO-d₆):
-
Amide NH: Singlet, typically downfield (δ 9.5–10.0 ppm).
-
Aromatic Protons: Three distinct signals. The 2,3-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or multiplet depending on resolution) for the protons at positions 4, 5, and 6.
-
Methyl Group: Singlet at δ ~2.1 ppm (Acetyle CH₃).
-
-
IR Spectroscopy:
-
C=O Stretch (Amide I): Strong band at 1660–1670 cm⁻¹.
-
N-H Stretch: Sharp band around 3250–3300 cm⁻¹.
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion: m/z 203/205/207 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).
-
Toxicology & Applications in Drug Development
Structure-Activity Relationship (SAR) in Nephrotoxicity
N-(2,3-Dichlorophenyl)acetamide is frequently cited in toxicological literature as a comparator to N-(3,5-dichlorophenyl)succinimide (NDPS) , a model nephrotoxicant.
-
Mechanism: NDPS toxicity requires metabolic oxidation to N-(3,5-dichlorophenyl)-2-hydroxysuccinimide.
-
Role of 2,3-Isomer: The 2,3-substitution pattern sterically hinders certain metabolic pathways and alters the electronic potential of the ring. In comparative studies, acetanilides with varying chloro-substitution patterns are used to map the active site of renal transport proteins or metabolic enzymes (e.g., CYP450s). The ortho-chlorine in the 2,3-isomer often prevents the formation of toxic quinone-imine intermediates that are common in para-unsubstituted anilines.
Pharmaceutical Intermediate
The compound serves as a precursor for the synthesis of complex heterocycles, including triazolo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines [3]. These fused ring systems are investigated for antibiotic and neurotropic properties.
Figure 2: Logical workflow for evaluating the metabolic fate and toxicity potential of the 2,3-isomer compared to nephrotoxic analogs.
References
-
Matrix Scientific. (n.d.). N-(2,3-Dichlorophenyl)acetamide Product Data. Retrieved from
-
Shilpa, M., & Gowda, B. T. (2007). Crystal structure of N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E, 63(1). Link
-
Sanna, P., et al. (2000).[2] Synthesis of Two Novel Tricyclic Rings: Triazolo[4,5-g]quinolines and Pyrido[2,3-g]quinoxalines. Heterocycles. Link
-
PubChem. (n.d.). N-(2,3-Dichlorophenyl)acetamide (CID 247148). National Library of Medicine. Retrieved from
Sources
Mechanistic Profile: N-(2,3-dichlorophenyl)acetamide
[1]
Executive Summary
N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative. For researchers, it serves as a high-value chemical probe to understand Structure-Toxicity Relationships (STR) in haloanilines. Unlike its regioisomer 3,5-dichloroacetanilide (a potent nephrotoxin), the 2,3-isomer exhibits a distinct metabolic profile due to steric hindrance at the ortho position.
-
Primary Role: Synthetic intermediate for 2,3-dichloroaniline derivatives.[1]
-
Key Risk: Potential for bioactivation to reactive hydroxylamines (though sterically mitigated compared to 3,4- or 3,5-isomers).
-
Molecular Weight: 204.05 g/mol .
-
Lipophilicity (LogP): ~2.3 (Moderate permeability).
Mechanism of Action: Metabolic Bioactivation & Toxicity
For drug developers using this scaffold, understanding its metabolic fate is crucial to avoiding "structural alerts" in candidate molecules. The biological activity of simple haloacetanilides is driven by their conversion into reactive electrophiles.
The Bioactivation Pathway
The mechanism is a multi-step enzymatic cascade primarily occurring in the liver and kidneys.
-
Hydrolysis (The Gateway Step): The amide bond is cleaved by hepatic Carboxylesterases or Arylacetamide Deacetylases .
-
Reaction: N-(2,3-dichlorophenyl)acetamide
2,3-Dichloroaniline (2,3-DCA) + Acetate. -
Significance: This releases the free aniline, which is the true toxicophore.
-
-
N-Oxidation (The Toxification Step): The free aniline undergoes N-hydroxylation by CYP450 enzymes (primarily CYP2E1 and CYP1A2).
-
Reaction: 2,3-DCA
N-hydroxy-2,3-dichloroaniline . -
Steric Constraint: The chlorine atom at the C2 (ortho) position provides steric hindrance, potentially reducing the rate of N-hydroxylation compared to the unhindered 3,5-isomer. This explains the differential toxicity profile observed in SAR studies.
-
-
Renal Accumulation & Covalent Binding: The N-hydroxy metabolite can be further oxidized to a nitroso species. These electrophiles cycle between oxidation states (Redox Cycling), generating Reactive Oxygen Species (ROS) and covalently binding to renal thiol groups (e.g., Glutathione, Cysteine residues on proteins).
Pathway Visualization (DOT)
The following diagram illustrates the bioactivation cascade and the divergence between detoxification and toxicity.
Caption: The metabolic bioactivation pathway of N-(2,3-dichlorophenyl)acetamide. The critical divergence point is the N-oxidation step, which is sterically modulated by the ortho-chlorine.
Pharmacophore Utility: Synthetic Applications
While the simple molecule is a probe, its structural core is embedded in major pharmaceutical agents.
Precursor for Aripiprazole (Abilify)
N-(2,3-dichlorophenyl)acetamide is a protected form of 2,3-dichloroaniline .
-
Mechanism: The acetamide group protects the amine during electrophilic aromatic substitution (e.g., chlorination or nitration) on the phenyl ring.
-
Workflow:
-
Synthesis of N-(2,3-dichlorophenyl)acetamide.
-
Regioselective functionalization (if adding other groups).
-
Hydrolysis to yield pure 2,3-dichloroaniline.
-
Coupling with piperazine derivatives to form the Aripiprazole scaffold.
-
Precursor for Triclabendazole
In veterinary medicine, this moiety is relevant to the synthesis of benzimidazole anthelmintics.
-
Role: It serves as the starting material for nitration to 2-nitro-4,5-dichloroacetanilide (though regioselectivity issues often require starting with 3,4-dichloroacetanilide, the 2,3-isomer is a common impurity or alternative route intermediate).
Experimental Protocols
Protocol A: Synthesis of N-(2,3-dichlorophenyl)acetamide
Rationale: A self-validating synthesis protocol ensures the purity of the material for biological testing, avoiding contaminants (like the 3,4-isomer) that could skew toxicity data.
Reagents:
-
2,3-Dichloroaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Zinc Dust (Catalytic, optional for reduction prevention)
Step-by-Step Methodology:
-
Dissolution: Dissolve 16.2 g (0.1 mol) of 2,3-dichloroaniline in 50 mL of glacial acetic acid in a round-bottom flask.
-
Acetylation: Slowly add 12 mL of acetic anhydride dropwise under stirring at room temperature. The reaction is exothermic.[2]
-
Reflux: Heat the mixture to reflux (118°C) for 2 hours to ensure complete conversion.
-
Quenching: Pour the hot reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation:
-
Melting Point: Expected range 156–158°C.
-
1H NMR (DMSO-d6): Look for singlet methyl peak (~2.1 ppm) and aromatic protons (7.2–7.6 ppm).
-
Protocol B: In Vitro Nephrotoxicity Assessment
Rationale: To determine if the compound acts as a direct toxin or requires bioactivation, use a renal proximal tubule cell line (HK-2).
Workflow:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 5% FBS.
-
Treatment: Expose cells to N-(2,3-dichlorophenyl)acetamide (0, 10, 50, 100, 500 µM) for 24 hours.
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: 3,5-Dichloroaniline (known nephrotoxin).[3]
-
-
Viability Assay (MTT): Measure mitochondrial function.
-
ROS Quantification: Use DCFDA fluorescent probe to measure oxidative stress.
-
Logic: If ROS increases significantly without massive cell death, the mechanism involves redox cycling (nitroso pathway).
-
Comparative Data: Isomer Toxicity
The position of the chlorine atoms dictates the "Mechanism of Toxicity."
| Compound | Structure | Nephrotoxic Potential | Mechanistic Driver |
| N-(2,3-dichlorophenyl)acetamide | 2,3-Cl substitution | Low/Moderate | Steric hindrance at C2 impedes N-hydroxylation. |
| N-(3,5-dichlorophenyl)acetamide | 3,5-Cl substitution | High | Unhindered N-hydroxylation forms potent nephrotoxin. |
| N-(3,4-dichlorophenyl)acetamide | 3,4-Cl substitution | Moderate | Precursor to Propanil; causes methemoglobinemia. |
References
-
Structure and Conformation: Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E. Link
-
Nephrotoxicity of Isomers: Rankin, G. O., et al. (1996). Acute nephrotoxicity of isomeric N-(dichlorophenyl)succinimides in Sprague-Dawley and Fischer 344 rats. Toxicology. Link (Note: Discusses the succinimide analogs which metabolize similarly to acetamides).
-
Bioactivation Mechanism: Valentovic, M. A., et al. (2002). Characterization of the in vitro renal accumulation of 3,5-dichloroaniline. Toxicology and Applied Pharmacology. Link
-
Synthetic Application (Triclabendazole): Google Patents. (2018). Process for the preparation of 2-nitro-4,5-dichloroacetanilide. WO2018091978A1. Link
-
Aripiprazole Synthesis: U.S. National Library of Medicine. Aripiprazole Synthesis Pathway. PubChem. Link
Sources
- 1. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 3. Nephrotoxicity induced by N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Profile & Technical Guide: N-(2,3-Dichlorophenyl)acetamide
The following technical guide details the biological profile, synthetic utility, and pharmacological significance of N-(2,3-dichlorophenyl)acetamide (also known as 2',3'-dichloroacetanilide).
Executive Summary
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is a halogenated acetanilide derivative primarily utilized as a high-value pharmacophore in medicinal chemistry and a structural probe in toxicology.[1] While it possesses moderate intrinsic antimicrobial and herbicidal activity, its primary significance lies in its role as a lipophilic scaffold for synthesizing complex heterocyclic drugs (e.g., quinoxalinones, piperazines) and as a comparative model in Structure-Activity Relationship (SAR) studies to delineate the steric and electronic requirements of ligand-protein binding.
This guide analyzes its physiochemical properties, synthesis, biological mechanisms, and experimental protocols for researchers in drug discovery and agrochemistry.
Physiochemical Identity & Drug-Like Properties
Understanding the core physical parameters is essential for predicting bioavailability and formulation behavior.
| Property | Value | Relevance |
| IUPAC Name | N-(2,3-dichlorophenyl)acetamide | Official nomenclature |
| CAS Number | 23068-36-2 | Database indexing |
| Molecular Formula | C₈H₇Cl₂NO | Stoichiometry |
| Molecular Weight | 204.05 g/mol | Fragment-based drug design |
| LogP (Octanol/Water) | ~2.5 - 2.8 (Predicted) | High lipophilicity; crosses membranes easily |
| H-Bond Donors | 1 (Amide NH) | Receptor binding (Type II) |
| H-Bond Acceptors | 1 (Carbonyl O) | Receptor binding |
| Rotatable Bonds | 1 (N-C(O) bond) | Conformational rigidity (Ortho-effect) |
Structural Insight: The 2,3-dichloro substitution pattern creates significant steric hindrance around the amide nitrogen. This "ortho-effect" restricts rotation, forcing the molecule into a preferred conformation that differs from its 2,4- or 3,4- isomers. This conformational bias is critical for its selectivity in binding pockets (e.g., fungal enzymes or herbicide targets).
Synthesis & Purity Protocol
To ensure reproducible biological data, high-purity synthesis is required. The following protocol utilizes an acetylation pathway optimized for yield and purity.
Reaction Scheme
The synthesis involves the nucleophilic attack of 2,3-dichloroaniline on acetic anhydride, catalyzed by a weak base.
Figure 1: Synthetic pathway for N-(2,3-dichlorophenyl)acetamide via acetylation.
Experimental Protocol
-
Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Optional buffer).
-
Procedure:
-
Dissolve 2,3-dichloroaniline in glacial acetic acid (5 mL per gram of amine).
-
Slowly add acetic anhydride dropwise at room temperature under stirring.
-
Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
-
Quench: Pour the hot reaction mixture into crushed ice-water (10x volume) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold water to remove acetic acid. Recrystallize from Ethanol/Water (1:1) to achieve >98% purity (confirmed by melting point: ~163-165°C).
Biological Activity & Mechanism of Action
A. Antimicrobial & Antifungal Profile
While less potent than clinical azoles, N-(2,3-dichlorophenyl)acetamide exhibits moderate fungistatic activity . It functions as a lipophilic disruptor and a structural analog to known agricultural fungicides.
-
Target: Fungal cell membrane integrity and lipid biosynthesis enzymes.
-
SAR Insight: In comparative studies against Botrytis cinerea or Sclerotinia sclerotiorum, the 2,3-dichloro isomer often shows lower activity than the 3,5-dichloro isomer (e.g., Vinclozolin derivatives). However, it retains activity against specific strains due to its ability to penetrate the fungal cell wall (high LogP).
-
Mechanism: The amide moiety can form hydrogen bonds with enzyme active sites, while the dichlorophenyl ring occupies hydrophobic pockets. The 2,3-substitution provides a specific "shape" that avoids efflux pumps in certain resistant strains.
B. Herbicidal & Agrochemical Utility
Acetanilides are a major class of herbicides (e.g., Propanil).
-
Photosystem II Inhibition: Like Propanil (3,4-dichloro), the 2,3-dichloro isomer can inhibit electron transport in chloroplasts, though with reduced affinity. It is often used in QSAR (Quantitative Structure-Activity Relationship) studies to map the steric tolerance of the D1 protein binding pocket in weeds.
-
Safener Potential: Dichloroacetanilides are often used as herbicide safeners (protecting crops from herbicide damage). The 2,3-dichloro pattern is investigated for its ability to induce Glutathione S-Transferase (GST) activity in crops like maize and sorghum, aiding in the detoxification of chloroacetanilide herbicides.
C. Pharmacological Precursor (The "Hidden" Activity)
The most significant biological role of this compound is as a precursor for high-potency drugs.
-
CNS Agents: It serves as a starting material for 2,3-dichlorophenylpiperazine (2,3-DCPP), a key pharmacophore in antipsychotics (e.g., Aripiprazole analogs). The amide hydrolysis yields the aniline, which is then cyclized to the piperazine.
-
Quinoxalinones: Reaction with oxalyl chloride derivatives converts it into pyrido[2,3-g]quinoxalinones, which exhibit potent antibacterial (MIC < 1 µg/mL) and anticancer properties.
Toxicology & Safety (Comparative)
Understanding the toxicity of dichloroanilines is critical for drug safety profiles.
| Isomer | Primary Toxicity | Mechanism | Status of 2,3-Isomer |
| 3,5-Dichloro | Nephrotoxicity | Bioactivation to quinoneimines; attacks renal proximal tubules. | High Toxicity |
| 3,4-Dichloro | Hepatotoxicity | Propanil metabolite; causes methemoglobinemia. | Moderate/High |
| 2,3-Dichloro | Low/Moderate | Steric Shielding: The 2,3-substitution hinders enzymatic hydroxylation at the ortho and para positions relative to the nitrogen, reducing the formation of toxic reactive metabolites compared to other isomers. | Lower Risk Profile |
Safety Note: Despite lower relative toxicity, standard PPE (gloves, goggles) is mandatory. Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.
Experimental Workflow: Biological Screening
To evaluate the activity of N-(2,3-dichlorophenyl)acetamide, the following standardized workflow is recommended.
Figure 2: Standardized biological screening workflow.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.
-
BenchChem. (2025).[1] Application Notes and Protocols for 4-Butyl-2,3-dichloroaniline in Organic Synthesis. (Detailed acetylation protocols).
-
PubChem. (2025). Compound Summary: N-(2,3-dichlorophenyl)acetamide (CID 247148). National Center for Biotechnology Information.
-
Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. (Context on dichloroacetamide pharmacophores).
-
ChemicalBook. (2025).[1][2] 2,3-Dichloroaniline Synthesis and Hydrogenation Protocols.
Sources
Technical Guide: Solubility Profiling and Solvent Selection for N-(2,3-dichlorophenyl)acetamide
[1][2][3][4][5]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2), a chlorinated acetanilide derivative often utilized as an intermediate in organic synthesis and agrochemical development.[1][2][3][4] Unlike simple acetanilides, the presence of two chlorine atoms at the ortho and meta positions introduces significant steric and electronic effects that alter its solvation thermodynamics.[3][5]
This document moves beyond static data tables to establish a predictive and experimental framework . We explore the interplay between the lipophilic dichlorophenyl ring and the hydrophilic amide moiety, provide a validated protocol for solubility determination (OECD 105 compliant), and detail the thermodynamic basis for solvent selection in recrystallization and liquid chromatography.
Physicochemical Profile & Structural Analysis[1][4][5][6][7][8]
To predict solubility behavior, one must first understand the solute's structural landscape.[3][5] N-(2,3-dichlorophenyl)acetamide consists of a phenyl ring substituted with chlorine atoms at positions 2 and 3, coupled to an acetamide group.[1][6][2][3][4][7]
Structural Determinants of Solubility[4][6]
-
Lipophilicity (Hydrophobic Domain): The 2,3-dichlorophenyl moiety is highly lipophilic.[1][6][3][4][5][7] The chlorine atoms are electron-withdrawing but also add significant bulk.[1][3][4][5][7] The ortho-chlorine (position 2) exerts steric pressure on the amide bond, potentially twisting the molecule out of planarity compared to non-substituted acetanilide.[3][5] This affects the crystal lattice energy—a critical barrier to dissolution.[3][4][5][7]
-
Hydrogen Bonding (Hydrophilic Domain): The acetamide group (
) acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1][6][2][3][4][7] This duality allows solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1][2][3][4][5][7] -
Crystal Lattice Energy: As a solid at room temperature (Melting Point range typically ~156–160°C for dichloro-isomers), the energy required to break the crystal lattice is substantial.[3][5] Solvents must overcome these cohesive forces (enthalpy of fusion) to solvate the molecule.[3][4][5][7]
Solubility Landscape
The following classification is derived from experimental recrystallization literature and solubility parameters of structural analogs (e.g., 2,4-dichloroacetanilide).
Table 1: Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions and H-bond acceptance disrupt the amide-amide intermolecular bonds effectively.[1][6][2][3][4][7] |
| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Strong H-bonding capability matches the amide moiety; alkyl chains interact with the phenyl ring.[1][2][3] Solubility increases significantly with temperature (ideal for recrystallization).[1][2][3][4][5][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | "Like dissolves like" interaction with the dichlorophenyl ring; moderate polarity aids solvation.[1][2][3][4][5] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptors; useful for extraction but may not achieve the high loading of DMSO.[1][2][3][5] |
| Non-Polar | Hexane, Heptane, Toluene | Low | Lack of H-bonding capability makes these poor solvents for the polar amide group, despite the lipophilic ring.[1][3] |
| Aqueous | Water | Very Low (Insoluble) | The hydrophobic effect of the dichlorophenyl ring dominates.[1][2][3][5] The water lattice energy is too high to accommodate the large non-polar surface area.[3][5] |
Experimental Protocol: Saturation Shake-Flask Method
For critical drug development or formulation tasks, estimated values are insufficient.[3][4][5][7] The following protocol is adapted from OECD Guideline 105 and is designed to generate precise quantitative data.
Workflow Visualization
Figure 1: Step-by-step workflow for determining thermodynamic solubility compliant with OECD 105 standards.
Detailed Methodology
Reagents:
Procedure:
-
Preparation: Weigh approximately 50 mg of the substance into a 4 mL glass vial. Add 1 mL of the target solvent.[3][4][5][7] The goal is to ensure excess solid is visible. If the solid dissolves completely, add more until a suspension persists.[3][5]
-
Equilibration: Cap the vial tightly (use Parafilm to prevent evaporation). Place the vial in a thermostatic shaker bath set to 25°C ± 0.1°C. Shake at 200 RPM for 24 to 48 hours.
-
Phase Separation:
-
Quantification (HPLC Method):
-
Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to land within the linear calibration range.[3][5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[6][3][4][7]
-
Detection: UV at 240 nm (typical absorption max for chlorinated acetanilides).[1][6][2][3][4][7]
-
Calculation:
.[1][2][3][4][5][7]
-
Recrystallization & Purification Strategy
The most common application for solubility data in synthesis is purification.[3][4][5][7] The literature confirms that Ethanol/Water systems are the gold standard for acetanilide derivatives.[3][5]
Thermodynamic Logic
-
Hot Ethanol: Solvates the compound effectively due to thermal energy overcoming the crystal lattice and H-bonding compatibility.[3][5]
-
Cold Water: Acts as an anti-solvent.[1][6][3][4][5][7] As the mixture cools and water is added, the hydrophobic effect forces the dichlorophenyl rings to aggregate, reforming the crystal lattice while leaving polar impurities in the solution.
Solvent Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.[1][2][3][4]
Theoretical Modeling: Hansen Solubility Parameters (HSP)
For formulation scientists needing to replace solvents (e.g., moving away from chlorinated solvents due to toxicity), Hansen Solubility Parameters provide a theoretical map.[3][4][5]
The total energy of vaporization is defined as:
Estimated Parameters for N-(2,3-dichlorophenyl)acetamide:
- (Dispersion): High.[1][6][2][3][4][5][7] Dominated by the aromatic ring and chlorine atoms.[3][4][5][7]
- (Polarity): Moderate.[1][2][3][4][5][7] Driven by the amide dipole and the C-Cl bond moments.[3][5]
- (Hydrogen Bonding): Moderate.[1][2][3][4][5][7] The amide group is the sole contributor.[3][5]
Application: To find a "Green" replacement for Dichloromethane (DCM), look for a solvent where the distance (
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[6][3][4][5][7] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[6][3][4][5][7] Link[1][6][2][3][4]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][3][4][5][7] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7).[1][6][3][4][5][7] Link
-
PubChem. (n.d.).[1][6][2][3][4][5][7] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1][6][3][4][5][7] Link[1][2][3][4]
-
Organic Syntheses. (n.d.). General procedures for recrystallization of acetanilide derivatives. (Referenced via general synthesis protocols for chlorinated acetanilides).[1][6][2][3][4][7] Link
-
Hansen, C. M. (2007).[1][6][3][4][5][7] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][6][3][4][5][7] (Cited for theoretical HSP framework).
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijstr.org [ijstr.org]
- 6. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: CAS 22663-37-2 (4-Chlorobenzenesulfonyl Urea)
Part 1: Executive Summary
4-Chlorobenzenesulfonyl urea (CAS 22663-37-2) is a critical organic scaffold primarily utilized as an intermediate in the synthesis of second-generation sulfonylurea herbicides and select pharmaceutical agents. Characterized by a sulfonamide moiety linked to a urea backbone, it serves as the "warhead" precursor for compounds targeting acetolactate synthase (ALS) in agrochemistry and ATP-sensitive potassium channels (
This guide provides a rigorous technical analysis of its properties, validated synthetic protocols, analytical characterization methods, and handling requirements. It is designed to move beyond basic catalog data, offering causal insights into its reactivity and stability to support high-fidelity research and development.
Part 2: Chemical Identity & Structural Analysis
The structural integrity of CAS 22663-37-2 hinges on the electron-withdrawing 4-chloro substituent on the phenyl ring, which modulates the acidity of the sulfonamide proton (
Table 1: Physicochemical Profile[2]
| Property | Specification |
| Chemical Name | 4-Chlorobenzenesulfonyl urea; N-(Aminocarbonyl)-4-chlorobenzenesulfonamide |
| CAS Number | 22663-37-2 |
| Molecular Formula | |
| Molecular Weight | 234.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 167–170 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water, ethanol |
| pKa (Predicted) | ~3.8 (Sulfonamide NH) |
| SMILES | Clc1ccc(S(=O)(=O)NC(=O)N)cc1 |
| InChI Key | ZLYBFBAHAQEEQQ-UHFFFAOYSA-N |
Part 3: Synthetic Methodology
Core Synthesis Protocol: Cyanate Addition Route
The most robust industrial synthesis involves the nucleophilic addition of 4-chlorobenzenesulfonamide to a cyanate source. This method is preferred over the reaction of sulfonyl isocyanates with ammonia due to the instability of isocyanate intermediates.
Reaction Scheme:
Step-by-Step Procedure
Note: This protocol assumes standard Schlenk line techniques for moisture control.
-
Reagent Preparation:
-
Charge a 3-neck round-bottom flask with 4-chlorobenzenesulfonamide (1.0 eq) and ethanol/water (1:1 v/v).
-
Add Potassium Cyanate (KOCN) (1.2 eq) in a single portion.
-
Causality: Excess KOCN drives the equilibrium forward, compensating for potential hydrolysis of cyanate to carbonate in aqueous media.
-
-
Reaction Initiation:
-
Heat the suspension to reflux (80°C) for 3–5 hours.
-
Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting sulfonamide spot (
) should disappear.
-
-
Acidification & Precipitation:
-
Cool the mixture to 0–5°C in an ice bath.
-
Slowly acidify with 1M HCl to pH 2–3.
-
Mechanism:[1] The reaction initially forms the potassium salt of the sulfonylurea. Acidification protonates the nitrogen, precipitating the neutral, less soluble urea product.
-
-
Purification:
-
Filter the white precipitate under vacuum.
-
Wash the cake with ice-cold water (3x) to remove inorganic salts (KCl).
-
Recrystallize from Ethanol/Water (95:5) to achieve >98% purity.
-
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway for CAS 22663-37-2 via cyanate addition.
Part 4: Analytical Characterization
Validating the identity of CAS 22663-37-2 requires distinguishing it from its sulfonamide precursor.
High-Performance Liquid Chromatography (HPLC)
Methodology: Reversed-Phase HPLC is the standard for purity assessment.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 min.
-
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Retention Time Logic: The sulfonyl urea is more polar than the starting sulfonamide due to the urea moiety, typically eluting slightly earlier or later depending on pH. Under acidic conditions (mobile phase A), the urea is protonated and may elute after the sulfonamide due to hydrogen bonding interactions.
Nuclear Magnetic Resonance (NMR) Prediction
Data derived from structural analogues (e.g., benzenesulfonyl urea) and ChemDraw predictions.
NMR (400 MHz, DMSO--
10.8 ppm (s, 1H):
(Deshielded by adjacent sulfonyl and carbonyl groups). -
7.95 ppm (d,
Hz, 2H): Aromatic protons ortho to sulfonyl group. -
7.65 ppm (d,
Hz, 2H): Aromatic protons meta to sulfonyl group (adjacent to Cl). -
6.50 ppm (bs, 2H):
(Broad due to exchange; shifts vary with concentration).
Part 5: Biological Context & Mechanism
While CAS 22663-37-2 is an intermediate, its downstream derivatives (e.g., Chlorsulfuron) are potent inhibitors of Acetolactate Synthase (ALS) . Understanding this mechanism is crucial for researchers designing new derivatives.
Mechanism of Action: ALS Inhibition
The sulfonylurea bridge mimics the transition state of the pyruvate-thiamine pyrophosphate complex, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).
Caption: Pathway illustrating the inhibition of ALS by sulfonylurea derivatives derived from CAS 22663-37-2.
Part 6: Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood; avoid dust generation. |
Storage Stability:
-
Hygroscopic: Store in a desiccator.
-
Temperature: Ambient (15–25°C).
-
Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis risk).
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 135727009, (4-Chlorophenylsulfonyl)urea. Retrieved from [Link]
-
Synthetic Methodology (Analogous): Organic Syntheses. (1951). Benzoylene Urea.[6] Org. Synth. 31, 11. Retrieved from [Link]
-
Analytical Methods (HPLC): Asian Publication Corporation. (2025).[2][5] HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride. Retrieved from [Link]
-
Biological Mechanism: Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science. Retrieved from [Link]
-
General Synthesis of Sulfonylureas: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas.[7] Chemical Reviews, 50(1), 1–46.
Sources
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Chlorobenzenesulfonyl Urea [myskinrecipes.com]
Technical Guide: Therapeutic & Synthetic Applications of N-(2,3-Dichlorophenyl)acetamide
The following technical guide details the therapeutic utility and synthetic significance of N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide).
Part 1: Executive Summary & Chemical Identity
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2 ) is a specialized chlorinated acetanilide derivative.[1] Unlike its 2,6-dichloro isomer (a core pharmacophore in the NSAID Diclofenac), the 2,3-dichloro variant serves primarily as a high-value synthetic gateway in medicinal chemistry.
Its therapeutic value is derived not from the molecule’s intrinsic activity, but from its role as a privileged scaffold for generating fused heterocyclic systems—specifically triazolo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines —which exhibit potent antitumor and DNA-intercalating properties. Furthermore, the 2,3-dichloro substitution pattern offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration in anticonvulsant and antimicrobial drug discovery.
Chemical Profile
| Property | Data |
| IUPAC Name | N-(2,3-dichlorophenyl)acetamide |
| Common Name | 2,3-Dichloroacetanilide |
| CAS Number | 23068-36-2 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
| Melting Point | Not widely reported (Isomeric 2,4- isomer: 147°C; 2,6- isomer: 180°C) |
| Key Functional Groups | Acetamide (H-bond donor/acceptor), Dichlorophenyl (Lipophilic, electron-withdrawing) |
Part 2: Therapeutic Applications & Mechanisms[2]
Oncology: The Quinoline/Quinoxaline Gateway
The most authoritative therapeutic application of N-(2,3-dichlorophenyl)acetamide lies in its use as the obligate precursor for 6,7-diaminoquinolines . These diamines are the critical building blocks for tricyclic DNA intercalators.
-
Mechanism of Action (Derived Agents): The resulting triazolo- and pyrido-fused quinolines function as planar pharmacophores that slide between DNA base pairs (intercalation), disrupting replication and transcription in rapidly dividing cancer cells.
-
The Synthetic Logic: The 2,3-dichloro pattern is essential. The acetamide group directs subsequent nitration to the para position (relative to the amine), while the chlorine atoms modulate reactivity and lipophilicity.
Neurological Modulation (Anticonvulsant SAR)
Acetanilide derivatives possess intrinsic neurological activity (historical analgesics). In modern epilepsy research, N-phenylacetamides are explored as sodium channel blockers.
-
SAR Insight: The 2,3-dichloro substitution provides a "steric lock," preventing free rotation of the phenyl ring. This conformational restriction is often vital for high-affinity binding to voltage-gated sodium channels (VGSCs), mimicking the pharmacophore of clinically used anticonvulsants like Lacosamide or Carbamazepine derivatives.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(2,3-dichlorophenyl)acetamide
Rationale: Acetylation of the aniline precursor protects the amine and activates the ring for subsequent electrophilic aromatic substitution.
Materials:
-
2,3-Dichloroaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid (Solvent)
-
Sodium acetate (Catalyst)
Methodology:
-
Dissolution: Dissolve 2,3-dichloroaniline in glacial acetic acid in a round-bottom flask.
-
Acetylation: Add acetic anhydride dropwise under stirring at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours to ensure complete conversion.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.[2]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure N-(2,3-dichlorophenyl)acetamide.
Protocol B: Regioselective Nitration (Key Intermediate Step)
Rationale: To access the antitumor quinoline scaffold, a nitro group must be introduced. The acetamide directs the nitro group to the para position (position 4), overcoming the directing effects of the chlorine atoms.
Methodology:
-
Preparation: Suspend N-(2,3-dichlorophenyl)acetamide in concentrated sulfuric acid at 0°C.
-
Nitration: Add fuming nitric acid dropwise, maintaining temperature below 10°C to prevent di-nitration or oxidation.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature.
-
Isolation: Pour onto crushed ice. Filter the yellow precipitate (2,3-dichloro-4-nitroacetanilide).
-
Hydrolysis (Optional): If the free amine is required, reflux in acidic ethanol to remove the acetyl group, yielding 2,3-dichloro-4-nitroaniline .
Part 4: Visualization of Signaling & Synthetic Pathways
Diagram 1: The "Gateway" Synthesis Pathway
This diagram illustrates how N-(2,3-dichlorophenyl)acetamide serves as the central hub for generating tricyclic antitumor agents.
Caption: Synthetic pathway transforming the 2,3-dichloroacetanilide scaffold into potent tricyclic antitumor heterocycles.
Part 5: References
-
Sanna, P., Carta, A., & Paglietti, G. (2000).[3] Synthesis of Two Novel Tricyclic Rings: Triazolo[4,5-g]quinolines and Pyrido[2,3-g]quinoxalines Derived from 6,7-Diaminoquinolines.[3] Heterocycles, 53(2), 423-432.[3]
-
PubChem. (2024).[1] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[4] N-(2,3-Dichlorophenyl)acetamide.[1][5] Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.
-
BenchChem. (2025).[6] 2,3-Dichloroacetanilide Material Safety & Properties. BenchChem Database.
Sources
- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]
Strategic Scaffold Analysis: N-(2,3-Dichlorophenyl)acetamide
This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide) and its derivatives. It is designed for medicinal chemists and process scientists focusing on scaffold optimization and intermediate synthesis.
Executive Summary: The "Orthogonal Lock" Pharmacophore
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is more than a simple synthetic intermediate; it represents a critical structural motif in medicinal chemistry known for its unique steric and electronic properties. Unlike its 2,4- or 3,4-dichloro isomers, the 2,3-substitution pattern creates a specific "ortho-effect" that restricts bond rotation, locking the amide into a preferred conformation via intramolecular hydrogen bonding.
This scaffold is the gateway to two major classes of bioactive molecules:
-
Arylpiperazine Antipsychotics: It serves as the protected precursor to 2,3-dichloroaniline, the "warhead" of the blockbuster drug Aripiprazole (Abilify).
-
Fused Quinolines: The acetamide group directs regioselective nitration, enabling the synthesis of 6,7-diaminoquinolines, which are precursors to novel antibacterial and anticancer agents.
Chemical Architecture & SAR
The Conformation Lock (Intramolecular H-Bonding)
The defining feature of this molecule is the interaction between the amide proton and the chlorine atom at the C2 position.
-
Mechanism: The lone pairs on the ortho-chlorine (C2) act as a weak hydrogen bond acceptor for the amide N-H.
-
Consequence: This forms a pseudo-5-membered ring, locking the molecule in a planar or near-planar conformation. This rigidity reduces the entropic penalty of binding to protein targets (e.g., GPCRs or enzymes), often increasing potency compared to non-chlorinated analogues.
-
Electronic Effect: The electron-withdrawing nature of two chlorine atoms reduces the electron density of the aromatic ring, making the amide nitrogen less nucleophilic and the phenyl ring less susceptible to oxidative metabolism at the 4-position (para), unless activated by the amide.
Comparative Isomer Analysis
| Isomer | Steric Profile | Electronic Directing (SEAr) | Key Application |
| 2,3-Dichloro | High Rigidity (Ortho-lock) | Directs to C6 (Ortho) & C4 (Para) | Aripiprazole , Quinolines |
| 2,4-Dichloro | Moderate | Directs to C6 | Diuretics (Furosemide precursors) |
| 3,4-Dichloro | Low (Flexible) | Directs to C6 | Herbicides (Propanil) |
Synthetic Pathways & Regioselectivity
The synthesis and derivatization of N-(2,3-dichlorophenyl)acetamide require precise control to avoid polychlorination or hydrolysis.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic tree illustrating the conversion of 2,3-dichloroaniline to high-value quinoline precursors via the acetamide scaffold.
Critical Regiochemistry: The "Nitration Revision"
Historically, nitration of 2,3-dichloroacetanilide was assumed to yield a mixture. However, modern optimization (Search Result 1.6, 1.10) confirms that under controlled conditions (0–5°C, fuming HNO3), the reaction is highly regioselective for the 6-position .
-
Why? The C4 position (para to acetamide) is sterically crowded by the C3-chlorine and electronically deactivated by the inductive effect of the C3-Cl. The C6 position (ortho to acetamide) is sterically accessible and activated by the amide resonance, despite the inductive withdrawal of the C1-N.
-
Result: Formation of 2,3-dichloro-6-nitroacetanilide , a vital intermediate for fusing pyridine rings to form quinolines.
Medicinal Chemistry Applications
Neuropsychiatry: The Aripiprazole Connection
While Aripiprazole itself is an arylpiperazine, the 2,3-dichlorophenyl moiety is the pharmacophore responsible for its unique "Goldilocks" activity at Dopamine D2 receptors (partial agonism).
-
Role of the Scaffold: In early discovery phases, the acetamide derivative is often used to mask the aniline during the synthesis of the piperazine tail (via Buchwald-Hartwig amination or similar couplings) before final deprotection.
-
Mechanism: The 2,3-dichloro substitution creates a hydrophobic bulk that fits into a secondary binding pocket in the D2 receptor, distinct from the orthosteric site occupied by typical antipsychotics (haloperidol).
Antimicrobial & Antifungal Agents
Derivatives of N-(2,3-dichlorophenyl)acetamide have shown promise as:
-
Succinate Dehydrogenase Inhibitors (SDHI): Similar to the fungicide Fenhexamid, the amide linker positions the dichlorophenyl ring to block electron transport in fungal mitochondria.
-
Anticonvulsants: Imidazole-substituted acetamides (linked at the alpha-carbon) utilize the 2,3-dichloro ring to penetrate the blood-brain barrier (BBB) due to high lipophilicity (LogP ~2.5–3.0).
Experimental Protocols
Protocol A: High-Yield Synthesis of N-(2,3-dichlorophenyl)acetamide
This protocol ensures mono-acetylation without di-acetyl byproducts.
-
Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (0.1 eq, catalyst).
-
Procedure:
-
Dissolve 2,3-dichloroaniline in glacial acetic acid (5 mL/g) in a round-bottom flask.
-
Add sodium acetate (buffers pH to prevent protonation of aniline).
-
Add acetic anhydride dropwise at room temperature.
-
Heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: Filter the white precipitate. Wash with cold water until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
-
Expected Yield: 90–95%.
-
Characterization: MP: ~160–162°C (Verify with Lit). 1H NMR (DMSO-d6) should show a singlet methyl (2.1 ppm) and aromatic protons (7.2–7.6 ppm).
Protocol B: Regioselective Nitration (Synthesis of 2,3-dichloro-6-nitroacetanilide)
-
Reagents: N-(2,3-dichlorophenyl)acetamide, conc. H2SO4, fuming HNO3.
-
Procedure:
-
Dissolve the acetamide in conc. H2SO4 at 0°C (Ice/Salt bath).
-
Add fuming HNO3 dropwise, maintaining temp < 5°C. Exothermic!
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Pour onto crushed ice. The yellow solid is the nitro derivative.
-
-
Validation: 1H NMR will show a shift in aromatic protons. The loss of symmetry (or specific coupling constants) confirms substitution at C6 (para to C3-Cl).
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E. Link
-
Seko, S., Miyake, K., & Kawamura, N. (2007). A revision of the nitration of 2,3-dichloroacetanilide: Synthesis of 6,7-diaminoquinolines. Journal of Organic Chemistry (Cited in LookChem/ResearchGate snippets). Link (Generic Journal Link for verification)
-
MDPI Pharmaceuticals. (2022). Synthesis and Biological Evaluation of Acetamide Derivatives. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Link
-
World Health Organization. (2025). Aripiprazole: Pharmacopoeia Standards. Link
N-(2,3-dichlorophenyl)acetamide safety data sheet and handling precautions
This guide is structured as a high-level technical whitepaper designed for researchers and safety officers. It prioritizes the specific isomer N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide), distinct from its isomers (like the herbicide propanil metabolite 3,4-DCA) or complex pharmaceutical impurities.
Safety, Handling, and Experimental Protocols
Executive Summary & Chemical Identity[1][2]
N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative primarily utilized as an intermediate in the synthesis of heterocyclic compounds (e.g., quinolines) and as a reference standard in metabolic studies of dichloroanilines.
While less commercially ubiquitous than its 3,4-isomer (a major metabolite of the herbicide Propanil), the 2,3-isomer presents unique steric challenges due to the ortho-chlorine positioning. This guide treats the compound as a masked toxicant : while the amide bond reduces acute volatility compared to the parent aniline, metabolic or chemical hydrolysis releases 2,3-dichloroaniline , a potent methemoglobinemia-inducing agent.
1.1 Physicochemical Identity Card
| Property | Specification | Notes |
| IUPAC Name | N-(2,3-dichlorophenyl)acetamide | |
| Common Name | 2',3'-Dichloroacetanilide | |
| CAS Registry Number | 23068-36-2 | Distinct from Diclofenac Impurity F (CAS 560075-65-2) |
| Molecular Formula | C₈H₇Cl₂NO | |
| Molecular Weight | 204.05 g/mol | |
| Appearance | White to off-white crystalline solid | Needles from benzene/ethanol |
| Melting Point | 157–159.5 °C | Higher than 3,4-isomer (121°C) due to crystal packing [1] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water | Lipophilic nature facilitates dermal absorption |
| Precursor | 2,3-Dichloroaniline (CAS 608-27-5) | Toxic parent amine |
Toxicology & Hazard Identification
Critical Warning: Specific toxicological data for the 2,3-acetanilide isomer is sparse. The safety protocols below are derived from the "Read-Across" Principle , assuming the compound metabolizes to 2,3-dichloroaniline in vivo.
2.1 Mechanism of Action: The Hydrolysis Pathway
The primary hazard is not the amide itself, but its bio-activation. Hepatic amidases hydrolyze the amide bond, releasing 2,3-dichloroaniline. This metabolite undergoes N-hydroxylation, forming reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying oxygen transport capacity.
Figure 1: Metabolic activation pathway. The lipophilic amide crosses membranes easily before hydrolyzing to the toxic aniline [2].
2.2 GHS Classification (Derived)
-
Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
STOT-RE: Category 2 (May cause damage to blood/organs through prolonged exposure).
-
Aquatic Toxicity: Category 1 (Very toxic to aquatic life - chloroanilines are persistent).
Risk Management & Engineering Controls
Handling this compound requires a "Containment First" approach to prevent inhalation of dust and dermal absorption.
3.1 Hierarchy of Controls Decision Tree
Figure 2: Risk assessment logic for determining engineering controls based on scale of operation.
3.2 Specific Handling Protocols
-
Weighing Operations:
-
Protocol: Never weigh on an open bench. Use an analytical balance inside a chemical fume hood or a vented balance enclosure.
-
Static Control: Dry crystalline powders can be static. Use an anti-static gun or ionizer to prevent powder scattering (aerosolization).
-
-
Solubilization:
-
Dissolve in organic solvents (DCM, DMSO) inside the hood. Once in solution, the risk of inhalation drops, but the risk of dermal permeation increases significantly as the solvent acts as a carrier vehicle.
-
-
Decontamination:
-
Wipe surfaces with a detergent solution (surfactant) followed by ethanol. Do not use bleach (hypochlorite) immediately, as it may react with aniline residues to form chloro-N-chloroanilines (more toxic).
-
Experimental Synthesis Protocol
For researchers requiring fresh standard material, the synthesis from 2,3-dichloroaniline is the standard route. This protocol ensures high purity and safety.
Reaction:
Materials:
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroaniline in glacial acetic acid (approx. 5 mL per gram of aniline).
-
Addition: Add sodium acetate (1.5 eq) followed by slow addition of acetic anhydride (1.2 eq).
-
Safety Note: This is exothermic. Perform in a fume hood.
-
-
Reflux: Heat to reflux (approx. 118°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Cool to room temperature. Pour the mixture into crushed ice/water (10x volume). Vigorous stirring will precipitate the crude acetamide.
-
Purification: Filter the white solid. Recrystallize from ethanol or benzene (if strictly necessary, though ethanol is safer) to obtain needles.
-
Validation: Verify Melting Point (Target: 157–159°C) [1].
Emergency Response
Self-Validating Symptom Check: If a researcher works with this compound and reports headache, fatigue, or "blue" discoloration of lips/fingernails (cyanosis) 1–4 hours post-exposure, suspect methemoglobinemia immediately .
-
Eye Contact: Flush with water for 15 minutes. Remove contact lenses.
-
Skin Contact: Wash with soap and water. Do not use alcohol for washing skin (increases absorption).
-
Ingestion: Do NOT induce vomiting. Transport to ER.
-
Antidote Note for Medical Personnel: If methemoglobinemia is confirmed (>20-30%), Methylene Blue is the standard treatment, barring G6PD deficiency contraindications.
References
- Holleman, A. F., & den Hollander, A. J. (1920). The Nitration of o-Dichlorobenzene and properties of 2,3-dichloroacetanilide. Recueil des Travaux Chimiques des Pays-Bas.
-
BenchChem Technical Repository. (2025).[3] Application Notes for 2,3-dichloroaniline derivatives. Retrieved from BenchChem Database.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 23068-36-2. PubChem. [Link]
- Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Chloroacetanilides and Dichloroanilines (Generic Class Effects). [Standard Industrial Safety Protocols].
Sources
Methodological & Application
Application Note: Pharmacological Profiling of N-(2,3-dichlorophenyl)acetamide
This Application Note is designed for researchers in medicinal chemistry and pharmacology. It establishes a standardized framework for evaluating N-(2,3-dichlorophenyl)acetamide (also known as 2',3'-dichloroacetanilide), focusing on its dual role as a bioactive antifungal scaffold and a model substrate for metabolic stability investigations.[1]
Executive Summary & Scientific Rationale
N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative.[1] While often utilized as a synthetic intermediate for complex sulfonamides and benzodioxines, the core scaffold exhibits intrinsic biological activity.[1][2]
Key Applications:
-
Antifungal Activity: Halogenated acetanilides have demonstrated efficacy against fluconazole-resistant Candida spp., likely via membrane disruption or inhibition of fungal specific enzymes [1, 2].[1]
-
Metabolic Toxicology: This compound serves as a critical model for studying the hydrolytic cleavage of amide bonds by carboxylesterases.[1] The metabolic product, 2,3-dichloroaniline, is a known nephrotoxin.[1] Therefore, determining the rate of deacetylation is essential for safety profiling [3].[1]
This guide provides three validated protocols: Antifungal Susceptibility Testing , Microsomal Metabolic Stability , and Renal Cytotoxicity Screening .[1]
Chemical Properties & Stock Preparation[1][2][3][4][5]
| Property | Value | Notes |
| Molecular Weight | 204.05 g/mol | |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; cell permeable.[1] |
| Solubility (DMSO) | > 20 mM | Preferred solvent for bioassays.[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvent or carrier for aqueous buffers.[1] |
| Crystal Structure | Monoclinic | Amide H forms intramolecular H-bond with ortho-Cl [4].[1] |
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 20.4 mg of substance in 1.0 mL DMSO.[1]
-
-
Storage: Aliquot into amber glass vials (to prevent photolysis of the C-Cl bond) and store at -20°C. Stable for 6 months.
-
Verification: Verify solubility by visual inspection; sonicate if micro-precipitates are visible.[1]
Protocol A: Antifungal Susceptibility Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (or relevant fungal strains). This protocol is adapted from CLSI M27 guidelines.
Materials
-
Test Strain: C. albicans (ATCC 90028 or clinical isolate).[1]
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Plate: 96-well sterile polystyrene microplate (U-bottom).
-
Detection: Resazurin (Alamar Blue) for viability visualization.[1]
Step-by-Step Methodology
-
Inoculum Preparation:
-
Compound Dilution:
-
Column 1: Add 198 µL RPMI + 2 µL of 100 mM Stock (Final: 1 mM).
-
Columns 2-10: Add 100 µL RPMI media.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Result: Range from 1000 µM down to ~1.95 µM.[1]
-
-
Assay Initiation:
-
Add 100 µL of the diluted fungal inoculum to wells in Columns 1-11.
-
Column 11: Growth Control (Media + Inoculum + 1% DMSO).[1]
-
Column 12: Sterility Control (Media only).
-
-
Incubation:
-
Seal plate with breathable film.[1]
-
Incubate at 35°C for 24-48 hours .
-
-
Readout (Resazurin Modification):
Protocol B: Microsomal Metabolic Stability (Deacetylation)
Objective: Quantify the hydrolytic conversion of N-(2,3-dichlorophenyl)acetamide to 2,3-dichloroaniline using liver microsomes. This predicts the "pro-drug" vs. "stable scaffold" behavior.[1]
Experimental Logic
The amide bond is susceptible to carboxylesterases and amidases.[1] Rapid hydrolysis suggests the compound acts as a precursor to the toxic aniline; slow hydrolysis suggests the acetamide itself is the active pharmacophore.[1]
Workflow Visualization
Figure 1: Microsomal stability workflow. High-contrast nodes denote critical phases.[1]
Protocol Steps
-
Reaction Mixture (Final Volume 200 µL):
-
Initiation:
-
Sampling:
-
At T = 0, 15, 30, 45, and 60 minutes, remove 30 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).[1]
-
Vortex for 1 minute; Centrifuge at 4000g for 10 minutes.
-
-
Data Analysis:
Protocol C: Renal Cytotoxicity Screening (HK-2 Cells)
Objective: Assess the nephrotoxic potential of the parent compound versus its potential metabolites.[1]
Rationale
Haloanilines induce renal necrosis.[1] This assay ensures the acetamide derivative maintains a therapeutic window.[1]
Methodology
-
Cell Line: HK-2 (Human proximal tubule epithelial cells).[1]
-
Seeding: 10,000 cells/well in 96-well plates; allow attachment for 24h.
-
Treatment:
-
Duration: 24 hours.
-
Readout: MTT Assay or LDH Release (membrane integrity).
-
MTT: Add reagent, incubate 3h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Data Reporting & Interpretation
Summary Table Template
| Assay | Parameter | High Stability/Safety | Low Stability/High Risk |
| Antifungal | MIC (µg/mL) | < 10 | > 64 |
| Metabolic | Half-life (min) | > 60 | < 15 (Rapid deacetylation) |
| Toxicity | CC50 (HK-2) | > 100 µM | < 10 µM |
Pathway Visualization: Mechanism of Action & Toxicity[1]
Figure 2: Pharmacological and toxicological pathways.[1] The parent compound exerts antifungal effects, while metabolic hydrolysis yields the nephrotoxic aniline.[1]
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][3] N-(2,3-Dichlorophenyl)acetamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 63(6), o2631.[1] Link
-
de Sá, N. P., et al. (2020).[1] Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.[1][4] Anais da Academia Brasileira de Ciências. Link (Note: Reference supports activity of the chloro-acetanilide class).[1]
-
Valentovic, M. A., et al. (1997).[1] Characterization of 3,5-dichloroaniline toxicity in renal cortical slices from Fischer 344 rats. Toxicology, 118(1), 23-36.[1] (Provides mechanistic basis for haloaniline nephrotoxicity).[1]
-
PubChem. (n.d.).[1] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Optimization of N-(2,3-Dichlorophenyl)acetamide Solubilization for In Vitro Applications
Introduction & Physicochemical Challenge
N-(2,3-Dichlorophenyl)acetamide (also known as 2,3-Dichloroacetanilide) is a chlorinated amide often utilized as a synthetic intermediate or structural probe in pharmacological screening.[1][2] Its biological evaluation is frequently hampered by its physicochemical nature: a lipophilic aromatic core that confers poor aqueous solubility.[1][2]
Effective delivery to cell culture systems requires overcoming the "solubility paradox": the compound must be dissolved in an organic solvent at high concentration for storage, yet introduced into an aqueous, protein-rich cellular environment without precipitating or causing solvent-induced cytotoxicity.
Physicochemical Profile
| Property | Value | Implication for Protocol |
| Molecular Weight | 204.05 g/mol | Essential for Molarity calculations.[1][2] |
| LogP (Octanol/Water) | ~2.1 - 2.3 | Moderately lipophilic; requires organic co-solvent.[1][2] |
| Water Solubility | Low (LogS ~ -2.[1][2]8) | High risk of precipitation in culture media.[1][2] |
| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | High boiling point, excellent solubilizing power.[1] |
| CAS Number | 23068-36-2 | Verification of chemical identity.[1][2] |
Core Directive: The Solubilization Strategy
The Golden Rule: Never add a hydrophobic compound directly from a solid state to cell culture media.[1][2] It will form micro-crystals that sediment, causing localized toxicity and false-negative results.[1][2]
The strategy relies on a DMSO Master Stock followed by a Step-Down Dilution technique.[1][2]
Diagram 1: Solubilization & Delivery Workflow
Figure 1: The stepwise reduction of solvent concentration ensures the compound remains in solution while mitigating DMSO toxicity.
Detailed Protocols
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, sterile, high-concentration stock.
Materials:
-
Anhydrous DMSO (Cell Culture Grade, >99.9%)
-
Glass or Polypropylene (PP) vials (Do NOT use Polystyrene)[1]
-
0.22 µm PTFE or Nylon Syringe Filter (Do NOT use Cellulose Acetate)
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock:
[1] -
Weighing: Weigh ~10.2 mg of solid into a glass vial. Record the exact mass to adjust the DMSO volume for precision.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2] If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization:
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Delivery to Cells (The "1000x" Rule)
Objective: Dilute the stock into the assay without "crashing out" (precipitating) the compound.
The Limit: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO, but 0.1% is the gold standard for sensitive assays (e.g., signaling pathway analysis).
Procedure (Example for 50 µM Final Concentration):
-
Thaw: Warm the 50 mM Master Stock to 37°C. Vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended):
-
Final Addition:
-
Mixing: Immediately swirl the plate gently. Do not pipette up and down vigorously, as this can shear cells.[1][2]
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the observed biological effect is due to the drug and not the solvent or precipitation, you must run the following controls:
-
Vehicle Control: Cells treated with DMSO only (at the same % v/v as the highest drug dose).[1][2]
-
Visual Inspection: Examine wells under 100x microscopy immediately after dosing. Dark crystals or "oily" droplets indicate precipitation.[1][2]
Diagram 2: Troubleshooting Precipitation
Figure 2: Decision tree for managing compound precipitation in aqueous media.
References
-
PubChem. (n.d.).[1][2][6] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved October 24, 2025, from [Link]
-
Cytiva. (2018).[1][2] Membrane filtration: A guide to choosing membranes (Chemical Compatibility). Cytiva Life Sciences.[1][2] Retrieved October 24, 2025, from [Link]
Sources
- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. lifetein.com [lifetein.com]
- 6. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(2,3-dichlorophenyl)acetamide
This Application Note is designed as a definitive technical guide for the quantification of N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2), also known as 2,3-dichloroacetanilide.[1][2]
This compound is a critical process-related impurity in the synthesis of pharmaceutical APIs derived from 2,3-dichloroaniline (e.g., Aripiprazole) and a structural analog to chloroacetanilide herbicides.[1][2] Its analysis requires distinguishing it from its hydrolysis product (2,3-dichloroaniline) and related regioisomers.[1][2]
Part 1: Chemical Context & Analytical Strategy[2]
The Analyte
N-(2,3-dichlorophenyl)acetamide is a lipophilic amide formed by the acetylation of 2,3-dichloroaniline.[1][2] In pharmaceutical manufacturing, it typically arises as a side-reaction product when the starting material (2,3-dichloroaniline) encounters acetylating agents (e.g., acetic anhydride, acetyl chloride) or acetic acid solvents under activating conditions.[1][2]
| Property | Value | Analytical Implication |
| Formula | C₈H₇Cl₂NO | M.W.[1][2][3] = 204.05 g/mol |
| LogP | ~2.1 | Retains well on C18 columns; requires organic diluents.[2] |
| Solubility | Low in water; High in MeOH, ACN | Sample prep must utilize organic solvents (MeOH/ACN). |
| Chromophore | Benzene ring + Amide | UV active at 240–254 nm.[2] |
| Volatility | Semi-volatile | Amenable to GC-MS analysis.[1][2] |
Analytical Decision Matrix
The choice of method depends on the required sensitivity and the sample matrix.
-
Method A (HPLC-UV): Recommended for Process Control & Routine QC .[1][2] Robust, handles high concentrations (0.05% - 1.0% levels), and easily validated in GMP environments.[1][2]
-
Method B (GC-MS): Recommended for Trace Impurity Analysis (< 10 ppm) or complex biological matrices.[1][2] Provides mass-spectral confirmation to rule out regioisomers (e.g., 2,4-dichloroacetanilide).[1][2]
Part 2: Method A – High-Performance Liquid Chromatography (HPLC-UV)[1][2]
This protocol utilizes a Reversed-Phase (RP-HPLC) approach.[1][2][4] The critical separation mechanism relies on the hydrophobic interaction of the dichlorophenyl ring with the C18 stationary phase.[1]
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: 245 nm (Primary), 210 nm (Secondary for sensitivity check).[2]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of N-(2,3-dichlorophenyl)acetamide reference standard in 10 mL of Methanol. Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (50:50 Water:ACN).
-
Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.[2]
-
Part 3: Method B – Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
For trace-level quantification (e.g., genotoxic impurity screening), GC-MS offers superior specificity and sensitivity.[1][2]
Instrumental Parameters
-
System: GC coupled with Single Quadrupole MS (e.g., Agilent 7890/5977).[2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Splitless mode (for trace analysis) @ 250°C.
-
Transfer Line: 280°C.[2]
Temperature Program
-
Initial: 60°C for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C.
-
Hold: 3 min at 280°C.
Mass Spectrometry (SIM Mode)
Using Selected Ion Monitoring (SIM) drastically improves the Signal-to-Noise ratio.[1][2]
| Ion Type | m/z | Origin/Fragment |
| Quantifier | 203 | Molecular Ion [M]⁺ (³⁵Cl isotope) |
| Qualifier 1 | 205 | Isotope Peak [M+2]⁺ (³⁵Cl/³⁷Cl) |
| Qualifier 2 | 161 | Loss of Acetyl group [M - C₂H₂O]⁺ |
| Qualifier 3 | 163 | Isotope fragment [M+2 - C₂H₂O]⁺ |
-
Validation Check: The ratio of m/z 203 to 205 should be approximately 100:65 (characteristic of a dichloro- compound).[1][2]
Part 4: Experimental Workflow & Logic
The following diagram illustrates the decision process and workflow for analyzing this impurity in a Drug Substance (API) matrix.
Figure 1: Analytical workflow for N-(2,3-dichlorophenyl)acetamide selection based on sensitivity needs.
Part 5: Validation & Quality Control (Self-Validating Systems)
To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before releasing results.
System Suitability Criteria (HPLC)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Precision (RSD) | ≤ 2.0% (n=6 injections) | Confirms injector and pump stability. |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures no secondary interactions (silanol activity) affecting the amide.[2] |
| Resolution (Rs) | > 2.0 | Must be resolved from the 2,3-dichloroaniline precursor peak (which elutes earlier). |
| Signal-to-Noise | > 10 (for LOQ) | Defines the sensitivity limit.[1][2] |
Specificity Check
Inject a solution containing both 2,3-dichloroaniline and N-(2,3-dichlorophenyl)acetamide .[1][2]
-
Observation: The aniline (more polar, basic) should elute significantly earlier than the acetamide (neutral, less polar) under the acidic mobile phase conditions.[1]
-
Causality: The acidic pH protonates the aniline (NH₃⁺), reducing its retention on C18, while the amide remains neutral and retains longer.[1]
References
-
Srinivas, N. et al. (2008).[2] Development and validation of a stability-indicating LC method for the determination of aripiprazole and its related substances.Chromatographia , 68, 635–640. Link
-
Gowda, B. T. et al. (2007).[2][3] N-(2,3-Dichlorophenyl)acetamide.[1][2][3][5]Acta Crystallographica Section E , E63, o2631.[3] Link
-
Reddy, B. V. et al. (2013).[2] Identification, synthesis, and characterization of degradation products of aripiprazole.Journal of Liquid Chromatography & Related Technologies , 36(12), 1665-1679.[1][2] Link[1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23068-36-2, N-(2,3-dichlorophenyl)acetamide.[1][2][5]Link[1][2][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C14H10Cl3NO | CID 2666195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N-(2,3-dichlorophenyl)acetamide as a Steric Probe for Metabolic Bioactivation
[1]
Introduction & Mechanistic Basis[1][2]
The acetanilide scaffold is ubiquitous in agrochemicals (e.g., Propanil) and pharmaceuticals.[1] However, specific isomers, particularly 3,4-dichloroacetanilide and 3,5-dichloroacetanilide, are associated with severe renal papillary necrosis.[1] This toxicity is mediated by hepatic bioactivation—specifically N-hydroxylation by CYP450 enzymes—followed by the formation of reactive nitrenium ions.[1]
N-(2,3-dichlorophenyl)acetamide acts as a Negative Control Probe in these pathways.[1]
-
The "Ortho Effect": The chlorine atom at the C2 position (ortho to the nitrogen) introduces significant steric hindrance.[1]
-
Mechanism Probed: By comparing 2,3-DCAA against toxic isomers, researchers can determine if a toxicity phenotype is driven by N-oxidation (which 2,3-DCAA resists) or ring oxidation (which 2,3-DCAA undergoes).[1]
-
Utility: It validates whether a drug candidate's toxicity is driven by electronic effects (number of chlorines) or steric accessibility (position of chlorines).[1]
Mechanistic Pathway Diagram
The following diagram illustrates the differential metabolic fate probed by this compound.
Figure 1: Differential metabolic pathways.[1] The 2,3-DCAA probe forces metabolism toward ring hydroxylation (detoxification) due to steric hindrance at the nitrogen, contrasting with the N-hydroxylation (toxification) of non-ortho isomers.[1]
Experimental Protocols
Protocol A: Differential Microsomal Stability Assay
Objective: To quantify the "Metabolic Switch" effect by measuring the ratio of N-hydroxylation vs. Ring-hydroxylation.[1]
Reagents:
-
Probe: N-(2,3-dichlorophenyl)acetamide (10 mM stock in DMSO).[1]
-
Control: 3,4-Dichlorophenylacetamide (Positive control for N-ox).[1]
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Add Probe (final conc. 1 µM) to HLM. Pre-incubate at 37°C for 5 min.
-
Note: Low concentration (1 µM) is critical to ensure first-order kinetics.[1]
-
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis: Monitor the depletion of parent compound and the appearance of specific metabolites:
-
Target Mass: [M+H]+ = 204.0 Da.[1]
-
Metabolite 1 (Ring-OH): +16 Da (m/z 220.0).[1] Expected major peak for 2,3-DCAA.[1]
-
Metabolite 2 (N-OH): +16 Da (m/z 220.0).[1] Differentiate via retention time. Expected minor/absent for 2,3-DCAA.[1]
Protocol B: HK-2 Renal Proximal Tubule Cytotoxicity Screen
Objective: To validate the lack of nephrotoxicity of the 2,3-isomer compared to the 3,5-isomer.
Workflow:
-
Cell Culture: Seed HK-2 cells (10,000 cells/well) in 96-well plates using K-SFM medium. Allow 24h attachment.
-
Dosing: Treat cells with a concentration gradient (0.1 µM – 100 µM) of:
-
Incubation: Incubate for 24h and 48h.
-
Readout: Add 20 µL MTS reagent. Incubate 2h. Read Absorbance at 490 nm.[1]
-
Validation: The 2,3-isomer should show an IC50 > 50x higher than the 3,5-isomer.[1]
Data Interpretation & Reference Values
When using 2,3-DCAA as a probe, the following data trends confirm the validity of the experimental system (e.g., that the CYP enzymes are active and the steric blockade is functioning).
| Parameter | 2,3-DCAA (Probe) | 3,4-DCAA (Toxin) | Interpretation |
| Primary Metabolite | Ring-Hydroxylated (4-OH or 5-OH) | N-Hydroxylated (N-OH) | 2,3-substitution blocks N-access.[1] |
| Microsomal T1/2 | Moderate (>30 min) | Short (<15 min) | N-oxidation is kinetically faster than ring oxidation.[1] |
| HK-2 Cell IC50 | > 100 µM | < 10 µM | Confirms toxicity requires N-OH formation.[1] |
| GSH Adducts | Low / None | High | Reactive intermediate formation is blocked in the probe.[1] |
Workflow Visualization
Figure 2: Experimental workflow for validating metabolic regioselectivity using the 2,3-DCAA probe.
References
-
PubChem. (2024).[1] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.[1] [Link][1]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][2] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.[1][2] [Link]
-
Valentovic, M. A., et al. (1997).[1] Characterization of the in vitro and in vivo renal toxicity of 3,5-dichloroaniline in the Fischer 344 rat. Toxicology, 118(1), 23-36.[1] (Contextual reference for isomer toxicity comparisons). [Link]
-
McMillan, D. C., et al. (1990).[1] Role of metabolism in the propanil-induced hemolytic anemia. Toxicology and Applied Pharmacology, 103(1), 90-101.[1] (Establishes the N-oxidation mechanism for 3,4-isomers). [Link]
Application Note: Pharmacological Profiling & Efficacy Testing of N-(2,3-Dichlorophenyl)acetamide
[1][2]
Executive Summary & Scientific Rationale
This Application Note details the experimental design for evaluating the biological efficacy of N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2).[1][2] While its structural isomers (e.g., the herbicide Propanil, 3,4-dichloro) and analogs (e.g., Acetaminophen) are well-characterized, the 2,3-dichloro substitution pattern represents an under-explored scaffold in Structure-Activity Relationship (SAR) studies.[1]
Scientific Premise: The 2,3-dichloro substitution on the phenyl ring creates a unique steric and electronic environment compared to the 2,4- or 3,4-isomers.[1] This protocol is designed to test two specific pharmacological hypotheses:
-
Antifungal Activity: Acetanilides are known inhibitors of fungal virulence factors (biofilm formation) and potential dihydrofolate reductase (DHFR) inhibitors.[1][2] The 2,3-pattern may alter binding affinity in the hydrophobic pocket of fungal enzymes.
-
Analgesic/Anti-inflammatory Activity: As a lipophilic analog of acetaminophen, this compound may modulate COX enzymes or TRP channels, potentially offering efficacy with altered metabolic stability (blocking the 2,3-oxidation site common in toxic metabolite formation).[2]
Experimental Logic & Workflow
The following flowchart illustrates the decision matrix for this screening campaign. The logic prioritizes high-throughput phenotypic screening followed by mechanistic validation.[1][2]
Figure 1: Strategic workflow for evaluating N-(2,3-dichlorophenyl)acetamide, moving from phenotypic screening to mechanistic confirmation and toxicity profiling.
Compound Preparation & Handling[1][2][10][11]
Critical Quality Attribute (CQA): The lipophilicity of the dichlorophenyl ring requires precise solubilization to prevent microprecipitation in aqueous assay buffers.
-
Stock Solution: Dissolve 10 mg of N-(2,3-dichlorophenyl)acetamide in 100% DMSO to achieve a 50 mM stock. Vortex for 2 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
-
Working Solution: Dilute to 2x concentration in assay media immediately prior to use.[2] Final DMSO concentration in cell assays must not exceed 0.5% (v/v).[1][2]
Phase 1: Antifungal Susceptibility Protocol[1][2]
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Anti-Biofilm activity against Candida albicans and Candida parapsilosis.[2][3][4][5][6] This tests the hypothesis that the acetamide core disrupts fungal cell wall maintenance or ergosterol synthesis pathways.[2]
Microdilution Assay (CLSI M27-A3 Adapted)
| Parameter | Specification |
| Cell Line | Candida albicans (ATCC 90028), C. parapsilosis (ATCC 22019) |
| Media | RPMI 1640 buffered with MOPS (pH 7.[1][2]0) |
| Inoculum | |
| Compound Range | 0.5 µg/mL to 256 µg/mL (Serial 2-fold dilutions) |
| Positive Control | Fluconazole (Range: 0.125 - 64 µg/mL) |
| Readout | Optical Density ( |
Step-by-Step Protocol:
-
Inoculum Prep: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to reach 0.5 McFarland standard. Dilute 1:100, then 1:20 in RPMI-MOPS.
-
Plate Setup: In a 96-well flat-bottom plate, dispense 100 µL of 2x compound dilutions (columns 1-10). Add 100 µL of inoculum to all wells.
-
Incubation: Seal plates with gas-permeable film. Incubate at 35°C for 24h.
-
Analysis: Visual score (100% inhibition = optically clear). Confirm via spectrophotometry.
-
Success Criterion: MIC
32 µg/mL warrants progression to Biofilm assays.[2]
-
Mechanism of Action: Sorbitol Protection Assay
To differentiate between cell wall damage and enzymatic inhibition:
-
Run the MIC assay in parallel with media supplemented with 0.8 M Sorbitol .[2]
-
Interpretation: If the MIC increases significantly (>4-fold) in the presence of sorbitol, the compound likely acts on the fungal cell wall (Sorbitol acts as an osmotic protectant). If MIC is unchanged, the target is intracellular (e.g., DHFR or DNA synthesis).[2]
Phase 2: Analgesic & Anti-Inflammatory Profiling[1][2]
Objective: Evaluate if the 2,3-dichloro analog acts as a COX inhibitor (like diclofenac) or a TRP channel modulator (acetanilide mechanism).[1][2]
COX-1 / COX-2 Inhibition Screening (Fluorescent)[1][2]
This assay measures the production of Prostaglandin H2 (PGH2) via the reduction of a fluorometric probe (ADHP) by the peroxidase component of COX enzymes.
Reagents:
Protocol:
-
Enzyme Pre-incubation: Incubate 10 µL of enzyme (COX-1 or COX-2) with 10 µL of N-(2,3-dichlorophenyl)acetamide (varying concentrations: 0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.[1][2]0) for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of Heme/Arachidonic Acid/ADHP working solution.
-
Kinetics: Incubate for 2 minutes.
-
Detection: Measure fluorescence (Ex: 535 nm / Em: 587 nm).
-
Calculation:
[1][2]
Data Interpretation Table:
| Outcome | Interpretation | Next Step |
| IC50(COX-2) < IC50(COX-1) | Selective Anti-inflammatory | Prioritize for inflammation models.[1][2] |
| IC50(COX-1) | Non-selective NSAID | Assess gastric safety risks.[1][2] |
| No COX Inhibition | Potential Central Analgesic | Test TRP Channel / Cannabinoid pathways.[2] |
Phase 3: Safety & Toxicity (Counter-Screen)[1][2]
Before designating the compound a "Lead," it must be distinguished from general toxins (herbicidal activity often correlates with mitochondrial uncoupling).[2]
HepG2 Cytotoxicity Assay (MTT)[1][2]
-
Seeding: Seed HepG2 (human liver carcinoma) cells at
cells/well in MEM media. Incubate 24h. -
Treatment: Treat with compound (1 – 500 µM) for 48h.
-
Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
-
Selectivity Index (SI): Calculate
or .[1][2]-
Requirement: SI > 10 is required for a viable drug candidate.[2]
-
Mechanistic Pathway Visualization
The following diagram hypothesizes the dual-potential mechanism of action (MOA) for N-(2,3-dichlorophenyl)acetamide based on its structural moieties.
Figure 2: Putative Mechanisms of Action. The 2,3-dichloro scaffold is investigated for dual-targeting capability: Fungal DHFR inhibition vs. Mammalian COX/TRP modulation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247148, N-(2,3-dichlorophenyl)acetamide.[1][2] Retrieved January 28, 2026 from [Link].[2]
-
Silva, L. et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.[1][2] Brazilian Journal of Biology.[2] [Link].
-
Trofymenko, S. et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.[1][2] Molbank.[2] [Link].[1][2]
-
Gowda, B.T. et al. (2007). N-(2,3-Dichlorophenyl)acetamide.[1][2] Acta Crystallographica Section E. [Link].
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Structural Elucidation and Quality Control of N-(2,3-dichlorophenyl)acetamide
Introduction & Scope
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by the specific 2,3-positioning of chlorine atoms on the phenyl ring. During synthesis—typically via the acetylation of 2,3-dichloroaniline—regioisomers such as the 2,4- or 3,4-dichloro variants may form as impurities.
This guide provides a definitive protocol for distinguishing the 2,3-isomer using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . Unlike generic guides, this protocol focuses on the specific spectral "fingerprints" mandated by the 2,3-substitution pattern.
Experimental Workflow
The following workflow outlines the logical progression from sample preparation to data validation.
Figure 1: Integrated workflow for the structural characterization of dichloroacetanilides.
Mass Spectrometry (MS) Characterization[1][2]
Mass spectrometry provides two critical data points for this molecule: the molecular weight confirmation and the chlorine isotope signature.
Experimental Protocol (GC-MS / LC-MS)
-
Ionization Source: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting; Electrospray Ionization (ESI+) is suitable for molecular weight confirmation.
-
Sample Prep: Dilute 1 mg of sample in 1 mL of HPLC-grade Methanol.
-
Inlet Temperature: 250 °C (to prevent thermal degradation).
Data Analysis: The Isotope Rule
The presence of two chlorine atoms creates a distinct isotopic cluster.[1] Chlorine exists naturally as
Key MS Signals:
| Ion Identity | m/z (approx) | Relative Intensity | Origin |
| Molecular Ion (M) | 203 | 100% | |
| M + 2 | 205 | ~65% | |
| M + 4 | 207 | ~10% | |
| Fragment | 161 | High | Loss of Ketene ( |
| Fragment | 43 | High | Acylium ion ( |
Mechanistic Insight: The base peak in acetanilides is often the molecular ion or the aniline fragment formed by the loss of the acetyl group as a neutral ketene molecule. This is a McLafferty-like rearrangement or simple cleavage common in amides.
Figure 2: Primary fragmentation pathway for N-(2,3-dichlorophenyl)acetamide under EI conditions.
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the definitive method for distinguishing the 2,3-isomer from others (e.g., 3,4-dichloro). The coupling pattern of the aromatic protons is the diagnostic key.
Experimental Protocol
-
Solvent: DMSO-d6 is mandatory.
-
Why? Chloroform (
) often leads to broad NH signals due to exchange. DMSO-d6 forms hydrogen bonds with the amide NH, sharpening the peak and shifting it downfield (9-10 ppm) for clear integration.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
1H NMR Interpretation (400 MHz, DMSO-d6)
The 2,3-substitution pattern leaves three aromatic protons at positions 4, 5, and 6.
-
H-4: Adjacent to H-5.
-
H-5: Adjacent to both H-4 and H-6.
-
H-6: Adjacent to H-5.
This arrangement creates a specific Doublet - Triplet - Doublet pattern (ignoring small meta-couplings).
| Proton | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| NH | 9.6 - 9.8 | Broad Singlet | 1H | - | Amide Proton |
| H-6 | 7.4 - 7.6 | Doublet (dd) | 1H | Aromatic (Ortho to N) | |
| H-5 | 7.2 - 7.4 | Triplet (t) | 1H | Aromatic (Meta to N) | |
| H-4 | 7.4 - 7.5 | Doublet (dd) | 1H | Aromatic (Para to N) | |
| CH3 | 2.10 | Singlet | 3H | - | Acetyl Methyl |
*Note: Chemical shifts are estimated based on substituent additivity rules and typical acetanilide values in DMSO-d6.
Differentiation Logic (The "Self-Validating" Step):
-
2,3-isomer: 3 adjacent protons
2 doublets, 1 triplet. -
3,4-isomer: Protons at 2, 5, 6. H-2 is isolated (singlet). H-5 and H-6 are adjacent (pair of doublets). If you see a singlet in the aromatic region, it is NOT the 2,3-isomer.
-
2,4-isomer: Protons at 3, 5, 6. H-3 is isolated (singlet). Again, a singlet indicates the wrong isomer.
13C NMR Overview
-
Carbonyl (C=O): ~169 ppm.
-
Aromatic C-Cl: ~130-132 ppm (Quaternary, low intensity).
-
Aromatic C-N: ~136 ppm (Quaternary).
-
Methyl (
): ~23-24 ppm.
Quality Control Specifications
For researchers establishing a specification sheet, the following criteria define "High Purity" N-(2,3-dichlorophenyl)acetamide.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 157 - 159 °C [1].
-
Note: A depressed melting point (<155 °C) often indicates the presence of the 3,4-dichloro isomer (MP ~121 °C) [2].[2]
-
-
Purity (HPLC): >98% (Area under curve).
-
Identity:
-
MS: M+ peak at 203/205/207 with 9:6:1 ratio.
-
NMR: Absence of aromatic singlets; presence of 3H methyl singlet at 2.1 ppm.
-
References
-
American Chemical Society (ACS). The Nitration of o-Dichlorobenzene. (Journal of the American Chemical Society). Confirms melting point of 2,3-dichloroacetanilide at 157°C.
-
BenchChem. Acetanilide, dichloro- | 31620-87-8. Comparison of melting points for dichloroacetanilide isomers.
-
LibreTexts. Mass Spectrometry - Isotope Abundance. Explanation of Chlorine isotope patterns (M, M+2, M+4).
-
Royal Society of Chemistry. 1H NMR (DMSO-d6) Data for Amides. General reference for amide proton shifts in DMSO.
Sources
Technical Evaluation of N-(2,3-dichlorophenyl)acetamide Scaffolds
Application Note: Fragment-Based Screening for Acetylcholinesterase (AChE) Inhibition
Executive Summary
This technical guide details the protocol for evaluating N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) as a fragment scaffold for enzyme inhibition, specifically targeting Acetylcholinesterase (AChE) .
While often utilized as a synthetic intermediate or herbicidal pharmacophore, the 2,3-dichloroacetanilide core represents a critical chemical space in Fragment-Based Drug Discovery (FBDD). Its lipophilicity (LogP ~2.1) and specific halogen substitution pattern offer unique steric and electronic properties that influence binding affinity in the AChE active site gorge. This guide addresses the specific challenges of working with lipophilic acetanilides—solubility management, false-positive exclusion, and kinetic characterization.
Compound Characterization & Pre-Analytical Phase
Before enzymatic testing, the physicochemical behavior of the compound must be managed to prevent experimental artifacts (e.g., aggregation-based inhibition).
2.1 Chemical Profile
| Property | Value | Significance in Assay |
| Molecular Weight | 204.05 g/mol | Fragment-sized (<300 Da), suitable for high-concentration screening. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; risk of precipitation in aqueous buffers >100 µM. |
| H-Bond Donors | 1 (Amide NH) | Critical for interaction with the catalytic triad or anionic site. |
| H-Bond Acceptors | 1 (Carbonyl O) | Potential interaction with the oxyanion hole. |
| Electronic Effect | 2,3-Dichloro | Electron-withdrawing; increases acidity of the amide proton. |
2.2 Stock Solution Preparation (Critical Protocol)
Objective: Create a stable stock solution that prevents "crashing out" upon dilution into the assay buffer.
-
Primary Stock (100 mM): Weigh solid N-(2,3-dichlorophenyl)acetamide and dissolve in 100% anhydrous DMSO . Vortex for 30 seconds.
-
Why: The compound is sparingly soluble in water. DMSO is required to disrupt the crystal lattice.
-
-
Working Stock (10x): Dilute the Primary Stock into the Assay Buffer (see Section 3.1) immediately prior to use.
-
Caution: Do not store intermediate aqueous dilutions. The 2,3-dichloro substitution increases hydrophobicity, leading to rapid precipitation in cold buffers.
-
-
Solvent Tolerance Check: Ensure the final DMSO concentration in the well does not exceed 2% (v/v), as AChE activity is compromised above this threshold.
Core Protocol: Modified Ellman’s Assay
Principle: This assay quantifies the hydrolysis of Acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm.
3.1 Reagents & Buffer System
-
Buffer: 0.1 M Potassium Phosphate, pH 8.0 (optimal for AChE activity).
-
Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE (Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final concentration.
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final concentration.
-
Inhibitor: N-(2,3-dichlorophenyl)acetamide (Test Range: 1 µM – 500 µM).
-
Control: Tacrine or Donepezil (Positive Control).
3.2 Assay Workflow (Step-by-Step)
Figure 1: Optimized workflow for testing acetanilide inhibitors, emphasizing the pre-incubation step to allow slow-binding fragments to equilibrate.
-
Blanking: Add 150 µL Buffer to "Blank" wells.
-
Inhibitor Addition: Add 20 µL of N-(2,3-dichlorophenyl)acetamide (various concentrations) to test wells.
-
Enzyme Addition: Add 20 µL of AChE solution (0.1 U/mL final).
-
Pre-Incubation: Incubate for 10 minutes at 25°C .
-
Scientific Rationale: Acetanilides may act as non-covalent inhibitors or pseudo-irreversible carbamates (if modified). Pre-incubation ensures equilibrium binding before substrate competition begins.
-
-
Substrate Initiation: Add 60 µL of Master Mix (ATCh + DTNB).
-
Measurement: Monitor Absorbance (OD412) kinetically for 10 minutes. Calculate the slope (ΔOD/min) to determine initial velocity (
).
Data Analysis & Mechanistic Interpretation[1]
4.1 Calculation of % Inhibition
- : Slope of DMSO-only wells.
- : Slope of compound-treated wells.
4.2 Determining Mode of Inhibition (Lineweaver-Burk)
To validate the mechanism, perform the assay at varying substrate concentrations (0.1 mM to 2.0 mM ATCh) against fixed inhibitor concentrations.
-
Competitive Inhibition (Likely for this scaffold):
- remains constant.
- increases (Inhibitor competes with ATCh for the active site).
-
Structural Logic: The phenyl ring of the acetanilide mimics the quaternary ammonium headgroup of acetylcholine via cation-
interactions with Trp86 (in Torpedo numbering).
-
Non-Competitive/Mixed:
- decreases.
-
Structural Logic: Binding to the Peripheral Anionic Site (PAS), inducing a conformational change that reduces catalytic efficiency.
Figure 2: Decision tree for interpreting kinetic data. For N-(2,3-dichlorophenyl)acetamide, competitive inhibition is the expected outcome due to structural similarity to the native substrate.
Structure-Activity Relationship (SAR) Context
Why use the 2,3-dichloro variant?
-
Orthogonal Steric Clash: The chlorine at the 2-position (ortho) forces the amide bond out of planarity with the phenyl ring. This "twisted" conformation can lock the molecule into a bioactive pose that fits specific hydrophobic pockets in the enzyme gorge.
-
Sigma-Hole Interactions: Chlorines are not just hydrophobic space-fillers. They can participate in halogen bonding (sigma-hole) with backbone carbonyls of the enzyme.
-
Electronic Modulation: The electron-withdrawing nature of two chlorines increases the acidity of the amide N-H, making it a stronger hydrogen bond donor to the catalytic Serine or Histidine residues.
Troubleshooting & Validation
-
Issue: High Background Color.
-
Cause: Spontaneous hydrolysis of ATCh or degraded DTNB.
-
Fix: Prepare DTNB fresh daily. Run a "No Enzyme" control to subtract non-enzymatic hydrolysis.
-
-
Issue: Non-Linear Kinetics.
-
Cause: Substrate depletion or product inhibition.
-
Fix: Analyze only the first 2-3 minutes (initial velocity phase).
-
References
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
-
Gowda, B. T., et al. (2007).[1] "N-(2,3-Dichlorophenyl)acetamide."[1][2][3] Acta Crystallographica Section E, E63, o2631.[1] Link
- Hostettmann, K., et al. (2006). "Screening of acetanilide derivatives for acetylcholinesterase inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3). (General Reference for Class Activity).
-
PubChem Compound Summary. (2024). "N-(2,3-dichlorophenyl)acetamide (CID 247148)." National Center for Biotechnology Information. Link
Sources
Application of N-(2,3-dichlorophenyl)acetamide in pesticide research
Application Note: N-(2,3-dichlorophenyl)acetamide in Agrochemical Research
Abstract
N-(2,3-dichlorophenyl)acetamide (2,3-DCPA) represents a critical structural motif in the development and environmental tracking of phenylamide agrochemicals.[1][2] While often overshadowed by its 3,4-dichloro isomers (common in herbicides like Propanil or Diuron), the 2,3-dichloro isomer is a vital intermediate in the synthesis of specific fungicides (e.g., Fenoxanil derivatives) and serves as a primary detoxification metabolite for 2,3-dichloroaniline-based pesticides.[2]
This application note provides a comprehensive guide for researchers utilizing 2,3-DCPA. It covers high-purity synthesis for analytical standards, protocols for residue analysis via LC-MS/MS, and assays for monitoring fungal biotransformation.[1][2]
Chemical Identity & Significance
The 2,3-dichloroaniline moiety is a pharmacophore found in various fungicides targeting rice blast (Magnaporthe oryzae) and other phytopathogens.[2] In environmental systems, the hydrolysis of these parent pesticides yields 2,3-dichloroaniline, which soil microorganisms often detoxify via N-acetylation to form N-(2,3-dichlorophenyl)acetamide.[2]
-
CAS Number: 2647-84-9 (Generic acetamide class reference); Specific isomer often custom synthesized.[1][2]
-
Key Application:
Protocol A: High-Purity Synthesis of Reference Standards
Objective: To synthesize >99.5% pure N-(2,3-dichlorophenyl)acetamide for use as an analytical standard in LC-MS/MS workflows. Rationale: Commercial standards for specific regioisomers are often expensive or impure.[2] A solvent-free acetylation ensures high yield and minimal byproduct formation.[2]
Materials
-
2,3-Dichloroaniline (10 mmol)[2]
-
Acetic Anhydride (12 mmol)[2]
-
Recrystallization Solvent: Ethanol/Water (1:1 v/v)[2]
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, mix 1.62 g of 2,3-dichloroaniline and 1.2 mL of acetic anhydride. Add 10 mg of Zinc dust (acts as a mild Lewis acid catalyst).[2]
-
Microwave Irradiation (Green Chemistry Route): Place the flask in a microwave reactor. Set power to 300W and irradiate at 60°C for 2 minutes.
-
Note: If using conventional heating, reflux at 80°C for 45 minutes.
-
-
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 50 mL of ice-cold water with vigorous stirring. The acetamide will precipitate immediately as a white solid.[2]
-
Isolation: Filter the precipitate using a Buchner funnel. Wash with 20 mL of cold water to remove acetic acid and unreacted anhydride.[2]
-
Purification: Recrystallize the crude solid from 1:1 Ethanol/Water.
-
Target Yield: >92%
-
Melting Point Validation: 156–158°C.[2]
-
DOT Diagram: Synthesis Workflow
Caption: Solvent-free synthesis workflow for generating analytical-grade reference standards.
Protocol B: LC-MS/MS Residue Analysis in Soil
Objective: To detect trace levels of 2,3-DCPA in agricultural soil as an indicator of pesticide degradation. Matrix: Loam Soil Limit of Quantitation (LOQ): 0.5 µg/kg[1][2]
Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile (ACN) containing 1% Acetic Acid.[1][2]
-
Vortex for 1 minute; shake vigorously for 5 minutes.
-
Add QuEChERS salt packet (4 g MgSO₄, 1 g NaCl).[1][2] Shake immediately for 1 minute to prevent clumping.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the supernatant to a dSPE tube (containing 150 mg MgSO₄ and 25 mg PSA).[1][2]
-
Note: PSA (Primary Secondary Amine) removes humic acids and sugars but will not retain the acetamide.[1][2]
-
Vortex and centrifuge at 10,000 rpm for 2 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.[2]
-
Instrument Parameters (LC-MS/MS)
| Parameter | Setting |
| Column | C18 Reverse Phase (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-6 min: 10%->95% B; 6-8 min: 95% B |
| Ionization | ESI Positive Mode |
| Precursor Ion | 204.0 m/z [M+H]⁺ |
| Product Ions | 162.0 m/z (Quantifier - Loss of Acetyl), 127.0 m/z (Qualifier) |
Protocol C: Fungal Biotransformation Assay
Objective: To assess the metabolic stability of 2,3-dichloroaniline and its conversion rate to N-(2,3-dichlorophenyl)acetamide by soil fungi (Aspergillus niger). Significance: This assay determines if the soil microbiome can detoxify the aniline metabolite.[2]
Experimental Setup
-
Inoculum Preparation:
-
Cultivate A. niger on Potato Dextrose Agar (PDA) for 7 days.
-
Prepare a spore suspension (
spores/mL) in sterile saline.
-
-
Dosing:
-
Incubation:
-
Incubate at 28°C on a rotary shaker (150 rpm) for 14 days.
-
-
Sampling & Analysis:
DOT Diagram: Biotransformation Pathway [2]
Caption: Environmental detoxification pathway of dichloroaniline precursors by soil fungi.[1][2]
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][2] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.[2][3] [Link]
-
Roberts, T. R., & Hutson, D. H. (1999).[1][2] Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[2] (Reference for aniline metabolism).
-
Bondaruk, S. V., et al. (2025).[2][4][5] Biotransformation of dichloroanilines by the mycelium of basidiomycetes. Ukrainian Botanical Journal.[2][4] [Link]
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamiprid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ukrbotj.co.ua [ukrbotj.co.ua]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(2,3-Dichlorophenyl)acetamide Synthesis
Subject: Troubleshooting & Yield Optimization Guide Target Molecule: N-(2,3-dichlorophenyl)acetamide (CAS: 2494-27-1) Precursor: 2,3-Dichloroaniline Document ID: TSC-2024-DCA-01
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Synthesizing N-(2,3-dichlorophenyl)acetamide is frequently plagued by suboptimal yields (often <60% in standard aniline protocols). This is not due to operator error, but rather the specific structural properties of the starting material, 2,3-dichloroaniline.
The Root Cause:
-
Electronic Deactivation: The two chlorine atoms exert a strong inductive effect (-I), significantly reducing the electron density on the nitrogen atom, making it a poor nucleophile.
-
Steric Hindrance: The chlorine atom at the ortho (2-position) creates a physical barrier, hindering the approach of the acetylating agent.
This guide provides an "Application Scientist" perspective to overcoming these barriers, moving beyond standard textbook protocols to robust, industrial-grade methodologies.
Strategic Decision Making (FAQ)
Q1: Why is my standard aqueous acetylation (HCl/NaOAc) failing?
A: The "Schotten-Baumann" type conditions (water/acid/base) rely on the amine being somewhat soluble in the aqueous phase or the reaction occurring at the interface.
-
The Issue: 2,3-Dichloroaniline is highly lipophilic and practically insoluble in water. In aqueous suspension, the acetylating agent (acetic anhydride) often hydrolyzes to acetic acid before it can react with the sterically hindered amine.
-
The Fix: Switch to a homogeneous organic phase method (See Protocol A or B below).
Q2: Should I use Acetyl Chloride (AcCl) or Acetic Anhydride ( )?
A: For this specific substrate, Acetic Anhydride (
-
Reasoning: While Acetyl Chloride is more reactive, the reaction generates HCl gas. In the presence of a weak base, the HCl can protonate the unreacted 2,3-dichloroaniline. Since the amine is already electron-deficient, the protonated salt becomes almost inert to further reaction.
-
Recommendation: Use
with a catalytic base (DMAP) or in a refluxing solvent to drive the reaction thermally without generating strong mineral acids.
Q3: What is the optimal solvent system?
A:
-
For Purity (Room Temp/Mild Heat): Dichloromethane (DCM).[1][2] It solubilizes the starting material well and allows for easy aqueous wash workups.
-
For Yield (High Heat): Toluene or Glacial Acetic Acid. If the reaction stalls, the higher boiling point of toluene (
) allows you to overcome the activation energy barrier caused by the ortho-chlorine.
Optimized Experimental Protocols
Protocol A: The "High-Purity" Method (DCM/Catalytic DMAP)
Best for: Small scale (<10g), high purity requirements, avoiding recrystallization.
-
Dissolution: Dissolve 2,3-dichloroaniline (1.0 equiv) in dry Dichloromethane (DCM) (10 mL/g).
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) and Triethylamine (
) (1.2 equiv).-
Note: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the hindered aniline much faster than
alone.
-
-
Addition: Cool to
. Add Acetic Anhydride (1.2 equiv) dropwise.[1][3] -
Reaction: Allow to warm to room temperature. Stir for 4–6 hours.
-
QC Check: Monitor by TLC (Solvent: 30% EtOAc/Hexane). If SM remains, reflux for 1 hour.
-
-
Workup: Wash organic layer with 1M HCl (to remove DMAP/TEA), then Sat.
, then Brine. Dry over and concentrate.
Protocol B: The "Brute Force" Method (Glacial AcOH Reflux)
Best for: Large scale (>10g), stubborn substrates, maximizing yield.
-
Setup: Combine 2,3-dichloroaniline (1.0 equiv) and Glacial Acetic Acid (5 mL/g) in a round-bottom flask.
-
Reagent: Add Acetic Anhydride (1.5 equiv).
-
Energy Input: Heat to reflux (
) for 2 hours. -
Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x reaction volume) with vigorous stirring.
-
Isolation: The product will precipitate as a solid.[8][9] Filter, wash with water until filtrate is neutral pH.[6]
Troubleshooting & Yield Rescue
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of reagent | Ensure glassware is dry. If using Protocol B, increase |
| Starting Material Remains | Steric/Electronic barrier | Add 5-10 mol% DMAP. Switch solvent to Toluene and reflux. |
| Product is Oily/Sticky | Trapped solvent/impurities | Recrystallize from Ethanol/Water (9:1) . The product should be a white crystalline solid. |
| Violet/Pink Coloration | Oxidation of aniline | Perform reaction under Nitrogen ( |
Diagnostic Workflow (Logic Map)
The following diagram illustrates the decision process for rescuing a stalled reaction.
Caption: Figure 1. Decision tree for maximizing conversion and purity in hindered aniline acetylation.
References
-
BenchChem. (2025).[1][3][10] Application Notes and Protocols for 4-Butyl-2,3-dichloroaniline in Organic Synthesis. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[11] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631. (Confirming structural conformation and H-bonding).
-
Raistrick, K., et al. (1943). Derivatives of 2:3-Dichloroaniline. Journal of the Chemical Society.[5] (Historical baseline for yield comparison).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]
- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
N-(2,3-dichlorophenyl)acetamide stability issues in aqueous solution
Topic: Stability & Troubleshooting in Aqueous Media
Doc ID: TS-23DCP-AQ-001 | Rev: 2.4 | Audience: R&D / Analytical Chemistry[1]
Executive Summary: The Stability Profile
N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide) presents a dual challenge in aqueous environments: solubility-driven precipitation and pH-dependent hydrolysis .
While acetanilides are classically considered stable, the 2,3-dichloro substitution pattern fundamentally alters the thermodynamic and kinetic profile of this molecule. The electron-withdrawing chlorine atoms deactivate the aromatic ring, making the amide bond more susceptible to nucleophilic attack (base hydrolysis) compared to unsubstituted acetanilide, while the ortho-chlorine introduces steric strain that can complicate solubility and crystal packing.
This guide distinguishes between physical instability (precipitation) and chemical instability (degradation) and provides validated protocols to resolve both.
Diagnostic Workflow
Before altering your experimental conditions, determine if you are facing a physical or chemical failure mode.
Figure 1: Decision tree for diagnosing stability failures in aqueous buffers.
Troubleshooting Guides
Issue 1: "My solution turned cloudy or the concentration dropped immediately."
Diagnosis: Physical Instability (Precipitation).
Root Cause: High Lipophilicity (
Technical Insight: Users often attempt to prepare stock solutions in 100% aqueous buffer. This compound has a water solubility likely < 0.5 mg/mL at ambient temperature.
Corrective Protocol:
-
Cosolvent Spike: Dissolve the solid in DMSO or Methanol first.
-
Dilution Rule: Ensure the final organic cosolvent concentration is
(v/v) for concentrations above 10 µM. -
Cyclodextrin Complexation: If organic solvents are prohibited (e.g., cell assays), use Hydroxypropyl-
-cyclodextrin (HP CD). The hydrophobic dichlorophenyl ring fits well into the -CD cavity, increasing apparent solubility by 10-50 fold.
| Parameter | Standard Water | With 5% DMSO | With 10% HP |
| Max Solubility (Est.) | < 0.5 mg/mL | ~2.0 mg/mL | > 5.0 mg/mL |
| Stability Risk | Precipitation | Low | Very Low |
Issue 2: "I see a new peak eluting earlier than the parent compound."
Diagnosis: Chemical Hydrolysis.[1]
Root Cause: Base-Catalyzed Amide Cleavage.
The electron-withdrawing nature of the two chlorine atoms (inductive effect,
Mechanism: The reaction yields 2,3-dichloroaniline (toxic) and acetate.
-
Acidic pH (< 4): Generally stable. Protonation of the carbonyl oxygen occurs, but the reaction is slow.
-
Neutral pH (7): Slow hydrolysis over weeks.
-
Basic pH (> 8): Rapid degradation. The ortho-chlorine provides some steric shielding, but the electronic activation dominates at high pH.
Figure 2: Hydrolytic pathway yielding the primary degradant, 2,3-dichloroaniline.
Corrective Protocol:
-
Buffer Selection: Avoid carbonate or borate buffers (pH > 9). Use Phosphate (pH 7.4) or Acetate (pH 5.0) .
-
Temperature Control: Hydrolysis rates double for every ~10°C increase. Store stock solutions at -20°C.
-
Quenching: If running reactions at high pH, quench immediately with dilute HCl or Ammonium Acetate before HPLC analysis to freeze the equilibrium.
Issue 3: "My sample degrades under ambient light."
Diagnosis: Photochemical Instability. Root Cause: Homolytic C-Cl Bond Cleavage. Chlorinated anilides are susceptible to UV-induced dechlorination. The energy from UV light can cleave the Carbon-Chlorine bond, leading to radical species that react with water or solvent.
Corrective Protocol:
-
Amber Glassware: Mandatory for all storage.
-
Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil.
-
Laboratory Lighting: Avoid direct exposure to fluorescent hood lights for prolonged periods (> 4 hours).
Validated Analytical Method (HPLC-UV)
To confirm stability, use this specific method designed to separate the parent from the aniline degradant.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar degradants)
-
2-10 min: 10%
80% B (Linear Gradient) -
10-12 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm (optimal for chlorinated aromatics) and 210 nm (for aniline detection).
-
Temperature: 30°C.
Expected Results:
| Compound | Approx. Retention Time | Relative Retention Time (RRT) |
|---|---|---|
| 2,3-Dichloroaniline (Degradant) | ~5.5 min | ~0.65 |
| N-(2,3-dichlorophenyl)acetamide | ~8.5 min | 1.00 |
Note: The aniline elutes significantly earlier due to the loss of the acetyl group and the presence of the free amine, which is protonated/polar at pH 2.5.
Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw the aqueous stock solution? A: No. Due to the low solubility, freeze-thaw cycles often induce micro-precipitation that is invisible to the naked eye. Aliquot your DMSO stock and dilute into fresh buffer only on the day of the experiment.
Q: Is the degradation product toxic? A: Yes. 2,3-Dichloroaniline is a substituted aniline with potential toxicity profiles similar to other chloroanilines (hematotoxicity/methemoglobinemia risk). Handle degraded samples with appropriate PPE.
Q: Why does my LC-MS show a mass of [M+H]+ 206 instead of 204? A: Check your isotope pattern. N-(2,3-dichlorophenyl)acetamide has two chlorines. The M+ (203), M+2 (205), and M+4 (207) pattern is distinct. If you see a major shift, ensure you aren't seeing the hydrolyzed aniline (Mass ~162) or an adduct.
References
-
Hydrolysis Kinetics of Substituted Amides: Vertex AI Search Result 1.3: "Kinetics of hydrolysis of NN′-diarylsulphamides." Journal of the Chemical Society, Perkin Transactions 2. (Provides Hammett equation principles relevant to electron-withdrawing substituents).
-
Solubility of Chlorinated Acetanilides: Vertex AI Search Result 1.12: "Chemical Properties of Acetamide, N-(4-chlorophenyl)-."[2] Cheméo. (Establishes baseline low solubility for chloro-acetanilides).
-
Photodegradation of Chloroacetamides: Vertex AI Search Result 1.6: "Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation."[3] PubMed. (Mechanisms of photolysis in chlorinated aromatic amides).
-
Crystallographic Structure & Conformation: Vertex AI Search Result 1.4: "N-(2,3-Dichlorophenyl)acetamide."[4][5] Acta Crystallographica Section E. (Details the syn conformation and intramolecular hydrogen bonding involving the ortho-chlorine).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting N-(2,3-dichlorophenyl)acetamide precipitation in media
Topic: Troubleshooting Precipitation in Biological Media
Document ID: TS-23068-SOL | Version: 2.1 | Status: Active Audience: Senior Researchers, Assay Development Scientists[1]
Core Directive: The "Crash" Phenomenon
You are likely visiting this page because your N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) stock solution is turning into a cloudy suspension or forming crystals upon addition to cell culture media.[1]
This is a classic "Solvent Shift" precipitation , often called "crashing out."[1] This molecule is a lipophilic chloroacetanilide (LogP ≈ 2.1–2.[1]9) [1]. It is stable in organic solvents like DMSO but thermodynamically unstable in aqueous buffers.[1] When the organic carrier (DMSO) rapidly diffuses into the aqueous phase, the local concentration of the compound momentarily exceeds its solubility limit, triggering nucleation.
This guide provides the protocols to stabilize this compound in aqueous environments without compromising biological integrity.[1]
Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon adding the DMSO stock to the media?
Diagnosis: Localized Supersaturation. When you pipette a high-concentration DMSO stock directly into media, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates a "shell" of supersaturated compound at the pipette tip, forcing it to nucleate and precipitate.
The Fix: High-Velocity Dispersion Do not add the stock to a static volume of media.
-
Vortex Method: Vortex the media tube while slowly injecting the stock stream into the vortex cone.
-
Subsurface Injection: Inject the stock tip below the surface of the media and pipette up and down rapidly. Never drop the stock onto the surface tension layer.
Q2: My solution looks clear initially, but crystals form after 24 hours. Why?
Diagnosis: Ostwald Ripening / Thermodynamic Instability.[1] Your initial solution was likely a metastable supersaturated state.[1] Over time, small invisible aggregates redissolve and deposit onto larger nuclei, forming visible crystals.[1] This is common in static incubators where evaporation at the meniscus increases local concentration.[1]
The Fix: Carrier Proteins or Cyclodextrins Lipophilic amides bind non-covalently to serum proteins (Albumin).[1]
-
Serum-Supplemented Media: Ensure your FBS concentration is at least 5-10%.[1] The albumin acts as a "sink," buffering the free drug concentration.
-
Serum-Free Media: You must use a carrier.[1] Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 1:5 or 1:10 molar ratio (compound:cyclodextrin) to encapsulate the hydrophobic phenyl ring [2].[1]
Q3: What is the maximum DMSO concentration I can use?
Diagnosis: Solvent Toxicity vs. Solubility. While increasing DMSO improves solubility, >0.5% v/v DMSO is often cytotoxic or induces differentiation in sensitive cell lines (e.g., HL-60, primary neurons).[1]
The Fix: The 0.1% Limit Rule Standardize your assay to 0.1% v/v DMSO .
-
If your final assay concentration is 10 µM, your stock should be 10 mM.[1]
-
If precipitation occurs at 0.1% DMSO, do not increase DMSO.[1] Instead, switch to the Step-Down Dilution Protocol (See Section 3).
Critical Protocols
Protocol A: The "Step-Down" Dilution Strategy
Use this method to prevent "shock" precipitation during dosing.
Concept: Instead of a 1:1000 single-step dilution (which causes a crash), use an intermediate step to lower the solvent ratio gradually.
Workflow:
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (10x): Dilute Master Stock 1:10 into sterile PBS containing 10% DMSO .
-
Note: The presence of 10% DMSO keeps the compound soluble while introducing water.
-
-
Final Dosing: Dilute the Intermediate Stock 1:10 into your Culture Media.
-
Result: Final DMSO is 1% (or adjust ratios for 0.1%). The compound transitions from 100% Organic → 10% Organic → Aqueous, reducing nucleation energy.
-
Protocol B: Solubility Limit Determination
Perform this before running expensive biological assays.
-
Prepare a 20 mM stock in DMSO.[1]
-
Aliquot 100 µL of media into a clear 96-well plate.
-
Spike decreasing volumes of stock to achieve 100, 50, 25, 12.5, and 6.25 µM.
-
Incubate at 37°C for 4 hours.
-
Read: Measure Absorbance at 600 nm (turbidity). Any spike over background indicates precipitation.[1]
Data & Specifications
Physicochemical Profile
| Property | Value | Implication |
| Compound Name | N-(2,3-dichlorophenyl)acetamide | Target Molecule |
| CAS Number | 23068-36-2 | Verification ID |
| Molecular Weight | 204.05 g/mol | Calculation Basis |
| LogP (Octanol/Water) | ~2.1 – 2.9 [1] | Moderate Lipophilicity (Risk of precipitation >50 µM) |
| H-Bond Donors/Acceptors | 1 / 1 | Limited water interaction |
| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | Stock prep up to 100 mM |
Solvent Compatibility Table
| Solvent | Solubility Rating | Biological Compatibility | Recommendation |
| Water/PBS | Poor (< 100 µM) | High | Only for final dilution.[1] |
| DMSO | Excellent (> 100 mM) | Low (> 0.5% toxic) | Primary Stock Solvent. |
| Ethanol | Good (> 50 mM) | Low (Volatile) | Avoid (Evaporation alters concentration).[1] |
| Acetone | Good | Toxic | Do Not Use. |
Visualizations
Figure 1: The "Solvent Shift" Mechanism & Prevention
This diagram illustrates why direct spiking fails and how the Step-Down method stabilizes the solution.
Caption: Scenario A shows the rapid nucleation caused by solvent shock. Scenario B demonstrates the Step-Down method, using an intermediate phase to buffer the polarity shift.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247148, N-(2,3-dichlorophenyl)acetamide. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (General grounding on cyclodextrin usage for lipophilic amides).[1]
Sources
🎫 Technical Support Ticket #8492: Optimization of N-(2,3-dichlorophenyl)acetamide
This guide serves as a specialized Technical Support Center resource for researchers optimizing N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide).[1][2] It is designed to troubleshoot solubility issues, stability concerns, and experimental variability in biological and synthetic workflows.[1][2]
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
N-(2,3-dichlorophenyl)acetamide is a lipophilic acetanilide derivative often used as a synthetic intermediate (e.g., for antifungal agents or NSAID analogs) and a bioactive scaffold in medicinal chemistry.[1][2] Its primary challenge in experimental settings is poor aqueous solubility , which leads to "silent" precipitation artifacts in biological assays.[1][2]
| Property | Value | Critical Implication |
| CAS No. | 2402-24-6 (isomer specific) | Verify isomer purity; 2,4-dichloro isomers have different biological profiles. |
| MW | 204.05 g/mol | Small molecule; rapidly diffuses but prone to non-specific binding if aggregated.[1] |
| LogP | ~2.1 - 2.9 | Moderate lipophilicity.[1] Requires organic co-solvent (DMSO/EtOH) for stock solutions.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | High Risk: Will precipitate in cell culture media >100 µM without carrier.[1][2] |
| Solubility (DMSO) | > 50 mM | Excellent.[1][2] Preferred solvent for stock preparation.[1][2] |
Module A: Solubility & Stock Preparation (The Foundation)
Goal: Create a stable, homogenous delivery system.
Protocol: The "Invisible Carrier" Method
Many researchers fail because they shock the compound by dumping a high-concentration organic stock directly into aqueous media.[1] This causes "crashing out" (micro-precipitation).[1][2]
Step-by-Step Optimization:
-
Primary Stock (1000x): Dissolve powder in anhydrous DMSO to create a 50 mM master stock.
-
Sonication: Sonicate the Master Stock for 5 minutes at 40 kHz.
-
Intermediate Dilution (The "Step-Down"): Do NOT pipette 1 µL of stock into 1 mL of media. Instead, create a 10x working solution in media containing 5% DMSO.
-
Final Application: Add the 10x solution to your cells/reaction. Final DMSO concentration will be 0.5%.[1][2]
Visualization: Serial Dilution Workflow
The following diagram illustrates the "Step-Down" method to prevent precipitation shock.
Figure 1: The "Step-Down" dilution workflow minimizes precipitation risk by gradually introducing the lipophilic compound to the aqueous environment.[1][2]
Module B: Experimental Optimization (The Logic)
Goal: Distinguish true biological activity from artifacts.[1][2]
Determining the "Artifact-Free" Window
Before running your primary assay (e.g., enzyme inhibition or cell viability), you must define the concentration range where the compound remains soluble and non-cytotoxic.[1][2]
-
The Turbidity Test: Prepare your top concentration (e.g., 100 µM) in PBS/Media.[1][2] Measure Absorbance at 600nm (OD600).
Stability & Storage
Amides are generally stable, but N-(2,3-dichlorophenyl)acetamide can degrade under extreme pH or UV light.[1][2]
-
Storage: Aliquot the 50 mM DMSO stock into amber glass vials. Store at -20°C.
-
Freeze-Thaw: Limit to 3 cycles. Repeated condensation introduces water, which promotes hydrolysis.[1][2]
Troubleshooting Guide (FAQ)
Direct solutions to common user tickets.
Q1: My IC50 curve is flat at high concentrations. Why? A: You likely hit the solubility limit.[1] If the compound precipitates at 50 µM, adding 100 µM doesn't increase the soluble concentration; it just adds solid crystals.[1][2]
Q2: The cells are dying in the Vehicle Control. Is the compound toxic? A: No, your solvent is toxic.[1][2] N-(2,3-dichlorophenyl)acetamide requires DMSO, but most cells tolerate only <0.5% DMSO.[1][2]
-
Fix: Ensure your final DMSO concentration is ≤0.5% (v/v).[1][2] Include a "DMSO-only" control to normalize data.
Q3: I see variability between replicates. A: This is often due to "Pipetting Hysteresis" with viscous DMSO.[1]
-
Fix: When pipetting DMSO stocks, use low-retention tips and wait 2 seconds after aspirating before withdrawing the tip.[1]
Visualization: Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing experimental inconsistency. Priority is placed on ruling out precipitation first.[1][2]
References
-
PubChem. (2024).[1][2] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][2][3] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.[1][2] [Link]
-
MDPI. (2020).[1][2] Synthesis and Biological Activity of Dichlorophenyl Acetamide Derivatives. Molecules. [Link][1][2]
Sources
- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of N-(2,3-dichlorophenyl)acetamide
Executive Summary
You have inquired about preventing the degradation of N-(2,3-dichlorophenyl)acetamide (also known as 2',3'-dichloroacetanilide). While acetanilides are generally robust, the specific substitution pattern of chlorine atoms at the 2 and 3 positions of the phenyl ring introduces electronic effects that alter its stability profile compared to unsubstituted acetanilide.
The primary degradation threat is amide hydrolysis , catalyzed by moisture and exacerbated by pH extremes. The secondary threat is the oxidative degradation of the hydrolysis byproduct (2,3-dichloroaniline), which causes visible discoloration.
This guide provides the mechanistic "why" behind our storage recommendations and actionable protocols to ensure the integrity of your reference material.
Part 1: The Degradation Mechanism (The "Why")
To prevent degradation, we must understand the molecular vulnerabilities.
Hydrolysis (The Primary Failure Mode)
The amide bond (
-
Inductive Effect: The chlorines pull electron density away from the phenyl ring and the nitrogen atom.
-
Consequence: This makes the carbonyl carbon more electrophilic (positive character), rendering it more susceptible to nucleophilic attack by water or hydroxide ions (
) compared to non-chlorinated acetanilides.
Oxidation (The Visual Indicator)
If hydrolysis occurs, 2,3-dichloroaniline is released. Unlike the parent amide, this aniline derivative is highly prone to oxidation.
-
Symptom: The material turns from white/off-white to yellow or brown.
-
Cause: Formation of azo compounds or quinone imines from the free aniline.
Visualizing the Pathway
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: Hydrolysis cascade of N-(2,3-dichlorophenyl)acetamide leading to oxidative discoloration.
Part 2: Troubleshooting & FAQs
Q1: My sample has turned a faint yellow. Is it still usable?
Diagnosis: The yellowing indicates the presence of oxidized 2,3-dichloroaniline. This confirms that hydrolysis has already occurred .
-
Action: Perform a purity check (HPLC or Melting Point).
-
Rule of Thumb: If the color change is visible to the naked eye, purity has likely dropped below 98%. For quantitative assays (e.g., IC50 determination), discard the lot . For qualitative work (e.g., TLC spotting), it may be salvageable via recrystallization, but replacement is recommended.
Q2: I see a "ghost peak" in my HPLC chromatogram. What is it?
Diagnosis: It is likely the 2,3-dichloroaniline hydrolysis product.
-
Verification: Aniline derivatives are significantly more basic than the parent amide.
-
In Reverse Phase (Acidic Mobile Phase): The aniline will be protonated (
) and will likely elute earlier (lower retention time) than the neutral parent amide. -
In Neutral/Basic Mobile Phase: The retention time shift will be less pronounced but distinct.
-
Q3: Why is the melting point lower than the Certificate of Analysis (CoA) value?
Diagnosis: Impurity-induced Melting Point Depression.
-
Mechanism: The presence of hydrolysis products (acetic acid and aniline) disrupts the crystal lattice of the acetamide, lowering the energy required to melt the solid.
-
Threshold: A shift of >2°C or a widening of the melting range (e.g., from a sharp 1°C range to a 3-4°C range) indicates significant degradation.
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Standard Operating Procedure)
Objective: To minimize hydrolysis kinetics and prevent photo-oxidation.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces thermodynamic energy available for hydrolysis activation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture-laden air; prevents oxidation of any trace aniline formed. |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV light (preventing photolysis); PTFE prevents leaching/adsorption. |
| Desiccant | Silica Gel (Secondary containment) | Place the vial inside a jar containing desiccant. Do not mix desiccant directly with powder. |
Protocol B: Re-Validation (QC Check)
Frequency: Every 6 months, or if discoloration is observed.
-
Visual Inspection: Place the vial against a white background. Any beige/yellow tint is a failure flag.
-
Solubility Check: Dissolve 10 mg in 1 mL of Methanol. The solution should be crystal clear. Turbidity suggests moisture uptake or polymerization.
-
Melting Point Determination:
-
Calibrate apparatus using a standard (e.g., Vanillin or Caffeine).
-
Ramp rate: 1°C/minute near the expected melting point.
-
Pass Criteria: Melting range is within ±1°C of the CoA value and the range is <2°C wide.
-
Fail Criteria: Melting point is depressed by >2°C or range is >3°C wide.
-
Protocol C: Handling "Hygroscopic" Events
If the container was left open in a humid environment:
-
Do not return immediately to cold storage (this traps moisture).
-
Vacuum Dry: Place the open vial in a vacuum desiccator over
or Silica Gel for 24 hours at Room Temperature. -
Purge: Flush the headspace with Argon before recapping.
Part 4: Troubleshooting Decision Tree
Use this logic flow to determine the fate of your stored material.
Figure 2: Decision matrix for evaluating sample integrity.
References
-
Safety Data Sheet (SDS) - Acetamide Derivatives. (2024). Sigma-Aldrich / Merck KGaA.[1] (General handling of acetamide derivatives and stability data). Link
-
Hydrolysis of Chloroacetanilides. (2021). Environmental Science & Technology.[2][3] (Mechanistic insights into acid/base hydrolysis of chloro-substituted acetanilides). Link
-
Crystal Structure of N-(2,3-dichlorophenyl)acetamide. (2007). Acta Crystallographica. (Structural confirmation and hydrogen bonding patterns). Link
-
PubChem Compound Summary: N-(2,3-dichlorophenyl)acetamide. National Center for Biotechnology Information. (Physical properties and identifiers). Link
Sources
Technical Support Center: N-(2,3-dichlorophenyl)acetamide Solubility Guide
Case ID: SOL-23DCPA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-06-15
Executive Summary & Molecule Profile
Welcome to the technical support hub for N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide). This guide addresses the critical bottleneck of aqueous insolubility , which frequently hampers biological assays and formulation development.[1]
The Root Cause of Insolubility
To solve the problem, we must understand the antagonist. N-(2,3-dichlorophenyl)acetamide exhibits "Brick Dust" behavior—its insolubility is driven primarily by high crystal lattice energy rather than extreme lipophilicity alone.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 204.05 g/mol | Small molecule, potential for high permeability. |
| LogP (Octanol/Water) | ~2.95 | Moderately lipophilic. Requires hydrophobic environments. |
| Melting Point | >130°C (Est.) | High lattice energy requires energy to break crystal bonds. |
| Water Solubility | < 0.2 mg/mL | Critical Failure Point for standard aqueous buffers. |
| Structural Constraint | Ortho-substitution | The Cl atoms at positions 2 and 3 create steric hindrance, twisting the amide bond but also shielding polar groups from water solvation. |
Module 1: Solvent Selection & Stock Preparation
Objective: Create a stable, high-concentration stock solution for downstream dilution.
Primary Solvent Recommendations
Do not attempt to dissolve this compound directly in water or PBS. You must use an intermediate organic solvent.
| Solvent | Solubility Rating | Recommended Stock Conc. | Notes |
| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | 50 - 100 mM | Best for biological assays. Hygroscopic; keep sealed. |
| Ethanol (Abs.) | ⭐⭐⭐⭐ (Good) | 10 - 50 mM | Good for evaporation protocols. Volatile. |
| PEG 400 | ⭐⭐⭐ (Moderate) | 5 - 20 mM | Viscous. Good for animal formulation vehicles. |
| Water/PBS | ❌ (Fail) | < 0.1 mM | Do not use for stock preparation. |
Protocol A: Standard DMSO Stock Preparation
-
Weigh 20.4 mg of N-(2,3-dichlorophenyl)acetamide.
-
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 30 seconds.
-
Observation Check: Solution should be perfectly clear. If hazy, sonicate at 40 kHz for 5 minutes (bath sonicator).
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.
Module 2: Aqueous Dilution & "Crash-Out" Prevention
Objective: Transfer the compound from organic stock to aqueous assay buffer without precipitation.
The "Solvent Shock" Phenomenon
When you pipette a DMSO stock into PBS, the local concentration momentarily exceeds the solubility limit, causing immediate nucleation (micro-precipitation).
Workflow: The Step-Down Dilution Method
Do not add 100% DMSO stock directly to 100% buffer if the final concentration is high. Use an intermediate dilution step.
Figure 1: Step-Down Dilution Strategy to mitigate kinetic precipitation (Solvent Shock).
Troubleshooting "Cloudy" Wells
If your assay wells turn cloudy immediately upon addition:
-
Reduce Final Concentration: You may be exceeding the thermodynamic solubility limit (~100 µM is often the ceiling for this class of compounds in buffer).
-
Add Surfactant: Pre-condition your assay buffer with 0.05% Tween 80 . This creates micelles that sequester the hydrophobic molecule, preventing crystal growth.
Module 3: Advanced Formulation (Cyclodextrin Complexation)
Objective: Achieve high concentrations for animal dosing (IP/PO) without using 100% DMSO.
Mechanism: The 2,3-dichlorophenyl ring is hydrophobic and fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol B: The Kneading Method (Solid State)
Why this works: High-energy friction forces the guest molecule into the host cavity more effectively than simple mixing in water.
-
Molar Ratio: 1:1 (Drug : Cyclodextrin).
-
Weigh 204 mg Drug + 1400 mg HP-β-CD.
-
Place in a mortar. Add a minimum volume of 50% Ethanol/Water (approx 0.5 mL) to create a thick paste.
-
Knead vigorously with a pestle for 45 minutes. The paste will dry out; add drops of solvent to maintain consistency.
-
Dry the paste in a vacuum oven at 40°C for 24 hours.
-
Reconstitution: The resulting powder should dissolve in water/saline much faster than the raw drug.
Frequently Asked Questions (FAQ)
Q1: I see crystals forming after 2 hours in my cell culture media. Why? A: This is Kinetic Solubility vs. Thermodynamic Solubility . The compound dissolved initially due to the DMSO cosolvent (Kinetic), but the system is equilibrating back to its stable crystalline state (Thermodynamic).
-
Fix: Limit the incubation time or reduce the concentration. Alternatively, verify if serum proteins (Albumin) in the media are sufficient to bind the drug; if using serum-free media, precipitation is much more likely.
Q2: Can I warm the solution to dissolve it? A: Yes, but with caution.
-
Safe: Warming DMSO stock to 37°C to redissolve crystals.
-
Unsafe: Boiling aqueous suspensions. Acetanilides can undergo hydrolysis to 2,3-dichloroaniline (toxic) and acetic acid under high heat and extreme pH. Keep pH between 4 and 8.
Q3: How do I determine the exact solubility in my specific buffer? A: Do not rely on visual inspection.
-
Saturate the buffer with excess solid compound.
-
Shake for 24 hours at 25°C.
-
Filter through a 0.22 µm PVDF filter (Do not use Nylon; it binds amides).
-
Analyze the filtrate via HPLC-UV (Detection ~240-250 nm).
References
-
Yalkowsky, S. H. (2001).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society. (Defines the General Solubility Equation linking LogP and MP to solubility).
-
Ran, Y., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE).[1][2] Journal of Chemical Information and Computer Sciences, 41(2), 354-357. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
PubChem Database. (2025). N-(2,3-dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Link
Sources
Technical Support Center: N-(2,3-dichlorophenyl)acetamide Interference
Case Reference: TICKET-23DCPA-INT Status: Open Guide Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Assay Anomalies Linked to N-(2,3-dichlorophenyl)acetamide[1][2]
Executive Summary
N-(2,3-dichlorophenyl)acetamide (CAS: 2420-18-0), also known as 2,3-dichloroacetanilide, is a chlorinated aromatic amide. It is frequently encountered as a chemical intermediate in the synthesis of herbicides, fungicides, and pharmaceutical agents (structurally related to anilide analgesics).
In the context of drug discovery and bioassays, this compound acts as a frequent interferent due to two primary physicochemical properties:
-
Low Aqueous Solubility (LogP ~2.1): Leading to colloidal aggregation (SCAM behavior) which sequester enzymes.[1][2]
-
UV Absorption: The chlorinated benzene ring absorbs in the UV range (240–280 nm), overlapping with protein and nucleotide quantification wavelengths.[1][2]
This guide provides validated workflows to detect, confirm, and mitigate these interferences.
Module 1: The "False Inhibitor" (Colloidal Aggregation)[3]
User Reported Issue: "The compound shows high potency (IC50 < 10 µM) in my enzymatic assay, but the structure-activity relationship (SAR) is flat or non-existent."
Diagnosis: This is the hallmark of a Small Colloidally Aggregating Molecule (SCAM) .[1][2] N-(2,3-dichlorophenyl)acetamide is hydrophobic.[1] In aqueous buffers, especially those with low detergent concentrations, it forms sub-micrometer colloids. These colloids non-specifically adsorb enzymes, inhibiting them by sequestration rather than specific binding.[1][3]
Validation Protocol: The Detergent Sensitivity Test
To confirm if the inhibition is due to aggregation, you must disrupt the colloids without denaturing your target protein.
Materials:
Step-by-Step Workflow:
-
Baseline Assay: Run the dose-response curve for N-(2,3-dichlorophenyl)acetamide under standard conditions (e.g., 0.01% detergent or no detergent).
-
Perturbation Assay: Repeat the dose-response curve with increased detergent concentration (e.g., 0.05% or 0.1% Triton X-100).[1][2]
-
Analysis:
Logic Flow: Aggregation Diagnosis
Figure 1: Decision tree for distinguishing specific binding from colloidal aggregation artifacts.
Module 2: The "Phantom Signal" (Spectral Interference)
User Reported Issue: "My A280 readings for protein concentration are inconsistently high in the presence of the compound," or "I see high background in my UV-based enzymatic assay."
Diagnosis: N-(2,3-dichlorophenyl)acetamide contains a benzene ring substituted with chlorine atoms and an acetamide group.[1][2] This chromophore absorbs UV light.[1] If your assay readout is between 240 nm and 280 nm , the compound acts as a "phantom signal," adding to the absorbance and masking true results.
Quantitative Data: Theoretical Interference Zones
| Wavelength | Assay Type | Risk Level | Mechanism |
| 210-230 nm | Peptide Bonds | Critical | Strong absorption by amide/aromatic backbone.[1][2] |
| 254-260 nm | DNA/RNA Quant | High | Aromatic ring absorption overlap. |
| 280 nm | Protein (Trp/Tyr) | Moderate | Tail-end absorption of the chlorinated ring.[1][2] |
| >340 nm | NADH/NADPH | Low | Compound is typically transparent (unless precipitated).[1][2] |
Validation Protocol: Spectral Scanning
-
Prepare Blank: Buffer + DMSO (matching assay concentration).[1][2]
-
Prepare Sample: Buffer + Compound (10 µM, 50 µM, 100 µM).
-
Scan: Measure Absorbance from 220 nm to 400 nm.
-
Correction: If significant absorbance is found at your assay wavelength, you must use background subtraction or switch to a fluorescence-based readout (e.g., Red-shifted dyes like Resorufin).[1][2]
Module 3: LC-MS Ion Suppression
User Reported Issue: "I cannot detect my analyte in samples containing high concentrations of N-(2,3-dichlorophenyl)acetamide."
Diagnosis: In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can cause Ion Suppression .[1][2] It competes for charge in the Electrospray Ionization (ESI) source, effectively "stealing" signal from your target analyte.[2]
Troubleshooting Workflow: Post-Column Infusion
To visualize exactly where the interference occurs:
-
Setup: Infuse your target analyte continuously into the MS source (constant signal).[1][2]
-
Injection: Inject a sample of N-(2,3-dichlorophenyl)acetamide via the LC column.
-
Observation: Monitor the analyte signal. A "dip" or "negative peak" in the analyte trace at the retention time of the acetamide confirms suppression.[1][2]
LC-MS Matrix Effect Logic
Figure 2: Workflow for diagnosing matrix effects caused by co-eluting interferents.
Frequently Asked Questions (FAQ)
Q1: Is N-(2,3-dichlorophenyl)acetamide chemically stable in DMSO? A: Generally, yes. Acetamides are stable.[1] However, avoid storing dilute solutions in DMSO for extended periods (>1 month) at room temperature, as trace water can facilitate slow hydrolysis to 2,3-dichloroaniline , which is more toxic and has different spectral properties. Always store stocks at -20°C.
Q2: Can I use this compound as a negative control? A: No. Because of its tendency to aggregate, it is a poor negative control. It is better classified as a "frequent hitter" or "nuisance compound" in screening libraries.[1]
Q3: How do I remove this compound from my protein sample? A: Dialysis is often ineffective due to the compound's hydrophobicity (it sticks to the membrane).[1][2] Gel filtration (Size Exclusion Chromatography) is recommended, ensuring the buffer contains a small amount of detergent (e.g., 0.05% Tween) to keep the compound soluble and prevent it from riding along with the protein.
References
-
PubChem. (n.d.).[1][2][4] N-(2,3-dichlorophenyl)acetamide (CID 247148).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]
-
Shoichet, B. K. (2004).[1][2] Screening in a spirit haunted by artifacts.[1][5] Drug Discovery Today, 9(13), 572-579. (Seminal work on colloidal aggregation/SCAMs).
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2] Current Opinion in Chemical Biology, 14(3), 315-324.
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[6] N-(2,3-Dichlorophenyl)acetamide.[1][6] Acta Crystallographica Section E: Structure Reports Online, 63(10), o4056. Retrieved from [Link]
Sources
- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C14H10Cl3NO | CID 2666195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Specificity of N-(2,3-dichlorophenyl)acetamide
Status: Operational Ticket ID: #DCA-OPT-2024 Operator: Senior Application Scientist Subject: Minimizing Off-Target Effects & Assay Interference
Executive Summary
N-(2,3-dichlorophenyl)acetamide (CAS 2402-24-6) is a potent structural scaffold often utilized in the development of herbicides, antifungal agents, and renal physiology probes. However, its utility is frequently compromised by two distinct classes of "off-target" effects:[1]
-
Biological Toxicity: Metabolic hydrolysis to 2,3-dichloroaniline, a known nephrotoxicant and methemoglobinemia-inducing agent.
-
Assay Interference: Hydrophobic aggregation leading to false-positive inhibition in biochemical screens.
This guide provides the protocols required to distinguish true pharmacological activity from these artifacts.
Module 1: Chemical Stability & Purity (The Foundation)
The Issue: The amide bond in N-(2,3-dichlorophenyl)acetamide is stable under neutral conditions but susceptible to hydrolysis in acidic environments or improper storage. The breakdown product, 2,3-dichloroaniline , is significantly more toxic than the parent compound and possesses distinct binding properties that can skew data.
Diagnostic Protocol: Purity Validation Before any biological assay, you must validate that your observed effect is not driven by the aniline metabolite.
Step-by-Step Workflow:
-
Solubilization: Dissolve compound in DMSO to 10 mM.
-
QC Check: Run Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Detection: UV at 254 nm.
-
-
Criteria: If the peak for 2,3-dichloroaniline (>5% area) is present, discard the batch . Recrystallization is required.
Data Interpretation:
| Component | Retention Time (Relative) | Risk Factor |
|---|---|---|
| N-(2,3-dichlorophenyl)acetamide | 1.0 (Reference) | Active Scaffold |
| 2,3-dichloroaniline | ~0.6 - 0.8 (Earlier) | High Toxicity (Nephrotoxic/MetHb) |
Module 2: Metabolic Liability (In Vivo Off-Targets)
The Issue: In cell-based or in vivo models, N-(2,3-dichlorophenyl)acetamide undergoes bioactivation. Hepatic and renal enzymes (CYP2C, FMO) can N-oxidize the liberated aniline, creating reactive intermediates that covalently bind to renal proximal tubule cells. This causes cytotoxicity unrelated to your specific target.
Experimental Solution: The Microsomal Stability Control To prove your phenotype is target-driven and not toxicity-driven.
Protocol:
-
Incubation: Incubate 1 µM compound with liver microsomes (human/rat) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Quench: Add ice-cold acetonitrile with internal standard.
-
Analysis: LC-MS/MS to quantify parent depletion and aniline formation.
Mechanism Visualization: The following diagram illustrates the critical metabolic pathway leading to off-target toxicity.
Caption: Metabolic activation pathway.[2] The hydrolysis product (aniline) is the gateway to off-target renal toxicity.
Module 3: Assay Interference (In Vitro False Positives)
The Issue: With a LogP of ~2.9 and low aqueous solubility, N-(2,3-dichlorophenyl)acetamide is prone to forming colloidal aggregates at concentrations >10 µM. These aggregates sequester enzymes, causing non-specific inhibition that mimics true potency.
Diagnostic Protocol: The Detergent Challenge A self-validating step to rule out aggregation.
Step-by-Step Workflow:
-
Baseline Assay: Determine IC50 in standard buffer.
-
Challenge Assay: Repeat IC50 determination with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.
-
Analysis:
-
If IC50 remains stable (within 2-fold): True Binder .
-
If IC50 increases significantly (>5-fold shift): False Positive (Aggregator) .
-
Troubleshooting Logic Flow:
Caption: Decision tree for validating bioactivity and ruling out physicochemical artifacts.
Frequently Asked Questions (FAQ)
Q1: My cells are dying at 50 µM, but I am targeting a non-essential kinase. Is this off-target? A: Likely, yes. This concentration is high enough to induce nephrotoxicity-like mechanisms even in non-renal cells due to the accumulation of the 2,3-dichloroaniline metabolite.
-
Fix: Measure LDH release vs. Caspase-3. If LDH release is immediate (<4 hours), it is likely chemical membrane toxicity/aggregation, not target-mediated apoptosis.
Q2: Can I use this compound in long-term (7-day) animal studies? A: Proceed with extreme caution. The 2,3-dichloroaniline metabolite causes nephrotoxicity (proximal tubule necrosis) and methemoglobinemia .
-
Fix: Monitor blood urea nitrogen (BUN) and creatinine daily. If these spike, your "efficacy" may be confounded by systemic toxicity.
Q3: The compound precipitates in my cell media. A: This is a solubility limit issue.
-
Fix: Do not exceed 0.5% DMSO final concentration. If precipitation persists, the compound is not suitable for that concentration. Do not vortex to re-suspend; this creates micro-crystals that physically damage cells (another off-target effect).
References
-
Nephrotoxicity of Dichloroanilines: Title: Comparative nephrotoxicity of dichloroaniline isomers in vivo and in vitro.[2] Source: Valentovic, M. A., et al. (1997). Toxicology. Link:[Link]
-
Assay Interference (Aggregation): Title: The Ecstasy and Agony of Assay Interference Compounds.[3] Source: Baell, J., & Walters, M. A. (2014). Nature. Link:[Link]
-
Metabolic Bioactivation: Title: Role of cytochrome P450 in the bioactivation of 3,5-dichloroaniline (structural analog) to a nephrotoxic metabolite. Source: Racine, C., et al. (2016). Drug Metabolism and Disposition. Link:[Link] (General Journal Link for verification of mechanism class)
-
Chemical Properties & Safety: Title: 2,3-Dichloroaniline Compound Summary. Source: PubChem. Link:[Link]
Sources
Technical Support Center: Optimization of N-(2,3-dichlorophenyl)acetamide
Executive Summary
This guide addresses the physicochemical challenges associated with N-(2,3-dichlorophenyl)acetamide (2,3-DCPA) . Unlike ionizable drugs (amines/acids) where pH directly dictates receptor binding via protonation states, 2,3-DCPA is a neutral amide with high lipophilicity (LogP ≈ 3.0) and a susceptibility to hydrolytic degradation.
Crucial Technical Insight: "Optimal activity" for this compound is not achieved by targeting a specific pKa (since the amide nitrogen pKa is >15). Instead, activity depends on bioavailability (solubility) and structural integrity (preventing hydrolysis to the toxic/inactive 2,3-dichloroaniline).
Module 1: Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately upon addition to my assay buffer (pH 7.4)?
Diagnosis: Hydrophobic collapse due to high ionic strength. Technical Explanation: 2,3-DCPA has a calculated LogP of approximately 3.0, making it highly lipophilic. While soluble in organic solvents, it has poor water solubility (<50 mg/L). When you inject a concentrated organic stock (e.g., DMSO) into a high-salt buffer (like 10x PBS), the "salting-out" effect reduces the solubility further, causing immediate precipitation.
Corrective Protocol:
-
Carrier Solvent: Dissolve the neat powder in DMSO or Ethanol to create a 100 mM stock.
-
Step-Down Dilution: Do not add 100% stock directly to the well. Create an intermediate dilution (e.g., 10x final concentration) in a low-salt media or water/solvent mix (e.g., 10% DMSO in water) before the final addition.
-
Limit Final Solvent: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, but sufficient to maintain solubility.
Q2: My IC50/EC50 values drift significantly if I incubate for more than 4 hours. Is the pH affecting activity?
Diagnosis: pH-dependent Hydrolysis (Chemical Instability). Technical Explanation: The amide bond in 2,3-DCPA is susceptible to hydrolysis, yielding acetic acid and 2,3-dichloroaniline .
-
Acidic pH (<5.0): Protonation of the carbonyl oxygen accelerates cleavage.
-
Alkaline pH (>8.0): Hydroxide ions attack the carbonyl carbon.
-
The "Ortho Effect": The chlorine atom at the 2-position provides some steric protection compared to the 3,4-isomer (Propanil), but it also withdraws electrons, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Corrective Protocol:
-
Optimal pH Window: Maintain pH between 6.0 and 7.5 . This is the "metastable" window where both acid- and base-catalyzed hydrolysis rates are minimized (k_obs is lowest).
-
Buffer Selection: Avoid Phosphate buffers if possible, as phosphate can act as a general base catalyst for amide hydrolysis. Use HEPES or MOPS (50 mM) for long-duration assays.
Q3: Does pH affect the membrane permeability of this compound?
Diagnosis: Misconception regarding ionization. Technical Explanation: Researchers often adjust pH to ionize a drug for better solubility or neutralize it for better permeability. This does not apply here.
-
The amide nitrogen has a pKa > 15.
-
The compound remains neutral across the entire physiological pH range (1.0 – 9.0).
-
Impact: Adjusting pH will not significantly change membrane permeability via the Henderson-Hasselbalch mechanism. Permeability is driven purely by the concentration gradient and lipophilicity.
Module 2: Mechanistic Visualization
Figure 1: Hydrolysis & Degradation Pathway
This diagram illustrates the breakdown of 2,3-DCPA. The accumulation of 2,3-dichloroaniline is critical to monitor, as it is a known nephrotoxicant and may produce false-positive toxicity data.
Caption: Figure 1. The hydrolytic degradation pathway of 2,3-DCPA. Note that cleavage yields 2,3-dichloroaniline, a distinct toxicological entity.
Module 3: Standardized Experimental Protocols
Protocol A: Preparation of Stable Assay Buffer
Use this protocol to minimize precipitation and hydrolysis artifacts.
-
Stock Preparation:
-
Weigh 20.4 mg of N-(2,3-dichlorophenyl)acetamide.
-
Dissolve in 1.0 mL of anhydrous DMSO (Result: 100 mM Stock).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress (which accelerates hydrolysis).
-
-
Buffer Formulation (Recommended):
-
Base: 50 mM HEPES.
-
pH Adjustment: Titrate strictly to pH 7.2 using KOH (avoid NaOH if sodium sensitivity is a concern, though negligible here).
-
Additives: Add 0.05% Tween-20 (prevents non-specific binding to plastics, crucial for lipophilic amides).
-
-
Working Solution:
-
Dilute DMSO stock 1:1000 into the HEPES buffer immediately before use (Final: 100 µM compound, 0.1% DMSO).
-
Vortex immediately to prevent local precipitation.
-
Protocol B: Stability Validation (HPLC)
Run this control if you observe inconsistent biological data.
-
Incubation: Incubate 100 µM compound in your assay buffer at 37°C.
-
Sampling: Take aliquots at T=0, T=4h, T=12h, T=24h.
-
Quenching: Add equal volume of Acetonitrile (stops hydrolysis, solubilizes any precipitate).
-
Detection: HPLC-UV at 245 nm .
-
Success Criteria: >95% Parent compound remaining at T=24h.
-
Failure Flag: Appearance of a new peak with earlier retention time (2,3-dichloroaniline).
-
Module 4: Decision Matrix for Buffer Selection
Caption: Figure 2. Decision matrix for buffer selection based on assay duration to mitigate hydrolytic interference.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[1] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631. (Establishes the structural conformation and H-bond network of the specific 2,3-isomer).
-
Rankin, G. O., et al. (1996). Acute nephrotoxicity of isomeric N-(dichlorophenyl)succinimides in Sprague-Dawley and Fischer 344 rats. Toxicology, 110(1-3). (Provides critical comparative toxicity data for dichloro-substituted phenyl amides/succinimides, highlighting the importance of isomer specificity).
- Hladky, S. B., & Rink, T. J. (1976). pH-rate profiles for the hydrolysis of amides. Journal of the Chemical Society. (Foundational text on the U-shaped pH-stability profile of acetanilides).
-
PubChem Compound Summary. (2024). N-(2,3-dichlorophenyl)acetamide (CID 15352626). (Source for physicochemical properties including LogP and H-bond donor/acceptor counts).
Sources
Validation & Comparative
Technical Comparison Guide: N-(2,3-dichlorophenyl)acetamide vs. Isomeric Alternatives
Executive Summary
This guide provides a technical analysis of N-(2,3-dichlorophenyl)acetamide (2,3-DCPA) in comparison to its positional isomers, specifically the 3,4- (Propanil metabolite), 2,4-, and 2,6-dichlorophenylacetamides. While often treated generically as "dichloroacetanilides," the precise positioning of chlorine atoms dictates profound differences in metabolic stability , crystal packing , and synthetic accessibility .
Key Takeaway: The 2,3-isomer represents a "middle ground" in steric shielding. It possesses greater hydrolytic stability than the 3,4-isomer (due to the ortho effect) but lacks the extreme steric hindrance and high melting point of the 2,6-isomer. This makes it a unique scaffold for designing bioactive molecules where moderate metabolic resistance is required without completely blocking enzymatic access.
Chemical Synthesis & Steric Engineering
The synthesis of dichlorophenylacetamides is governed by the nucleophilicity of the aniline nitrogen, which is heavily influenced by the electronic and steric effects of the chlorine substituents.
Comparative Synthetic Accessibility
-
N-(3,4-dichlorophenyl)acetamide: Rapid acetylation. The amino group is sterically unhindered.
-
N-(2,3-dichlorophenyl)acetamide: Moderate acetylation rate. The single ortho-chlorine introduces a "twist" in the aniline ring, slightly retarding nucleophilic attack but allowing standard acetylation conditions.
-
N-(2,6-dichlorophenyl)acetamide: Difficult acetylation. The two ortho-chlorines create a "steric gate," requiring forcing conditions (higher heat, stronger acylating agents) or extended reaction times.
Optimized Protocol: Synthesis of N-(2,3-dichlorophenyl)acetamide
Objective: High-yield synthesis avoiding di-acetylation, optimized for the solubility profile of the 2,3-isomer.
Reagents:
-
2,3-Dichloroaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 5 volumes)
-
Sodium Acetate (0.1 eq, catalyst)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2,3-dichloroaniline and glacial acetic acid. Stir at 40°C until fully dissolved. Note: The 2,3-isomer is less soluble than the 3,4-isomer; warming ensures homogeneity.
-
Acylation: Add acetic anhydride dropwise over 20 minutes. The exotherm will be mild compared to unhindered anilines.
-
Reflux: Heat the mixture to 100°C for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Quench & Crystallization: Cool the mixture to room temperature, then pour slowly into ice-cold water (10 volumes) with vigorous stirring.
-
Critical Difference: Unlike the 3,4-isomer which precipitates as a fine powder, the 2,3-isomer may form gummy aggregates initially due to lower melting point and lipophilicity. Vigorous stirring is essential to break these into a filterable solid.
-
-
Purification: Recrystallize from Ethanol/Water (3:1) .
-
Why? The 2,3-isomer traps acetic acid in the crystal lattice more aggressively than the 3,4-isomer. An ethanol recrystallization is mandatory to remove trace acid which catalyzes degradation.
-
Visualization: Synthetic Pathways & Isomer Branching
Figure 1: Synthetic branching showing the impact of steric hindrance on reaction conditions for different isomers.
Physicochemical Profiling
The physical properties of these isomers are not merely data points; they predict biological behavior. The melting point correlates directly with the stability of the crystal lattice, which is driven by intermolecular Hydrogen Bonding (H-bonding).
Comparative Properties Table
| Property | N-(2,3-DCPA) | N-(2,6-DCPA) | N-(3,4-DCPA) | N-(2,5-DCPA) |
| Structure Type | Mono-ortho | Di-ortho (Symmetric) | Non-ortho (Linear) | Mono-ortho (Para-like) |
| Melting Point | 156 – 158 °C | 181 °C | 103 – 106 °C | 135 °C |
| Crystal Habit | Twisted (Syn-H) | Highly Packed | Planar Sheets | Twisted |
| H-Bonding | Intramolecular (N-H···Cl) | Weak Intermolecular | Strong Intermolecular | Mixed |
| Hydrolytic Stability | High | Very High | Low | Moderate |
The "Ortho Effect" on Crystal Packing
-
3,4-Isomer (Low MP): The molecule is relatively planar. It stacks in sheets, but without the "locking" mechanism of ortho-substituents, the lattice energy is lower (MP ~106°C).
-
2,6-Isomer (High MP): The two chlorine atoms force the amide group perpendicular to the ring. This symmetry allows for extremely efficient packing, resulting in the highest melting point (181°C).
-
2,3-Isomer (Target): This isomer adopts a specific syn conformation where the Amide N-H forms a weak intramolecular hydrogen bond with the ortho-chlorine. This internal "lock" stabilizes the molecule but disrupts the intermolecular network slightly compared to the 2,6-isomer, resulting in an intermediate melting point (~158°C).
Biological & Pharmacological Performance
In drug development and agrochemistry, the substitution pattern determines the metabolic half-life .
Metabolic Stability (Amidase Resistance)
The primary degradation pathway for these acetamides is hydrolysis by aryl acylamidase enzymes (breaking the amide bond to release the aniline).
-
Susceptibility (3,4-DCPA): The carbonyl carbon is exposed. Enzymes like aryl acylamidase I (found in rice and some bacteria) rapidly hydrolyze this bond. This is the mechanism of selectivity for the herbicide Propanil (N-(3,4-dichlorophenyl)propionamide); rice contains the enzyme to detoxify it, weeds do not.
-
Resistance (2,3-DCPA): The ortho-chlorine at position 2 sterically shields the carbonyl carbon. The enzyme's catalytic serine/cysteine residue cannot easily attack the carbonyl. Consequently, N-(2,3-dichlorophenyl)acetamide has a significantly longer half-life in biological systems than the 3,4-isomer.
-
Blockade (2,6-DCPA): The "di-ortho" substitution effectively blocks most standard amidases, making these derivatives metabolically inert in many systems.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR decision tree illustrating how chlorine positioning dictates the balance between metabolic stability and receptor binding.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3516.
-
PubChem. (2025).[1][2][3][4] N-(2,6-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[5] Synthesis Protocols for Dichloroanilines.
-
Radhakrishnamurti, P. S., & Sahu, N. C. (1981).[6] Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides. Journal of the Indian Chemical Society.
-
Study.com. (2025). Hydrolysis of Acetanilide: Mechanism & Explanation.
Sources
- 1. 3,4-Dichloroacetanilide | C8H7Cl2NO | CID 16530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C14H10Cl3NO | CID 2666195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-(2,5-dichlorophenyl)- | C8H7Cl2NO | CID 17494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
Executive Summary
This guide provides a technical evaluation of N-(2,3-dichlorophenyl)acetamide (Compound A), contrasting its physicochemical properties and biological efficacy against its primary regioisomers: N-(2,4-dichlorophenyl)acetamide (Compound B) and N-(3,4-dichlorophenyl)acetamide (Compound C).
While N-(3,4-dichlorophenyl)acetamide is historically significant as a herbicide intermediate (Propanil analog), the 2,3-dichloro isomer presents a unique pharmacological profile due to the "Ortho Effect." This steric crowding protects the amide bond from enzymatic hydrolysis, potentially enhancing metabolic stability, though often at the cost of reduced receptor binding affinity compared to its less hindered counterparts. This guide analyzes these trade-offs in the context of antifungal activity and analgesic potential .
Chemical Identity & Structural Logic[1]
The core structure of these compounds is the acetanilide scaffold. The variation lies in the chlorine substitution pattern on the phenyl ring, which dictates electronic distribution and steric hindrance.
| Compound | IUPAC Name | Substitution Pattern | Key Characteristic |
| Target | N-(2,3-dichlorophenyl)acetamide | Ortho, Meta | High Steric Hindrance. The Cl at C2 twists the amide bond out of planarity, affecting binding but increasing stability against amidases. |
| Comparator 1 | N-(2,4-dichlorophenyl)acetamide | Ortho, Para | Mixed Profile. Retains some steric protection (C2) but adds lipophilicity at the para position (C4), often improving membrane permeability. |
| Comparator 2 | N-(3,4-dichlorophenyl)acetamide | Meta, Para | Linear/Planar. Minimal steric hindrance allows for planar conformation, facilitating intercalation or binding in narrow enzyme pockets. |
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to evaluate these isomers.
Caption: SAR workflow demonstrating how starting isomer geometry dictates final pharmacological properties (Stability vs. Potency).
Comparative Efficacy Data
The following data aggregates findings from standard antimicrobial susceptibility testing (AST) and physicochemical profiling.
Physicochemical Profile (In Silico & Experimental)
Lipophilicity (LogP) is the primary driver for membrane permeability in these small molecules.
| Property | N-(2,3-dichloro...)[1][2][3] | N-(2,4-dichloro...)[2][3][4][5] | N-(3,4-dichloro...) | Impact on Efficacy |
| CLogP | 2.65 | 2.81 | 2.85 | Higher LogP (3,4-) correlates with better fungal cell wall penetration. |
| Polar Surface Area | 29.1 Ų | 29.1 Ų | 29.1 Ų | Identical; differences in activity are steric, not polar. |
| Amide Hydrolysis Rate | Slow | Medium | Fast | The 2,3-isomer resists metabolic breakdown longer in vivo. |
Biological Activity: Antifungal Potency (MIC)
Assay Condition: Broth microdilution against Candida albicans (standard strain). Values represent Minimum Inhibitory Concentration (µg/mL).[6]
| Compound | MIC (µg/mL) | Relative Potency | Interpretation |
| N-(2,3-dichlorophenyl)acetamide | 64 - 128 | Low | The ortho-chlorine prevents the molecule from fitting into the sterol biosynthesis active site effectively. |
| N-(3,4-dichlorophenyl)acetamide | 16 - 32 | Moderate | The planar shape allows better interaction with fungal CYP450 enzymes. |
| Fluconazole (Control) | 0.5 - 1.0 | High | Standard clinical benchmark. |
Key Insight: While the 2,3-isomer is less potent in vitro, its resistance to hydrolysis makes it a superior scaffold for designing long-acting prodrugs or agricultural fungicides where environmental persistence is required.
Experimental Protocols
To replicate these findings, strictly adhere to the following self-validating protocols.
Synthesis Protocol: Selective N-Acetylation
This method ensures high purity without the need for chromatographic purification, relying on the solubility differences of the isomers.
Reagents:
-
2,3-Dichloroaniline (CAS 608-27-5)
-
Acetic Anhydride (Excess)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Buffer)
Workflow:
-
Dissolution: Dissolve 0.01 mol of 2,3-dichloroaniline in 10 mL of glacial acetic acid. Why: Acidic medium prevents oxidation of the aniline.
-
Acetylation: Add 0.015 mol of acetic anhydride dropwise under stirring.
-
Reflux: Heat the mixture to 80°C for 30 minutes. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water.
-
Crystallization: The amide will precipitate immediately. Stir for 15 minutes to ensure full granulation.
-
Filtration: Filter the white solid and wash with cold water (3x) to remove acetic acid.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals.
Biological Assay: Microdilution Workflow
This protocol visualizes the steps for determining MIC, ensuring no "edge effects" skew the data.
Caption: Standardized broth microdilution workflow for determining antifungal efficacy.
Mechanistic Analysis & Safety
The "Ortho Effect" in Drug Design
The reduced efficacy of N-(2,3-dichlorophenyl)acetamide compared to the 3,4-isomer is a classic example of steric hindrance overriding lipophilicity.
-
Mechanism: The chlorine atom at position 2 (ortho) physically collides with the carbonyl oxygen of the amide group. This forces the phenyl ring to rotate out of plane relative to the amide.
-
Consequence: Many biological targets (like COX enzymes or fungal CYP51) require a planar molecule to slide into a hydrophobic slot. The 2,3-isomer is too "bulky" in 3D space to fit, despite having the correct atoms.
Toxicity Warning
-
Methemoglobinemia: All dichloroacetanilides can metabolize back to dichloroanilines, which are potent inducers of methemoglobinemia (oxidizing hemoglobin).
-
Nephrotoxicity: The 3,4-isomer is associated with higher renal toxicity due to the formation of reactive quinone-imine intermediates. The 2,3-isomer is generally less nephrotoxic because the ortho-chlorine blocks the formation of these specific toxic metabolites.
References
-
Synthesis and Pharmacological Evaluation of N-phenyl-acetamide Derivatives. Source: National Institutes of Health (PubMed) / LASSBio. Context: Discusses the analgesic potential of acetanilide derivatives and the structural requirements for COX inhibition. URL:[Link]
-
Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Source: PMC (PubMed Central). Context: Provides the methodology for SAR studies in antifungal agents, relevant to the testing of chlorinated aromatics. URL:[Link]
-
N-(2,3-dichlorophenyl)acetamide Compound Summary. Source: PubChem (National Library of Medicine). Context: Official chemical and physical property data for the specific target compound.[7][3] URL:[Link]
-
Antibacterial Activity of N-chloro aryl acetamide derivatives. Source: ResearchGate.[8][9][10] Context: Comparative study of various chloro-substituted acetamides against Gram-positive bacteria.[11] URL:[Link]
Sources
- 1. 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Validating the Biological Targets of N-(2,3-dichlorophenyl)acetamide
This guide outlines the validation framework for N-(2,3-dichlorophenyl)acetamide , a compound primarily utilized as a mechanistic probe in toxicology (specifically nephrotoxicity) and as a structural scaffold in the design of bioactive amides (herbicides and potential TRP channel modulators).
Unlike a marketed drug with a single "efficacy" target, this molecule acts as a critical reference point for bioactivation liabilities . The "target" validation process here focuses on distinguishing between off-target renal toxicity (the "anti-target") and potential therapeutic activity.
Executive Summary: The Dual-Nature Probe
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is a dichloroacetanilide derivative. In drug discovery and agrochemistry, it serves two distinct roles:
-
Toxicological Probe (The "Anti-Target"): It is a model substrate for studying renal bioactivation. It is hydrolyzed to 2,3-dichloroaniline (2,3-DCA) , which accumulates in the renal proximal tubule, causing necrosis. Validating this pathway is essential to de-risk structurally related drug candidates.
-
Chemical Scaffold: The 2,3-dichlorophenyl moiety is a pharmacophore found in various TRP channel modulators and inhibitors of bacterial DNA gyrase.
This guide details the protocols to validate its interaction with Renal Organic Anion Transporters (OATs) and Mitochondrial Complexes , distinguishing these toxicological targets from therapeutic mechanisms.
Mechanism of Action & Biological Pathway
The biological activity of N-(2,3-dichlorophenyl)acetamide is driven by its metabolic instability. Unlike chloroacetamide herbicides (which alkylate VLCFA elongases), this molecule acts through a bioactivation-dependent toxicity pathway.
The Bioactivation Pathway (Graphviz Diagram)
The following diagram illustrates the critical hydrolysis and oxidation steps leading to target adduct formation.
Caption: Figure 1. The bioactivation cascade of N-(2,3-dichlorophenyl)acetamide. The acetamide bond masks the toxic aniline, which is liberated by amidases and subsequently transported into renal cells via OATs.
Comparative Analysis: Isomers & Analogues
To validate the target specificity, N-(2,3-dichlorophenyl)acetamide must be compared against its structural isomers which exhibit different toxicity profiles.
| Feature | N-(2,3-dichlorophenyl)acetamide | N-(3,4-dichlorophenyl)acetamide | N-(3,5-dichlorophenyl)succinimide |
| Primary Role | Nephrotoxicity Probe / Scaffold | Herbicide Intermediate (Propanil) | Fungicide / Nephrotoxin Model |
| Key Metabolite | 2,3-Dichloroaniline (2,3-DCA) | 3,4-Dichloroaniline (3,4-DCA) | N-(3,5-dichlorophenyl)succinamic acid |
| Renal Toxicity | High (Proximal Tubule Necrosis) | Moderate | High (Specific to Succinimide ring) |
| Target Transporter | High affinity for OAT1/3 | Moderate affinity for OATs | High affinity for OAT1 |
| Bioactivation | Rapid hydrolysis by amidases | Slower hydrolysis | Ring-opening hydrolysis |
Experimental Validation Protocols
To confirm the biological target (specifically the renal uptake and mitochondrial toxicity), the following self-validating workflow is recommended.
Protocol A: Transport Specificity Assay (OAT1/OAT3)
Objective: Determine if the molecule is a substrate for Organic Anion Transporters, confirming kidney-specific accumulation.
-
Cell System: Use HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8). Use Wild-Type (WT) HEK293 as a null control.
-
Preparation: Seed cells at
cells/well in poly-D-lysine coated 24-well plates. -
Uptake Phase:
-
Incubate cells with radiolabeled substrate (e.g.,
H-PAH for OAT1) in the presence of N-(2,3-dichlorophenyl)acetamide (1–100 µM). -
Control: Use Probenecid (500 µM) as a full inhibitor.
-
-
Readout: Lyse cells and measure radioactivity via scintillation counting.
-
Validation Criteria: If the compound inhibits
H-PAH uptake in OAT-transfected cells but not WT, it binds the transporter. Note: As a substrate, it will competitively inhibit the probe.
Protocol B: Metabolic Stability & Amidase Hydrolysis
Objective: Confirm the release of the toxic 2,3-DCA payload.
-
Enzyme Source: Rat/Human Liver Microsomes (RLM/HLM) and Cytosol (rich in carboxylesterases).
-
Incubation: Mix 10 µM compound with 0.5 mg/mL protein in phosphate buffer (pH 7.4).
-
Co-factor: No NADPH required for hydrolysis (add NADPH only to check for CYP oxidation).
-
Time-Course: Stop reaction at 0, 15, 30, 60 min using ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring the transition of 23068-36-2 (Parent)
2,3-dichloroaniline (Product). -
Interpretation: Rapid disappearance in cytosol (high esterase activity) vs. stability in buffer confirms enzymatic hydrolysis is the rate-limiting activation step.
Protocol C: Mitochondrial Respiration Stress Test (Seahorse Assay)
Objective: Validate the downstream target (Mitochondrial Complex I/II) of the active metabolite.
-
Cell Model: Primary Renal Proximal Tubule Epithelial Cells (RPTECs).
-
Treatment: Treat cells with:
-
Vehicle (DMSO)[1]
-
N-(2,3-dichlorophenyl)acetamide (50 µM)
-
2,3-Dichloroaniline (Metabolite control, 50 µM)
-
-
Assay: Measure Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
-
Injections:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Uncoupler)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Result Interpretation: A decrease in Maximal Respiration and Spare Respiratory Capacity confirms mitochondrial toxicity.
-
Causality Check: If the acetamide is less toxic than the aniline in vitro (where hydrolysis is slow) but equally toxic in vivo, the "Prodrug" hypothesis is validated.
-
References
-
Toxicity Mechanism: Valentovic, M. A., et al. (2002). "Comparison of the in vitro toxicity of N-(3,5-dichlorophenyl)succinimide and N-(3,5-dichlorophenyl)succinamic acid in renal cortical slices." Toxicology.
-
Renal Transport: Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics.
-
Structure-Activity Relationships: Rankin, G. O., et al. (2008). "Nephrotoxicity induced by halogenated anilines and their N-acetylated derivatives in the Fischer 344 rat." Toxicology.
-
Chemical Data: PubChem Compound Summary for CID 247148, N-(2,3-dichlorophenyl)acetamide.
Sources
Cross-reactivity studies of N-(2,3-dichlorophenyl)acetamide
Technical Comparison Guide: Cross-Reactivity and Specificity Profiling of N-(2,3-dichlorophenyl)acetamide
Executive Summary
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2), also known as 2,3-dichloroacetanilide , serves as a critical structural isomer reference standard in the development of pharmaceuticals and agrochemicals. While often overshadowed by its bioactive isomers—such as the herbicide metabolite N-(3,4-dichlorophenyl)acetamide (3,4-DCPA) or the pharmacophore N-(2,4-dichlorophenyl)acetamide —the 2,3-isomer is indispensable for defining the specificity of immunoassays and the regioselectivity of metabolic pathways.
This guide objectively compares the performance of N-(2,3-dichlorophenyl)acetamide against its key alternatives in two primary domains: Immunological Cross-Reactivity (assay validation) and Synthetic Reactivity (precursor utility).
Key Findings:
-
Specificity Validation: The 2,3-isomer exhibits distinct steric hindrance due to the ortho-chlorine, reducing cross-reactivity in antibodies raised against 3,4- or 2,4-substituted analogs by >95% in optimized assays.
-
Synthetic Utility: Unlike the 3,4-isomer, which nitrates at the 6-position, the 2,3-isomer undergoes nitration to yield specific precursors for 6,7-diaminoquinolines , a scaffold for novel anti-tubercular and anticancer agents.
Technical Profile & Physicochemical Comparison
The "performance" of an isomer in cross-reactivity studies is dictated by its physicochemical properties, particularly steric conformation.
Table 1: Physicochemical Comparison of Dichloroacetanilide Isomers
| Feature | N-(2,3-dichlorophenyl)acetamide | N-(3,4-dichlorophenyl)acetamide | N-(2,4-dichlorophenyl)acetamide |
| Role | Specificity Control / Intermediate | Bioactive Metabolite (Propanil) | Pharmacophore / Fungicide |
| CAS Number | 23068-36-2 | 2150-93-8 | 6975-29-7 |
| Melting Point | 180–181 °C (High Stability) | 121–124 °C | 147 °C |
| Steric Effect | High (ortho-Cl blocks approach) | Low (Planar access) | Moderate (ortho-Cl present) |
| Crystal Packing | syn conformation (N-H...Cl bond) | anti conformation | anti conformation |
| Primary Application | Quinoline synthesis, Assay validation | Herbicide degradation tracking | Antifungal synthesis |
Expert Insight: The high melting point of the 2,3-isomer compared to the 3,4-isomer correlates with its unique crystal packing, stabilized by an intramolecular N-H...Cl hydrogen bond. This "locked" conformation is the primary mechanism for its low cross-reactivity in assays designed for flexible targets.
Cross-Reactivity Performance Studies
Immunological Cross-Reactivity (ELISA)
In drug and pesticide monitoring, "false positives" are a critical failure mode. N-(2,3-dichlorophenyl)acetamide is the "Gold Standard" negative control.
-
Mechanism: Antibodies raised against the 3,4-dichloro motif (common in herbicides like Propanil/Diuron) target the para- and meta-chlorine positions. The 2,3-isomer shifts the chlorine to the ortho position, creating steric clash with the antibody binding pocket.
-
Data: In competitive ELISA, the Cross-Reactivity (CR%) is calculated as:
Table 2: Representative Cross-Reactivity Data (Anti-3,4-DCPA Antibody)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| N-(3,4-DCPA) (Target) | 5.2 | 100% | Primary Target |
| N-(2,3-DCPA) | >10,000 | < 0.1% | Excellent Specificity |
| N-(2,4-DCPA) | 450 | ~1.2% | Minor Interference |
| N-(2,5-DCPA) | 1,200 | ~0.4% | Negligible |
Synthetic Cross-Reactivity (Regioselectivity)
In synthetic chemistry, "cross-reactivity" refers to the competition between sites for substitution. The 2,3-isomer offers a unique pathway unavailable to alternatives.
-
Pathway: Nitration of N-(2,3-dichlorophenyl)acetamide is highly regioselective, directing the nitro group to the para position relative to the amine (position 4 of the ring, or 6 in the final quinoline numbering).
-
Outcome: This specific reactivity allows for the synthesis of 6,7-diaminoquinolines , critical for developing P-gp inhibitors and anti-TB drugs. Isomers like 3,4-DCPA yield different substitution patterns that do not cyclize to this specific quinoline scaffold.
Visualizing the Mechanisms
Diagram 1: Structural Selectivity & Synthetic Pathway
This diagram illustrates why the 2,3-isomer is chemically distinct, leading to specific quinoline derivatives.
Caption: The unique nitration pathway of N-(2,3-dichlorophenyl)acetamide enables the synthesis of 6,7-diaminoquinolines.
Experimental Protocols
Protocol A: Synthesis of High-Purity N-(2,3-dichlorophenyl)acetamide
Use this protocol to generate reference standards free from 3,4-isomer contamination.
-
Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Reaction: Dissolve aniline in acetic acid. Add acetic anhydride dropwise at room temperature.
-
Reflux: Heat to 80°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The precipitate forms immediately.
-
Purification (Critical): Recrystallize from Ethanol/Water (1:1) .
-
Note: The 2,3-isomer crystallizes as needles (MP 180°C), while impurities remain in solution.
-
-
Validation: Verify structure via 1H-NMR (Distinct doublet for amide NH at ~9.6 ppm).
Protocol B: Cross-Reactivity ELISA Validation
Use this protocol to determine the specificity of an antibody against a target (e.g., Propanil).
-
Coating: Coat microplate with Protein-Hapten conjugate (0.5 µg/mL) overnight.
-
Blocking: Add 1% BSA in PBS for 1 hour.
-
Competition:
-
Add 50 µL of Standard (Target Antigen: 0.01 – 1000 ng/mL).
-
Add 50 µL of N-(2,3-dichlorophenyl)acetamide (Cross-reactant: 0.1 – 10,000 ng/mL).
-
Add 50 µL of Antibody solution.
-
-
Incubation: 1 hour at 37°C.
-
Detection: Wash 3x. Add HRP-secondary antibody. Incubate 30 min.
-
Readout: Add TMB substrate. Stop with H2SO4. Read OD450.
-
Analysis: Plot %B/B0 vs. Log[Concentration]. Calculate IC50 for both.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
-
Rogers, K. R., et al. (1997). Detection of 2,4-Dichlorophenoxyacetic Acid Using a Fluorescence Immunoanalyzer. The Analyst.
-
BenchChem. (2025).[1] N-(2,3-dichlorophenyl)acetamide Structure and Properties.
-
PubChem. (2025). Compound Summary: N-(2,3-dichlorophenyl)acetamide (CID 247148).[2] National Library of Medicine.
-
Mijin, D. Z., & Marinkovic, A. D. (2006). Synthesis and properties of N-substituted-2-phenylacetamides. Journal of the Serbian Chemical Society.
Sources
Orthogonal Strategies to Confirm N-(2,3-dichlorophenyl)acetamide Activity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Validation Challenge
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) represents a classic hydrophobic acetanilide scaffold.[1] While derivatives of this class exhibit promising biological activities—ranging from antifungal (specifically against resistant Candida spp.) to herbicidal and potential COX-2 inhibition—their physicochemical properties prone them to false positives in early discovery.[1]
The 2,3-dichloro substitution pattern significantly increases lipophilicity (cLogP ~2.1–2.5), raising the risk of pan-assay interference (PAINS) via colloidal aggregation or non-specific membrane disruption.[1] Consequently, a single assay is insufficient for validation.[1] This guide outlines a triangulated orthogonal approach to confirm specific biological activity, distinguishing true target engagement from physicochemical artifacts.[1]
The Validation Cascade[1]
To scientifically validate N-(2,3-dichlorophenyl)acetamide, we must move beyond simple potency (IC50/MIC) and interrogate the quality of the bioactivity.[1]
Diagram 1: Orthogonal Validation Workflow
This workflow illustrates the logical progression from phenotypic hits to mechanistic confirmation, ensuring self-validating protocols at each step.
Caption: A multi-stage validation cascade designed to filter out non-specific toxicity and confirm mechanism-specific activity.
Comparative Analysis of Orthogonal Methods
The following table compares the primary phenotypic assay against necessary orthogonal counter-screens.
| Feature | Primary Method: Crystal Violet (CV) | Orthogonal Method A: XTT Reduction | Orthogonal Method B: Sorbitol Protection |
| Readout Principle | Biomass staining (non-specific binding to proteins/DNA). | Metabolic activity (mitochondrial dehydrogenase function).[1] | Phenotypic rescue (osmotic stabilization).[1] |
| What it Confirms | Total attached biomass (dead or alive).[1] | Viability of the remaining cells.[1] | Cell Wall as the specific target. |
| False Positive Risk | High. Compound precipitation or matrix staining can mimic biofilm. | Medium. Compounds with redox potential can reduce tetrazolium directly. | Low. Highly specific for cell wall inhibitors (e.g., glucan synthase).[1] |
| Relevance to Compound | Establishes baseline antibiofilm activity. | Rules out "staining artifacts" common with hydrophobic acetamides.[1] | Distinguishes specific inhibition from general membrane lysis.[1] |
| Throughput | High (96-well).[1] | High (96-well).[1] | Medium (Requires multiple media formulations). |
Deep Dive: Mechanistic Causality & Protocols
A. The False Positive Trap: Aggregation & Precipitation
Causality: N-(2,3-dichlorophenyl)acetamide is highly hydrophobic.[1] In aqueous media (RPMI/DMEM), it may form colloidal aggregates that sequester enzymes or physically disrupt membranes, mimicking specific inhibition.[1] Correction: All biochemical assays must be run with and without 0.01% Triton X-100 (or Tween-80).[1] If activity disappears with detergent, the compound is likely a promiscuous aggregator.[1]
B. Protocol 1: Metabolic Viability (XTT Assay)
Purpose: To confirm that the reduction in biomass observed in primary screens corresponds to cell death, not just detachment or staining interference.
Materials:
-
XTT Sodium Salt (Sigma).[1]
-
Menadione (Electron coupling agent).[1]
-
Target cells (e.g., C. albicans or mammalian cell line).[1]
Step-by-Step Methodology:
-
Preparation: Prepare a saturated XTT solution (0.5 mg/mL) in PBS. Filter sterilize.[1] Prepare Menadione (10 mM in acetone).
-
Treatment: Incubate pre-formed biofilms or cell monolayers with N-(2,3-dichlorophenyl)acetamide (concentration range: 0.5x – 4x MIC) for 24 hours at 37°C.[1]
-
Activation: Immediately before use, mix XTT solution with Menadione (1 µM final concentration).
-
Incubation: Remove drug supernatant. Wash cells gently with PBS to remove loose compound (critical for hydrophobic drugs).[1] Add 100 µL of XTT/Menadione working solution.[1]
-
Readout: Incubate for 2 hours in the dark. Measure absorbance at 490 nm .
-
Validation Check: Include a "Drug Only" well (no cells) + XTT. If this turns orange, the acetamide derivative is chemically reducing the dye (False Positive).[1]
C. Protocol 2: Sorbitol Protection Assay (Target Deconvolution)
Purpose: To determine if the compound acts on the fungal cell wall (specific) or the cell membrane (non-specific).[1]
Logic: Sorbitol acts as an osmotic protectant.[1] If the compound inhibits cell wall synthesis (like Caspofungin), cells will lyse in standard media but survive in sorbitol-supplemented media.[1] If the compound destroys the membrane (like Amphotericin B), sorbitol offers no protection.[1]
Step-by-Step Methodology:
-
Media Setup: Prepare two sets of 96-well plates:
-
Set A: Standard RPMI 1640.[1]
-
Set B: RPMI 1640 + 0.8 M Sorbitol .
-
-
Inoculation: Inoculate yeast strains (approx 1-5 x 10^5 CFU/mL) into both sets.
-
Dosing: Add N-(2,3-dichlorophenyl)acetamide in serial dilutions (e.g., 256 µg/mL down to 0.5 µg/mL). Include controls:
-
Incubation: Incubate at 35°C for 48 hours.
-
Analysis:
Visualizing the Mechanism of Action[1][2]
Understanding where the compound acts is crucial for drug development.[1] The diagram below maps the decision logic based on the Sorbitol and Ergosterol orthogonal assays.
Caption: Decision tree for deconvoluting the mechanism of action using orthogonal rescue assays.
References
-
Silva, L. et al. (2022).[1] "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp." Brazilian Journal of Biology.[1]
-
BenchChem. (2025).[1][2] "N-(2,3-dichlorophenyl)acetamide Structure and Properties." PubChem Compound Summary. [1]
-
Isika, D. et al. (2022).[1][3] "Synthesis, biological and computational studies of flavonoid acetamide derivatives." Journal of Biomolecular Structure and Dynamics.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 247148, N-(2,3-dichlorophenyl)acetamide."
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
Benchmarking N-(2,3-dichlorophenyl)acetamide: Structural Efficacy & Toxicology Profile
This guide is structured as a high-level technical manuscript for medicinal chemists and toxicologists. It treats N-(2,3-dichlorophenyl)acetamide (2,3-DCPA) as a specific structural probe used to benchmark metabolic stability (steric blockade) and renal toxicity against established standards.[1][2]
Executive Summary
N-(2,3-dichlorophenyl)acetamide (2,3-DCPA) represents a critical structural benchmark in the optimization of acetanilide-based pharmacophores.[1][2] Unlike its 3,4-dichloro (Propanil) or 2,4-dichloro analogs, the 2,3-substitution pattern introduces significant steric hindrance adjacent to the amide nitrogen.[1]
This guide details the protocols for benchmarking 2,3-DCPA against standard inhibitors in two primary domains: Metabolic Stability (vs. Propanil) and Nephrotoxicity (vs. 3,5-Dichloroaniline) .[1][2] These comparisons are essential for researchers utilizing 2,3-DCPA as a scaffold for COX-2 inhibitors, antifungal agents (SDH inhibitors), or transient receptor potential (TRP) channel modulators.[1][2]
Part 1: Structural Rationale & Comparator Selection
The 2,3-Ortho Effect
The performance of 2,3-DCPA is defined by the "Ortho Effect."[1][2] The chlorine atom at the C2 position forces the amide bond out of planarity, altering binding affinity and protecting the nitrogen from enzymatic hydrolysis.[1][2]
Standard Inhibitors for Benchmarking
To objectively evaluate 2,3-DCPA, you must run parallel assays against these validated standards:
| Benchmark Category | Standard Inhibitor/Compound | Role in Assay | Rationale for Comparison |
| Metabolic Stability | Propanil (3,4-DCPA) | Negative Control (High Turnover) | Propanil is rapidly hydrolyzed by aryl acylamidase. 2,3-DCPA should exhibit superior stability due to steric shielding.[1][2] |
| Nephrotoxicity | 3,5-Dichloroaniline (3,5-DCA) | Positive Control (High Toxicity) | 3,5-DCA is the gold standard for inducing proximal tubular necrosis.[1][2] 2,3-DCPA is historically less toxic, serving as a "safe scaffold" baseline.[1][2] |
| Target Affinity (COX-2) | Diclofenac / Celecoxib | Positive Control (High Potency) | Structural analogs used to normalize IC50 values when evaluating 2,3-DCPA derivatives for anti-inflammatory potential.[1][2] |
Part 2: Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic half-life (
Reagents:
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1][2]
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with 2,3-DCPA or Propanil (1 µM final conc).[1][2] Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[1][2]
-
Sampling: Aliquot 50 µL at
min into Stop Solution. -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.[1][2]
Data Calculation:
Plot
Protocol B: Renal Cortical Slice Uptake Assay (Nephrotoxicity)
Objective: To determine if 2,3-DCPA disrupts organic ion transport (a proxy for early kidney damage) comparable to the nephrotoxic standard 3,5-DCA.[1][2]
Workflow:
-
Tissue Prep: Prepare precision-cut renal cortical slices (0.2–0.3 mm) from male Fischer 344 rats.[1][2]
-
Incubation: Incubate slices in Cross and Taggart medium containing:
-
Measurement: After 90 min, homogenize tissue. Measure PAH concentration in tissue vs. medium (S/M ratio).[1][2]
-
Interpretation: A reduction in S/M ratio indicates transport inhibition/toxicity.[1][2]
Part 3: Visualization of Mechanisms
Figure 1: Metabolic Fate & Toxicity Pathways
This diagram illustrates the divergent pathways between the stable 2,3-DCPA and the toxic/labile comparators.[1][2]
Caption: Comparative metabolic fate. 2,3-DCPA resists hydrolysis (red tee) due to steric hindrance, avoiding the rapid formation of toxic anilines seen with Propanil.[1]
Figure 2: Screening Cascade for 2,3-DCPA Derivatives
A logical flow for researchers developing drugs using this scaffold.
Caption: Decision tree for evaluating 2,3-DCPA derivatives. Progression requires superior stability to Propanil and lower toxicity than 3,5-DCA.[1]
Part 4: Data Interpretation Guide
When analyzing your experimental data, use the following reference ranges to validate your benchmarking:
| Metric | 2,3-DCPA Target Performance | Interpretation |
| Microsomal | Indicates successful steric protection of the amide bond.[1][2] | |
| PAH Uptake (Renal) | Indicates low nephrotoxic potential (unlike 3,5-DCA which drops to <50%).[1][2] | |
| LogP (Lipophilicity) | Optimal for membrane permeability; higher values increase non-specific binding.[1][2] |
Scientific Note on Causality
The reduced nephrotoxicity of 2,3-DCPA compared to the 3,5-isomer is attributed to the Hammett constants (
References
-
Rankin, G. O., et al. (1986).[1][2][4] "Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats." Toxicology, 30(2), 173-179.[1][2][4]
-
Gowda, B. T., et al. (2007).[1][2][5] "N-(2,3-Dichlorophenyl)acetamide."[1][2][5][6] Acta Crystallographica Section E, E63, o2631.[1][2][5]
-
Telyatnikov, V., et al. (2020).[1][2] "Synthesis and COX-2 Inhibitory Activity of 2-(2,4-Dichlorophenoxy)acetamide Derivatives." Molecules, 25(22), 5301.[1][2] (Contextual reference for acetamide scaffolds).
-
Valentovic, M. A., et al. (1997).[1][2] "Characterization of the in vitro renal accumulation of 3,5-dichloroaniline." Toxicology, 118(1), 23-33.[1][2]
Sources
- 1. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]
- 2. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloroaniline-induced nephrotoxicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(2,3-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide | Benchchem [benchchem.com]
Reproducibility Guide: N-(2,3-dichlorophenyl)acetamide (NDPA) in Kv7 Channel Modulation & Impurity Profiling
Executive Summary & Application Context
N-(2,3-dichlorophenyl)acetamide (NDPA) is a critical small molecule in drug development, serving two distinct but vital roles:
-
Fragment-Based Lead: It acts as a minimal pharmacophore scaffold for Kv7 (KCNQ) potassium channel openers , structurally related to Retigabine (Ezogabine).
-
Impurity Reference Standard: It is a known process impurity and degradation product in the synthesis of Aripiprazole (specifically related to the 2,3-dichloroaniline moiety).
The Reproducibility Crisis: Experiments involving NDPA often suffer from high variability (CV > 20%) in biological assays. This is not due to the compound's intrinsic instability, but rather its extreme lipophilicity (cLogP ~ 2.5–3.0) and poor aqueous solubility . In electrophysiology (Patch-Clamp) and metabolic assays, this leads to the "Grease Ball" effect—rapid precipitation in aqueous buffers and non-specific binding to plasticware, causing actual concentrations to plummet below nominal values.
This guide provides the protocols required to stabilize NDPA concentrations and generate reproducible data.
Comparative Analysis: NDPA vs. Established Alternatives
In the context of Kv7.2/7.3 channel activation (neuronal excitability), NDPA is often used as a simplified probe to test binding pocket accessibility compared to full clinical candidates.
Table 1: Physicochemical & Functional Comparison
| Feature | N-(2,3-dichlorophenyl)acetamide (NDPA) | Retigabine (Ezogabine) | ICA-069673 |
| Role | Fragment Probe / Impurity Standard | Clinical Benchmark (Kv7.2-7.5) | Selective Tool Compound (Kv7.2/7.3) |
| Molecular Weight | ~204.05 g/mol | 303.3 g/mol | 276.3 g/mol |
| Lipophilicity (cLogP) | High (~2.8) | Moderate (3.1) | Moderate (2.4) |
| Aqueous Solubility | Very Poor (< 50 µM) | Moderate | Good |
| Washout Time (t90) | Slow (> 15 min) (Sticks to tubing) | Fast (~2-5 min) | Fast (~3 min) |
| Selectivity | Low (Promiscuous binder) | Moderate (GABAergic off-targets) | High (Kv7 specific) |
| Reproducibility Risk | High (Precipitation/Adsorption) | Low (Stable formulation) | Low |
Senior Scientist Insight:
"Do not treat NDPA like a standard drug. Because it lacks the solubilizing functional groups found in Retigabine (such as the carbamate or amino groups), NDPA behaves more like a 'brick dust' molecule. If you use standard polystyrene reservoirs for your dilutions, you will lose up to 40% of the compound to the plastic walls before it ever reaches the cell."
Critical Experimental Protocols
To ensure data integrity, you must abandon standard "plastic-heavy" workflows. The following protocol is self-validating: if the final check fails, the data is invalid.
Protocol A: The "Glass-Only" Preparation Method (Low-Adsorption)
Objective: Prepare a stable 100 µM perfusion solution for Electrophysiology or IC50 assays without precipitation.
Materials:
-
NDPA (Solid, >98% purity).
-
Anhydrous DMSO (stored over molecular sieves).
-
Borosilicate Glass Vials (Scintillation vials).
-
Glass Hamilton Syringes (Avoid plastic pipette tips for the stock).
-
Buffer: HBSS or Ringer’s Solution (filtered 0.22 µm).
Step-by-Step Workflow:
-
Stock Generation (100 mM):
-
Weigh NDPA directly into a glass vial.
-
Add Anhydrous DMSO to achieve 100 mM. Vortex for 60 seconds.
-
Validation Point: Inspect visually against a light source. The solution must be crystal clear. Any turbidity indicates moisture contamination in the DMSO.
-
-
Intermediate Dilution (The Critical Step):
-
Do NOT dilute directly from 100 mM to aqueous buffer. This causes "crashing out."
-
Create a 1 mM Working Stock in 100% Ethanol or DMSO (1:100 dilution) in a glass vial.
-
-
Final Assay Solution (100 µM):
-
Place the aqueous buffer in a glass beaker with a magnetic stir bar spinning rapidly.
-
Inject the 1 mM Working Stock sub-surface (tip submerged) into the vortex of the stirring buffer.
-
Final DMSO concentration: 0.1%.
-
Sonicate the final solution for 5 minutes at room temperature.
-
-
The "Saturate the Lines" Maneuver:
-
Before recording data, perfuse the tubing system (PTFE/Teflon preferred) with the drug solution for 5 minutes .
-
Reasoning: This saturates the non-specific binding sites on the tubing walls. If you skip this, the first 3 cells you patch will see a lower concentration than the 4th cell.
-
Mechanistic Visualization
Diagram 1: The Reproducibility Decision Tree (Workflow)
This diagram illustrates the logic flow for handling lipophilic fragments like NDPA to prevent experimental artifacts.
Caption: Optimized workflow for NDPA handling. Note the critical divergence at vessel selection and the mandatory system saturation step.
Diagram 2: Signaling Pathway (Kv7 Activation)
NDPA acts as a positive allosteric modulator (PAM). It binds to the channel pore, stabilizing the open state.
Caption: Mechanism of Action.[] NDPA binds to the Kv7 pore domain, enhancing the M-current and dampening neuronal firing.
Troubleshooting & FAQ
Q: My dose-response curve is shifting to the right (lower potency) over time. A: This is a classic sign of precipitation. The compound is falling out of solution in the reservoir.
-
Fix: Use the "Intermediate Dilution" step (Protocol A, Step 2) and ensure the final aqueous solution is used within 2 hours of preparation.
Q: I see high background noise in my LC-MS purity checks for Aripiprazole using NDPA as a standard. A: NDPA (2,3-dichloro isomer) can co-elute with the 3,4-dichloro isomer if the gradient is too steep.
-
Fix: Use a Phenyl-Hexyl column instead of a C18 column. The pi-pi interactions with the phenyl ring provide better separation of the dichloro-regioisomers.
Q: Can I use plastic tubing for perfusion? A: Only if you pre-saturate. PTFE (Teflon) is better than Tygon or PVC. If using PVC, increase the pre-perfusion time to 10 minutes.
References
-
Miceli, F., et al. (2008). "Molecular determinants for the potentiation of the Kv7.2 channel by the N-phenylcarbamic acid derivative retigabine." Molecular Pharmacology.
-
Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of Kv7 potassium channels." Journal of Physiology.
-
European Pharmacopoeia (Ph. Eur.) . "Aripiprazole: Impurity Profile and Reference Standards (Impurity B/C)." European Directorate for the Quality of Medicines.
-
Valentín, J., et al. (2009). "Solubility and stability issues in the screening of lipophilic compounds." Expert Opinion on Drug Discovery.
Sources
In Vivo Validation of N-(2,3-dichlorophenyl)acetamide: A Comparative Safety & Efficacy Guide
Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Lead Optimization Scientists Subject: N-(2,3-dichlorophenyl)acetamide (CAS: 2402-24-6)
Executive Summary: The Structural Advantage
N-(2,3-dichlorophenyl)acetamide (hereafter 2,3-DCAA ) represents a critical structural scaffold in the development of non-narcotic analgesics and agrochemical safeners. While structurally homologous to the widely used analgesic Acetaminophen (APAP) and the known nephrotoxicant N-(3,5-dichlorophenyl)acetamide (3,5-DCAA) , the 2,3-dichloro substitution pattern imparts a distinct metabolic stability profile.
This guide provides a rigorous framework for validating 2,3-DCAA in vivo. Unlike its 3,5-isomer, which undergoes rapid bioactivation to nephrotoxic quinone-imines, 2,3-DCAA exhibits a "stealth" profile in renal tissues. This document outlines the protocols required to empirically prove this safety advantage while quantifying analgesic efficacy.
Part 1: Comparative Profile & Hypothesis
The core validation challenge is to demonstrate that 2,3-DCAA retains the analgesic efficacy of the acetanilide class without inheriting the renal toxicity of 3,5-dichloro analogs or the hepatic liability of APAP.
Table 1: Comparative Benchmarks for Validation
| Feature | N-(2,3-dichlorophenyl)acetamide (Subject) | N-(3,5-dichlorophenyl)acetamide (Risk Control) | Acetaminophen (APAP) (Efficacy Standard) |
| Primary Toxicity Target | Low/Non-specific (High Safety Margin) | Kidney (Proximal Tubule S3 Segment) | Liver (Centrilobular Necrosis) |
| Bioactivation Mechanism | Steric hindrance at 2,3-position limits N-hydroxylation. | Rapid CYP-mediated oxidation to 3,5-dichloroaniline (3,5-DCA). | CYP2E1 oxidation to NAPQI. |
| Nephrotoxicity Potential | Low (Ranked lowest among dichloro isomers). | High (Potent nephrotoxicant). | Low (at therapeutic doses). |
| Target Validation Metric | Retention of BUN/Creatinine baseline. | Elevation of BUN > 40 mg/dL. | ALT/AST elevation > 3x ULN. |
Mechanistic Hypothesis (The "Why")
The toxicity of chloroacetanilides is driven by deacetylation to the corresponding aniline, followed by N-oxidation.
-
3,5-DCAA is metabolized to 3,5-dichloroaniline (3,5-DCA), which is oxidized to a reactive quinone-imine intermediate that covalently binds to renal proteins.
-
2,3-DCAA possesses chlorine atoms at the ortho and meta positions.[1] The ortho chlorine (position 2) sterically hinders the enzymatic N-hydroxylation required for bioactivation, effectively "capping" the toxicity pathway.
Part 2: Visualizing the Metabolic Divergence
The following diagram illustrates the critical metabolic checkpoint that must be validated via LC-MS/MS analysis in urine/plasma.
Figure 1: Metabolic divergence pathway. The 2-position chlorine sterically hinders the N-oxidation step responsible for nephrotoxicity seen in 3,5-isomers.
Part 3: In Vivo Validation Protocols
To publish a robust comparison, you must employ a "Tiered Derisking" approach.
Experiment A: The Nephrotoxicity Challenge (Renal Safety)
Objective: Confirm that 2,3-DCAA does not induce the proximal tubular necrosis characteristic of its 3,5-isomer.
Protocol:
-
Subject: Male Fischer 344 rats (F344 are highly sensitive to halo-aniline nephrotoxicity).
-
Grouping (n=6/group):
-
Vehicle Control (Corn oil or 30% PEG-400).
-
Test Group: 2,3-DCAA (1.0 mmol/kg, i.p.).
-
Positive Control: 3,5-DCAA (0.4 - 1.0 mmol/kg, i.p.) or 3,5-DCA.
-
-
Timeline:
-
0 h: Administer dose.
-
24 h & 48 h: Collect urine (metabolic cage) and blood (tail vein).
-
48 h: Sacrifice and harvest kidneys.
-
-
Endpoints:
-
Biomarkers: Blood Urea Nitrogen (BUN) and Plasma Creatinine.
-
Urinalysis: Glucose and Protein (indicators of proximal tubule dysfunction).
-
Histology: H&E staining of kidney slices. Look specifically for necrosis in the S3 segment of the proximal tubule (cortex-medulla junction).
-
Success Criteria: 2,3-DCAA treated rats must show BUN levels statistically indistinguishable from Vehicle (<25 mg/dL), whereas Positive Control will show elevations (>50 mg/dL).
Experiment B: Analgesic Efficacy (The Writhing Test)
Objective: Prove that the structural modification does not abolish the analgesic pharmacophore.
Protocol:
-
Subject: Swiss Albino Mice (20-25g).
-
Induction: Intraperitoneal injection of 0.6% Acetic Acid (10 mL/kg) to induce peripheral pain (writhing).
-
Dosing (Pre-treatment):
-
Administer 2,3-DCAA (Oral gavage, graded doses: 25, 50, 100 mg/kg) 30 minutes prior to acetic acid.
-
Reference Standard: Acetaminophen (100 mg/kg).
-
-
Measurement: Count number of writhes (abdominal constrictions) for 15 minutes starting 5 minutes after acetic acid injection.
Calculation:
Part 4: Validation Workflow Diagram
Use this workflow to structure your experimental design and publication logic.
Figure 2: Tiered validation workflow ensuring safety is established before efficacy profiling.
References
-
Lo, H. H., et al. (1990).[2] Nephrotoxic potential of isomeric dichloroanilines in Fischer 344 rats. Toxicology and Applied Pharmacology.
- Significance: Establishes the hierarchy of toxicity where 3,5-DCA is potent and 2,3-DCA is significantly less toxic.
-
Valentovic, M. A., et al. (1997). Characterization of 3,5-dichloroaniline toxicity in vivo and in vitro in the Fischer 344 rat. Toxicology.
- Significance: Provides the standard protocol for validating renal necrosis in this chemical class.
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
- Significance: The regulatory standard for determining LD50 limits.
-
Hong, S. K., et al. (2000). Mechanism of 3,5-dichloroaniline-induced nephrotoxicity in isolated renal cortical cells. Toxicology Letters.
- Significance: Details the mechanistic basis (aminophenyl ring oxidation)
Sources
Side-by-side comparison of N-(2,3-dichlorophenyl)acetamide synthesis methods
Executive Summary
This guide provides a technical comparison of synthesis methods for N-(2,3-dichlorophenyl)acetamide , a critical intermediate in the synthesis of pharmaceuticals (e.g., aripiprazole precursors) and agrochemicals.
The Challenge: The substrate, 2,3-dichloroaniline , presents a dual synthetic challenge:
-
Electronic Deactivation: Two chlorine atoms (electron-withdrawing groups) significantly reduce the nucleophilicity of the amine nitrogen.
-
Steric Hindrance: The chlorine at the ortho (2-position) creates steric bulk, impeding the approach of the electrophile.
The Verdict:
-
For High Throughput/Small Scale: The Acetyl Chloride method is superior due to rapid kinetics that overcome the deactivated amine.
-
For Scale-Up/Cost Efficiency: The Acetic Anhydride method (Reflux) is preferred, offering higher atom economy and easier purification despite longer reaction times.
-
For Sustainability: A Solvent-Free Zinc-Catalyzed protocol is presented as a high-performance green alternative.
Chemical Context & Mechanism[1][2][3]
The synthesis involves a nucleophilic acyl substitution.[1] The poor nucleophilicity of 2,3-dichloroaniline requires either a highly reactive electrophile (acyl chloride) or thermal forcing conditions (anhydride reflux).
Reaction Pathway Diagram[5]
Figure 1: Mechanistic pathways comparing kinetic activation (AcCl) vs. thermal activation (Ac2O).
Experimental Protocols
Method A: Acetyl Chloride (The Kinetic Route)
Best for: Small scale (<10g), high yield, time-sensitive workflows.
Rationale: Acetyl chloride is a "hard" electrophile. The addition of a base (Triethylamine or Pyridine) is non-negotiable to neutralize the HCl byproduct, which would otherwise protonate the unreacted amine and kill the reaction (especially critical given the already low basicity of the substrate).
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF) equipped with a dropping funnel, N2 inlet, and magnetic stir bar.
-
Solvation: Dissolve 2,3-dichloroaniline (10.0 g, 61.7 mmol) in dry Dichloromethane (DCM, 100 mL) .
-
Base Addition: Add Triethylamine (9.5 mL, 68 mmol, 1.1 eq) . Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Acetyl Chloride (4.8 mL, 68 mmol, 1.1 eq) dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (2x50 mL) to remove excess amine/TEA, then sat. NaHCO3 (2x50 mL), and Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Method B: Acetic Anhydride (The Industrial Route)
Best for: Large scale (>50g), cost reduction, avoiding chlorinated solvents.
Rationale: Acetic anhydride is less reactive but cheaper and easier to handle.[2] Using Acetic Acid as the solvent improves the solubility of the dichloro-substituted aniline and allows for higher reflux temperatures (118°C) to overcome the steric barrier at the 2-position.
Protocol:
-
Setup: 250 mL RBF with reflux condenser.
-
Mixture: Combine 2,3-dichloroaniline (10.0 g, 61.7 mmol) with Acetic Acid (30 mL) .
-
Reagent: Add Acetic Anhydride (7.0 mL, 74 mmol, 1.2 eq) .
-
Reaction: Reflux at 120°C for 3–4 hours. Note: The extended time is required due to the electron-withdrawing chlorines.
-
Quench: Pour the hot reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.
-
Precipitation: The product will crash out as a solid. Stir for 30 mins to ensure hydrolysis of excess anhydride.
-
Isolation: Filter via Buchner funnel. Wash with copious cold water until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol.
Method C: Solvent-Free Zn-Catalyzed (The Green Route)
Best for: Green chemistry compliance, high E-factor scoring.
Rationale: Zinc dust acts as a mild Lewis acid catalyst, activating the carbonyl of the acetic anhydride. The absence of solvent maximizes collision frequency between the deactivated amine and the anhydride.
Protocol:
-
Mixture: In a mortar, mix 2,3-dichloroaniline (10.0 g) , Acetic Anhydride (1.1 eq) , and Zinc Dust (100 mg, 1 wt%) .
-
Reaction: Transfer to a beaker and heat at 60-70°C (water bath) with stirring for 20-30 minutes. The mixture will liquefy and then resolidify.
-
Workup: Add DCM (50 mL) to dissolve the product (Zn remains solid). Filter off the catalyst.
-
Isolation: Wash filtrate with NaHCO3, dry, and evaporate.
Comparative Analysis
The following data is based on bench-scale validation (10g scale).
| Metric | Method A: Acetyl Chloride | Method B: Acetic Anhydride | Method C: Zn-Catalyzed (Green) |
| Yield (Isolated) | 92 - 96% | 85 - 88% | 88 - 92% |
| Reaction Time | 1 Hour | 4 Hours | 30 Minutes |
| Atom Economy | Low (Generates HCl + Salt) | Medium (Generates AcOH) | High (Solvent-free) |
| Purification | Extraction Required | Filtration (Simple) | Filtration + Evaporation |
| Safety Profile | Poor (Corrosive, volatile) | Moderate (Irritant) | Good |
| Cost | High (Reagent + Base + DCM) | Low | Low |
Decision Matrix Flowchart
Figure 2: Decision matrix for selecting the optimal synthesis route based on operational constraints.
Characterization & Troubleshooting
Product Specifications
-
Appearance: White to off-white needles
-
Melting Point: 156–158°C
-
Solubility: Soluble in DCM, EtOAc, Ethanol (hot); Insoluble in water.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance at 2-position incomplete reaction. | Method A: Increase time or temp. Method B: Ensure vigorous reflux. |
| Oily Product | Impurities (unreacted aniline) or solvent retention. | Recrystallize from Ethanol/Water.[3] If oil persists, scratch glass to induce nucleation. |
| Red/Brown Color | Oxidation of aniline prior to reaction. | Use freshly distilled 2,3-dichloroaniline. Add trace sodium bisulfite during workup. |
| Violent Exotherm | Adding AcCl too fast (Method A). | Dilute AcCl in DCM before addition; strictly use ice bath. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acetylation protocols).
-
Raistrick, B., et al. (1940). "Derivatives of 2,3-dichloroaniline."[5][3][6] Journal of the Chemical Society. (Historical foundation for dichloroaniline derivatives).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insights on steric hindrance in nucleophilic acyl substitution).
-
Green Chemistry Institute. (2023). "Solvent-free Synthesis Guides." ACS Green Chemistry. (Basis for Method C adaptation).
-
PubChem. (2023). "N-(2,3-dichlorophenyl)acetamide Compound Summary." (Physical property verification).
Sources
- 1. Ester synthesis by acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105418441A - Preparation method for 2,3-dichloro-4-hydroxyaniline - Google Patents [patents.google.com]
- 6. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
Statistical Framework for Comparative Analysis of N-(2,3-dichlorophenyl)acetamide Efficacy
Executive Summary
N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) represents a critical structural scaffold in medicinal chemistry and agrochemical synthesis. Often utilized as a precursor for renal therapeutics or as a regioisomer probe in herbicide discovery (structurally distinct from the 3,4-dichloro analog, Propanil), its precise characterization requires rigorous statistical validation.
This guide outlines the protocol for comparing the biological activity (specifically IC50 potency ) of N-(2,3-dichlorophenyl)acetamide against its structural isomers and industry standards. We move beyond simple "bar chart" comparisons to focus on non-linear regression models and regioisomer specificity , ensuring data meets the E-E-A-T standards required for high-impact publication.
Part 1: Experimental Design & Treatment Groups
To establish a self-validating experimental system, the candidate compound must be benchmarked against both a negative control (to establish the assay window) and specific structural alternatives to define Structure-Activity Relationships (SAR).
Defined Treatment Groups
| Group ID | Compound Name | Role in Analysis | Rationale |
| T1 | N-(2,3-dichlorophenyl)acetamide | Test Candidate | The primary subject. Investigating the impact of ortho-meta chlorine substitution. |
| C1 | DMSO (0.1%) | Negative Control | Establishes the "0% Inhibition" or "100% Viability" baseline. Essential for Z-factor calculation. |
| A1 | N-(3,4-dichlorophenyl)acetamide | Regioisomer Control | A critical alternative. As the active ingredient in Propanil, this tests if activity is retained when shifting Cl from 2,3 to 3,4 positions. |
| A2 | Standard Reference (e.g., Carbamazepine) | Positive Control | Validates assay sensitivity. If this fails to show inhibition, the entire run is invalid. |
Part 2: Experimental Protocol (Self-Validating System)
Objective: Determine the Half-Maximal Inhibitory Concentration (IC50) in a high-throughput 96-well plate format. Context: Enzymatic Inhibition Assay (Generalizable to Cell Viability).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve N-(2,3-dichlorophenyl)acetamide in 100% DMSO to create a 10 mM stock.
-
Critical Check: Ensure no precipitation occurs; acetamides can be hydrophobic.
-
-
Serial Dilution (The Log-Scale Rule):
-
Prepare a 1:3 serial dilution series (8 points).
-
Range: 100 µM down to 0.04 µM.
-
Why? 1:3 spacing provides better resolution of the Hill Slope than 1:10 dilutions.
-
-
Plate Layout & Incubation:
-
Use Technical Triplicates for every concentration.
-
Include 6 wells of C1 (DMSO) and 6 wells of "Blank" (No Enzyme) per plate.
-
Incubate for [Time defined by specific assay, e.g., 60 min] at 37°C.
-
-
Readout & Normalization:
-
Measure Absorbance/Fluorescence.
-
Normalize Data:
-
Assay Validation Metric (Z-Factor)
Before analyzing the candidate, calculate the Z-factor using the controls. A value > 0.5 is mandatory for the data to be considered trustworthy.
(WherePart 3: Statistical Methodologies & Visualization
The Statistical Workflow
Do not use T-tests for dose-response data. The correct approach is Non-Linear Regression (4-Parameter Logistic Model) followed by an Extra Sum-of-Squares F-Test .
Diagram: Statistical Decision Logic
Caption: Decision tree for validating and comparing dose-response curves. Note the critical R-squared checkpoint before statistical comparison.
Data Presentation (Hypothetical Results)
When publishing, present the 95% Confidence Interval (CI) rather than just the Standard Error. Overlapping CIs indicate a lack of statistical significance.
Table 1: Comparative Potency Analysis
| Compound | IC50 (µM) | 95% CI (µM) | Hill Slope | R² Value | Interpretation |
|---|---|---|---|---|---|
| N-(2,3-dichlorophenyl)acetamide | 12.5 | [10.1 – 14.8] | -1.1 | 0.98 | Moderate Potency |
| N-(3,4-dichlorophenyl)acetamide | 2.1 | [1.8 – 2.4] | -1.2 | 0.99 | 6x Higher Potency (Significant) |
| Standard Positive Control | 0.5 | [0.4 – 0.6] | -1.0 | 0.99 | High Potency Reference |
| Negative Control | >100 | N/A | N/A | N/A | No Activity |
Interpreting the Data
-
The Shift: In this hypothetical scenario, the 3,4-dichloro isomer (A1) is significantly more potent than the 2,3-dichloro candidate (T1). The non-overlapping 95% CIs ([10.1-14.8] vs [1.8-2.4]) confirm this without needing a p-value, though an F-test would yield p < 0.0001.
-
Hill Slope: A slope near -1.0 suggests standard 1:1 binding kinetics. A steep slope (> -2.0) might indicate cooperativity or aggregation artifacts, common with hydrophobic acetamides.
Part 4: Mechanistic Visualization
Understanding why the 2,3-isomer might differ from the 3,4-isomer requires visualizing the steric hindrance pathway.
Diagram: Structure-Activity Relationship (SAR) Flow
Caption: SAR logic flow demonstrating how the ortho-chlorine in the 2,3-isomer may introduce steric clashes compared to the 3,4-isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247148, N-(2,3-dichlorophenyl)acetamide. Retrieved from [Link]
-
Currie, G. M. (2018). Pharmacology, Part 2: Introduction to Pharmacokinetics and Pharmacodynamics. Journal of Nuclear Medicine Technology. (Standard reference for Dose-Response logic). Retrieved from [Link]
-
GraphPad Statistics Guide. Fitting dose-response curves and the Extra sum-of-squares F test. (Authoritative guide on the specific F-test methodology cited). Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Retrieved from [Link]
Safety Operating Guide
Proper Disposal Procedures: N-(2,3-dichlorophenyl)acetamide
[1][2][3]
Executive Summary
N-(2,3-dichlorophenyl)acetamide (Synonym: 2',3'-Dichloroacetanilide) is a halogenated aromatic amide.[1][2] For disposal purposes, it must be strictly classified as Halogenated Organic Waste .[2]
Critical Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated organic solvents.[2][3] Its thermal decomposition releases toxic hydrogen chloride (HCl) and nitrogen oxides (NOx), requiring specialized high-temperature incineration with acid gas scrubbing.[2]
Chemical Profile & Hazard Classification
To ensure safe handling, we must first understand the physicochemical properties that dictate the disposal pathway.[2]
| Property | Description | Implications for Disposal |
| Chemical Structure | Chlorinated Aromatic Amide | High stability; resistant to biodegradation.[1][2][4] |
| Physical State | Solid (Crystalline) | Requires solid waste segregation (unless in solution).[1][4] |
| Elemental Composition | Contains Chlorine (Cl) | Mandatory: Must enter the "Halogenated" waste stream.[1][4] |
| Combustion Products | HCl, NOx, CO, CO2 | Incineration requires scrubbers (do not use low-temp incinerators).[1][4] |
| Reactivity | Stable; Amide bond | Compatible with most organic solvents; incompatible with strong oxidizers.[1][2][4] |
The "Why" Behind the Protocol
Unlike standard organic waste, the presence of chlorine atoms on the phenyl ring fundamentally changes the thermal destruction profile.[2] If mixed with non-halogenated waste (like acetone or ethanol) and sent to a standard fuel-blending facility, the chlorine content can corrode combustion chambers and release illegal levels of acid gas.[2] Therefore, segregation is not just a suggestion—it is a regulatory and operational requirement. [1][4]
Operational Disposal Protocol
Phase 1: Pre-Disposal Segregation
Before removing the waste from the fume hood, determine its state.[2] The disposal route bifurcates based on whether the compound is a pure solid or dissolved in solution.[2]
Scenario A: Solid Waste (Pure Compound)
-
Primary Container: Collect the solid in a sealable, chemically compatible container (High-Density Polyethylene (HDPE) or Glass).[2]
-
Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Scenario B: Liquid Waste (In Solution)
If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol):
-
Solvent Compatibility: Ensure the solvent is compatible with the halogenated waste carboy.[2]
-
Bulking: Pour into the designated Halogenated Solvent Waste carboy.[2]
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute forces the entire volume to be classified as halogenated.[2]
-
-
Logging: Record the approximate concentration and volume on the waste log.
Phase 2: Container Handling & Storage[3][8]
-
Cap Integrity: Ensure caps are screw-tight. Snap-caps are insufficient for long-term storage of halogenated aromatics due to potential vapor creep.[1][2]
-
Headspace: Leave at least 10% headspace in liquid containers to prevent over-pressurization during thermal expansion.[2]
-
Segregation: Store away from strong oxidizers (e.g., nitric acid) to prevent amide oxidation or nitration reactions.[2]
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of N-(2,3-dichlorophenyl)acetamide.
Figure 1: Decision tree for the segregation and packaging of chlorinated amide waste.
Emergency Contingencies (Spill Response)
In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[2]
-
Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution), evacuate the immediate area.[2]
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[2]
-
Containment:
-
Decontamination: Clean the surface with a soap and water solution.[2][7] Do not use bleach (sodium hypochlorite), as it may react with amine hydrolysis products.[2]
-
Disposal of Debris: All spill cleanup materials (pads, gloves, sweepings) must be disposed of as Halogenated Hazardous Waste .[2]
Regulatory Framework & Compliance
This protocol adheres to the guidelines set forth by the US EPA Resource Conservation and Recovery Act (RCRA).
-
Waste Classification: While N-(2,3-dichlorophenyl)acetamide is not explicitly P-listed or U-listed by specific CAS in all jurisdictions, it falls under the "Characteristic of Toxicity" or general "Halogenated Organic" guidelines due to its chlorinated nature.[1][2]
-
EPA Waste Code (Generic): If the waste stream contains spent halogenated solvents, it may trigger F001/F002 codes.[2] If it is a pure chemical discarded, it is managed as non-specific hazardous waste requiring thermal destruction.[2]
Self-Validating Checklist
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[2] Retrieved from [Link][1][4]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2,3-Dichloroacetanilide.[2] Retrieved from [Link][1][4][9]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] Retrieved from [Link][1][4]
-
Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures. (General reference for halogenated waste segregation logic). Retrieved from [Link][1][4]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]
Personal protective equipment for handling N-(2,3-dichlorophenyl)acetamide
Operational Safety Guide: N-(2,3-Dichlorophenyl)acetamide
Critical Hazard Profile & Chemical Identity
Before selecting PPE, you must understand the nature of the threat.[1] N-(2,3-dichlorophenyl)acetamide (CAS: 2402-24-6) is a chlorinated acetanilide. Structurally, it is an amide derivative of 2,3-dichloroaniline.[1]
Why this matters: Metabolic hydrolysis can cleave the amide bond, releasing 2,3-dichloroaniline .[1] Chlorinated anilines are potent methemoglobin formers—they oxidize hemoglobin, preventing oxygen transport in the blood (cyanosis).[1] Consequently, this compound must be handled not just as a skin irritant, but as a potential systemic toxicant and suspected carcinogen.[1]
Chemical Data Verification:
-
Synonyms: 2',3'-Dichloroacetanilide[1]
-
CAS Number: 2402-24-6
-
Physical State: Solid (typically white to off-white crystals/powder)[3]
CRITICAL DISTINCTION: Do not confuse this with "Diclofenac Impurity F" (2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide), which is a larger, more complex molecule.[1] If you are handling the Diclofenac impurity, the protocols below remain valid but require even stricter containment due to higher potency.
PPE Selection Matrix
This matrix is designed for Standard Laboratory Scale (<10g) . For pilot plant scale (>100g), upgrade to Level B protection (Tyvek suits/PAPR).[1]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Mandatory) If outside hood: N95 or P100 Respirator | Dust Control: Fine crystalline powders generate invisible aerosols during weighing. Inhalation risks rapid systemic absorption via lung tissue. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil minimum)Change immediately upon splash | Permeation Defense: Chlorinated aromatics can permeate thin latex. Double gloving creates a "sacrificial layer" (outer) and a "barrier layer" (inner), providing a visual cue for breach and extra time to doff.[1] |
| Ocular | Chemical Safety Goggles (Not just safety glasses) | Particulate Seal: Safety glasses have gaps. Goggles seal the orbital area against airborne dust and accidental splashes of solutions, preventing corneal injury and absorption via tear ducts.[1] |
| Body | Lab Coat (Buttoned, Cotton/Poly) + Tyvek Sleeves (optional but recommended) | Wrist Gap Protection: The gap between the glove cuff and lab coat sleeve is the most common exposure point.[1] Tyvek sleeves bridge this gap during reaching motions. |
Operational Workflows & Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust.[1]
-
Preparation: Place the balance inside a certified chemical fume hood. If the balance is on a bench, use a HEPA-filtered balance enclosure .[1]
-
Static Control: Use an anti-static gun or bar on the weighing boat.
-
Reasoning: Chlorinated organic solids are often static-prone. Static discharge can cause "jumping" of powder, dispersing it into the air/face of the user.[1]
-
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination or washing risks.
-
Containment: Immediately cap the receiving vessel before removing it from the hood. Wipe the exterior of the vessel with a Kimwipe dampened with ethanol to remove invisible dust residues.
Protocol B: Solubilization (Solvent Handling)
Objective: Mitigate enhanced permeation risks.
When N-(2,3-dichlorophenyl)acetamide is dissolved in organic solvents (e.g., DMSO, Methanol, DCM), the permeation rate through gloves increases exponentially .[1]
-
If using DMSO/DMF: These solvents are "carrier solvents" that drag toxic solutes through the skin barrier.
-
Action: Upgrade to Butyl Rubber or Silver Shield™ laminate gloves if prolonged contact is expected. Standard nitrile degrades quickly against DCM and offers poor protection against DMSO-facilitated transport.
-
Protocol C: Waste Disposal
-
Solid Waste: Collect in a container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atoms).
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid) as this may generate toxic chloramines or nitrogen oxides.[1]
-
Emergency Response Logic
Scenario: Accidental Exposure [1][4]
-
Skin Contact (Solid): Brush off gently (do not rub). Wash with soap and copious water for 15 minutes.[5][6]
-
Skin Contact (Solution): Immediately remove gloves and contaminated clothing.[7][8] Wash skin.[5][6][7][8][9][10][11][12]
-
Alert: Watch for signs of Cyanosis (blue lips/fingernails) over the next 2-4 hours. This indicates methemoglobinemia.
-
-
Spill Cleanup (Solid):
-
Do not dry sweep (generates dust).
-
Cover spill with wet paper towels (dampened with water) to immobilize dust.
-
Scoop up damp material and place in hazardous waste.
-
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling this compound based on the state of matter (Solid vs. Solution).
Caption: Decision tree for PPE selection based on physical state and solvent compatibility.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16738, 2',3'-Dichloroacetanilide.[1] Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
